Licochalcone A
Descripción
This compound has been reported in Glycyrrhiza uralensis, Euphorbia helioscopia, and other organisms with data available.
This compound is a derivative of the phenol chalconoid, found in and extracted from the roots of Glycyrrhiza species G. glabra and inflata, with potential anti-inflammatory, antibacterial, and anticancer activities. Upon administration, this compound inhibits the phosphatidylinositol-3-kinase/Akt/mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway and inhibits the activity of c-Jun N-terminal kinase 1 (JNK-1), a member of the mitogen-activated protein kinase (MAPK) family that plays a role in the MAPK-mediated signaling pathway. Inhibition of the PI3K/Akt/mTOR- and MAPK-signaling pathways induces cell cycle arrest and apoptosis, decreases migration and invasion of cancer cells, and inhibits tumor cell proliferation. This compound also prevents the production of reactive oxygen species (ROS), and reduces oxidative stress through the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway.
has both anti-inflammatory and antineoplastic activities; structure given in first source; isolated from root of Glycyrrhiza inflata; RN given refers to (E)-isome
Propiedades
IUPAC Name |
(E)-3-[4-hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-5-21(2,3)17-12-15(20(25-4)13-19(17)24)8-11-18(23)14-6-9-16(22)10-7-14/h5-13,22,24H,1H2,2-4H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZSKMJFUPEHHW-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)C1=C(C=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904181 | |
| Record name | Licochalcone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58749-22-7 | |
| Record name | Licochalcone A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58749-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Licochalcone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058749227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Licochalcone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Licochalcone A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LICOCHALCONE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTV5467968 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Licochalcone A: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Licochalcone A, a prominent chalconoid found in licorice, has garnered significant attention within the scientific community for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This technical guide provides an in-depth overview of this compound, focusing on its primary natural source, Glycyrrhiza inflata, and detailed methodologies for its extraction and isolation. Furthermore, this document elucidates the molecular mechanisms underlying its biological effects, with a particular emphasis on its modulation of key signaling pathways such as NF-κB and PI3K/Akt/mTOR. Quantitative data on yields from various extraction methods are presented, alongside detailed experimental protocols and visual representations of signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Natural Sources of this compound
This compound is a specialized metabolite found predominantly in the roots of plants from the Glycyrrhiza genus. While several species of licorice exist, Glycyrrhiza inflata is distinguished as the most abundant natural source of this potent chalconoid.[1][2][3] In fact, this compound is considered a species-specific marker for Glycyrrhiza inflata.[4] Other licorice species, such as Glycyrrhiza glabra and Glycyrrhiza uralensis, contain only trace amounts of this compound.[5] The concentration of this compound in the dried roots of G. inflata can reach approximately 8–10 mg per gram, which is about 1% of the dry weight.[6]
The distribution of this compound within the plant is primarily concentrated in the roots and rhizomes, which are the parts traditionally used for medicinal purposes. The significant variation in this compound content across different Glycyrrhiza species underscores the importance of proper botanical identification for research and commercial production.
Quantitative Yield of this compound
The yield of this compound is highly dependent on the source material, the extraction solvent, and the purification methodology employed. The following table summarizes reported yields from various studies, providing a comparative overview for researchers aiming to optimize their isolation protocols.
| Glycyrrhiza Species | Extraction Method | Yield | Reference |
| Glycyrrhiza inflata | Chloroform Extraction | 2.7% (of dried extract) | [7] |
| Glycyrrhiza inflata | Ethanol Extraction followed by High-Speed Counter-Current Chromatography (HSCCC) | 11.4% (w/w from crude extract) | [1][8] |
| Glycyrrhiza inflata | 90% Ethanol Reflux Extraction from Licorice Residue | 22.70 mg/g (in purified extract) | [9] |
Isolation and Purification Protocols
The isolation of this compound from its natural source involves a multi-step process of extraction and purification. Below are detailed experimental protocols based on established methodologies.
General Extraction and Column Chromatography
This method is a conventional approach for isolating this compound.
Experimental Protocol:
-
Preparation of Plant Material: The roots of Glycyrrhiza inflata are dried and coarsely powdered.
-
Initial Extraction:
-
The powdered root material (1 kg) is first extracted with a 10-fold volume of hot water (80°C) for 3 hours to remove water-soluble components. The residue is then dried.[10]
-
The dried residue is subsequently extracted with 5 liters of ethanol. This yields a crude ethanol extract (approximately 56 g).[10]
-
-
Solvent Partitioning: The crude ethanol extract is subjected to solvent-solvent partitioning to further enrich the this compound fraction.
-
Column Chromatography: The enriched extract is then subjected to column chromatography on silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of this compound.
-
-
Recrystallization: Fractions containing pure this compound are pooled, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent (e.g., chloroform) to obtain high-purity crystals.[11]
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a more advanced and efficient method for the separation and purification of natural products.
Experimental Protocol:
-
Preparation of Crude Extract: A crude ethanol extract of Glycyrrhiza inflata is prepared as described in the previous method.
-
HSCCC System Preparation:
-
Separation and Purification:
-
The crude extract (e.g., 70 mg) is dissolved in a small volume of the solvent system and injected into the HSCCC.
-
The separation is performed by eluting with the lower mobile phase at a flow rate of 1.8 ml/min and a revolution speed of 800 rpm.[1][8]
-
For further purification, a second HSCCC run can be performed with a modified solvent system (e.g., n-hexane-chloroform-methanol-water at a 1.5:6:3:2 ratio) at a flow rate of 1.5 ml/min.[1]
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound. Fractions with high purity (e.g., >99%) are pooled and the solvent is evaporated.[1][8]
Biological Activities and Signaling Pathways
This compound exhibits a wide range of biological activities, primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation and cell proliferation.
Anti-inflammatory Activity via NF-κB Pathway Inhibition
The anti-inflammatory effects of this compound are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[4]
This compound has been shown to inhibit this pathway by preventing the phosphorylation of the NF-κB p65 subunit at serine 276.[3] This inhibitory action is mediated through the suppression of Protein Kinase A (PKA) activation, which is essential for p65 phosphorylation.[3] By blocking this critical step, this compound prevents the transcriptional activity of NF-κB, thereby reducing the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[3]
Anticancer Activity via PI3K/Akt/mTOR Pathway Inhibition
This compound has demonstrated significant anticancer properties, which are linked to its ability to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][8][10][12] This pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is a common feature in many cancers.[1][8]
Upon activation by growth factors, PI3K phosphorylates and activates Akt. Activated Akt, in turn, phosphorylates and activates mTOR, which then promotes protein synthesis and cell growth. This compound has been shown to suppress the activation of PI3K and Akt, leading to a downstream inhibition of mTOR.[6][12][13][14] This inhibition of the PI3K/Akt/mTOR cascade by this compound can induce cell cycle arrest and promote apoptosis (programmed cell death) in cancer cells.[10][15] Furthermore, the suppression of this pathway by this compound has been linked to the induction of autophagy, a cellular process of self-degradation that can also contribute to cell death in certain contexts.[1][6][8][10][13][14]
Conclusion
This compound, primarily sourced from Glycyrrhiza inflata, is a chalconoid of significant interest to the pharmaceutical and scientific communities. Its isolation can be achieved through various established methods, with HSCCC offering a highly efficient route to obtaining the pure compound. The profound biological activities of this compound, particularly its anti-inflammatory and anticancer effects, are rooted in its ability to modulate critical cellular signaling pathways like NF-κB and PI3K/Akt/mTOR. This technical guide provides a foundational resource for researchers and professionals in drug development, offering detailed protocols and mechanistic insights to support further investigation and application of this promising natural product. The continued exploration of this compound holds considerable potential for the development of novel therapeutic agents.
References
- 1. This compound inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB and Nrf2 pathways contribute to the protective effect of this compound on dextran sulphate sodium-induced ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Frontiers | Role of this compound in Potential Pharmacological Therapy: A Review [frontiersin.org]
- 10. This compound inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. matilda.science [matilda.science]
- 12. This compound-induced human gastric cancer BGC-823 cells apoptosis by regulating ROS-mediated MAPKs and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces autophagy through PI3K/Akt/mTOR inactivation and autophagy suppression enhances this compound-induced apoptosis of human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces autophagy through PI3K/Akt/mTOR inactivation and autophagy suppression enhances this compound-induced apoptosis of human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound induces cell cycle arrest in human lung squamous carcinoma cells via the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Licochalcone A: A Deep Dive into its Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Licochalcone A, a prominent chalconoid derived from the root of Glycyrrhiza species, has emerged as a promising natural compound with potent anticancer activities. Extensive research has demonstrated its ability to impede cancer cell proliferation, trigger programmed cell death, and inhibit metastasis across a spectrum of cancer types. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer effects of this compound, with a focus on its impact on key signaling pathways, apoptosis, cell cycle regulation, and autophagy. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental methodologies, consolidated quantitative data, and visual representations of the intricate molecular interactions involved.
Core Anticancer Mechanisms of this compound
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and modulating autophagy in cancer cells. These effects are orchestrated through the regulation of several key signaling pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in numerous cancer cell lines. This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in this compound-induced apoptosis is the generation of reactive oxygen species (ROS), which acts as a critical second messenger.[1][2]
The apoptotic cascade involves:
-
Mitochondrial Pathway Activation: this compound disrupts the mitochondrial membrane potential and alters the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[3][4] This promotes the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, including caspase-9 and the executioner caspase-3.[1][5]
-
Death Receptor Pathway Engagement: In some cancer cells, this compound can upregulate the expression of death receptors like TRAIL-R2, leading to the activation of caspase-8 and subsequent apoptosis.[5]
-
MAPK Pathway Involvement: The activation of p38 MAPK and JNK signaling pathways is frequently observed in this compound-treated cancer cells and plays a crucial role in mediating apoptosis.[6][7][8]
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various phases, most commonly at the G1 and G2/M checkpoints.[9][10][11] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins:
-
Downregulation of Cyclins and CDKs: this compound has been shown to decrease the levels of cyclins such as Cyclin D1 and Cyclin E, and their associated cyclin-dependent kinases (CDKs), including CDK2 and CDK4, which are essential for G1/S transition.[10]
-
Upregulation of CDK Inhibitors: The expression of CDK inhibitors like p21 is often increased following this compound treatment, leading to the inhibition of CDK activity and cell cycle arrest.[1]
Modulation of Autophagy
Autophagy, a cellular self-digestion process, has a dual role in cancer. This compound has been shown to induce autophagy in several cancer cell types.[1] The induction of autophagy by this compound is often linked to the inhibition of the PI3K/Akt/mTOR signaling pathway. While in some contexts, autophagy may serve as a survival mechanism for cancer cells, its induction by this compound can also lead to autophagic cell death or enhance the apoptotic response.
Inhibition of Metastasis
This compound demonstrates significant potential in preventing cancer metastasis by inhibiting cell migration and invasion.[12] This is accomplished through:
-
Regulation of Matrix Metalloproteinases (MMPs): this compound can downregulate the expression and activity of MMPs, enzymes that are crucial for the degradation of the extracellular matrix, a key step in tumor invasion.[12]
-
Modulation of Epithelial-Mesenchymal Transition (EMT) Markers: It can influence the expression of EMT markers, such as increasing E-cadherin and decreasing N-cadherin and vimentin, thereby suppressing the migratory and invasive phenotype of cancer cells.
Key Signaling Pathways Targeted by this compound
The diverse anticancer activities of this compound are mediated through its interaction with and modulation of critical intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. This compound effectively inhibits this pathway, leading to the downstream suppression of cell proliferation and induction of apoptosis and autophagy.[1][5]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 MAPK, is crucial in transmitting extracellular signals to the nucleus to regulate gene expression involved in various cellular processes, including apoptosis and inflammation. This compound differentially modulates MAPK signaling. It often activates the pro-apoptotic JNK and p38 MAPK pathways while sometimes inhibiting the pro-proliferative ERK pathway.[5][6][7][8]
Caption: this compound modulates the MAPK signaling pathway.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. This compound has been shown to suppress the activation of the NF-κB pathway, thereby contributing to its anticancer effects.[7][12][13][14]
References
- 1. Anticancer effects of licochalcones: A review of the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of this compound in Potential Pharmacological Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of bcl-2 and cytotoxicity by licochalcone-A, a novel estrogenic flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Anticancer effects of licochalcones: A review of the mechanisms [frontiersin.org]
- 6. This compound induces apoptotic cell death via JNK/p38 activation in human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound: a review of its pharmacology activities and molecular mechanisms [frontiersin.org]
- 8. This compound-Induced Apoptosis Through the Activation of p38MAPK Pathway Mediated Mitochondrial Pathways of Apoptosis in Human Osteosarcoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Proliferative and Pro-Apoptotic Effects of this compound through ROS-Mediated Cell Cycle Arrest and Apoptosis in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lung squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound Inhibits MMPs and ADAMTSs via the NF-κB and Wnt/β-Catenin Signaling Pathways in Rat Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of this compound on proliferation, invasion, and drug resistance of glioma cells by regulating TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Licochalcone A anti-inflammatory properties and pathways
An In-depth Technical Guide to the Anti-inflammatory Properties and Molecular Pathways of Licochalcone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (Lico A) is a prominent chalconoid, a class of flavonoids, isolated from the roots of the licorice plant, primarily Glycyrrhiza inflata and Glycyrrhiza uralensis.[1][2] Traditionally used in medicine for its anti-inflammatory and detoxifying properties, licorice and its active components have garnered significant scientific interest.[1][3] Modern research has substantiated these ethnobotanical uses, identifying this compound as a potent anti-inflammatory agent with multi-target capabilities.[1][4] Its diverse pharmacological activities, including antioxidant, antimicrobial, and antitumor effects, make it a compelling candidate for therapeutic development, particularly in dermatology and for inflammatory disorders.[5][6] This technical guide provides a comprehensive overview of the molecular mechanisms and signaling pathways through which this compound exerts its anti-inflammatory effects, supported by quantitative data and detailed experimental methodologies.
Core Anti-inflammatory Signaling Pathways Modulated by this compound
This compound's anti-inflammatory activity stems from its ability to modulate several key signaling cascades that are central to the inflammatory response. These include the NF-κB, MAPK, Nrf2, and JAK/STAT pathways, as well as direct inhibition of the NLRP3 inflammasome and inflammatory enzymes like COX-2 and iNOS.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. This compound is a potent inhibitor of this pathway, acting at multiple levels:
-
Inhibition of IκB Kinase (IKK) Complex: Lico A can directly inhibit the activation of the IKK complex.[7] This prevents the subsequent phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2][7] One study identified the cysteine residue at position 179 of IKKβ as essential for this inhibitory action.[7]
-
Suppression of p65 Phosphorylation: Even when NF-κB translocates to the nucleus, Lico A can inhibit its transcriptional activity. It achieves this by markedly inhibiting the phosphorylation of the p65 subunit at serine 276.[8][9] This specific inhibition prevents the interaction of p65 with the coactivator p300, thereby reducing the transcription of pro-inflammatory genes.[8]
-
Downregulation of Toll-Like Receptor 4 (TLR4): Lico A has been shown to down-regulate the expression of TLR4, a key upstream receptor that recognizes lipopolysaccharide (LPS) and initiates the NF-κB signaling cascade.[2][10]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway, comprising kinases like p38, ERK1/2, and JNK, is crucial for translating extracellular stimuli into cellular inflammatory responses. This compound has been demonstrated to suppress the activation of this pathway. In models of LPS-induced inflammation, Lico A inhibits the phosphorylation of p38 MAPK and ERK1/2 in a dose-dependent manner.[11][12][13] By blocking MAPK activation, Lico A curtails the expression of numerous inflammatory mediators.[14][15]
Nrf2/HO-1 Antioxidant Pathway
In contrast to its inhibitory effects on pro-inflammatory pathways, this compound activates the Keap1-Nrf2 signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1).[16] Under normal conditions, Nrf2 is kept inactive by Keap1. Lico A promotes the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus and activate antioxidant gene expression.[2][14] This pathway has a reciprocal inhibitory relationship with NF-κB, meaning that the activation of Nrf2 by Lico A contributes to its overall anti-inflammatory effect by suppressing NF-κB signaling.[1]
NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the cleavage of pro-caspase-1 into active caspase-1, leading to the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18. This compound is an effective inhibitor of NLRP3 inflammasome activation.[17][18] It has been shown to block P. acnes-induced ASC speck formation, caspase-1 activation, and subsequent IL-1β production in both macrophages and human sebocytes.[17] This inhibition is specific, as Lico A has been reported to have no significant effect on the AIM2 inflammasome.[18]
JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling. Aberrant activation of this pathway is implicated in various inflammatory diseases. This compound has been identified as a specific inhibitor of STAT3. It significantly inhibits the phosphorylation and nuclear localization of Stat3, a key step for its function as a transcription factor.[19][20]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent efficacy of this compound.
Table 1: Summary of In Vitro Anti-inflammatory Effects of this compound
| Cell Type/Model | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Observed Effect | Citation(s) |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 5–20 µM | NO, TNF-α, IL-1β, IL-6, PGE2 Production | Significant, dose-dependent inhibition. | [14] |
| Primary Rat Microglia | LPS | 0.5–2.5 µM | PGE2 Release, COX-2 Expression | Dose-dependent inhibition. | [12][21] |
| Human Osteoarthritis Chondrocytes | Interleukin-1β (IL-1β) | 1-10 µM | iNOS, COX-2, MMP1, MMP3, MMP13 Expression | Significant inhibition. | [16][22] |
| Primary Mouse Macrophages | Propionibacterium acnes | 20 µM | Caspase-1(p10) and IL-1β Production | Blocked production, indicating NLRP3 inflammasome suppression. | [17] |
| Human SZ95 Sebocytes | Propionibacterium acnes | 20 µM | Caspase-1(p10) and IL-1β Production | Blocked production. | [17] |
| Jurkat T-cells | CD3/CD28 Antibodies | IC50: 2.97 µM (ORAI1), 0.83 µM (Kv1.3), 11.21 µM (KCa3.1) | Ion Channel Currents (ORAI1, Kv1.3, KCa3.1) | Concentration-dependent suppression of ion channels, inhibiting IL-2 secretion. | [23][24][25] |
| TEL-Jak2-transformed Ba/F3 cells | IL-3 withdrawal | Not specified | Stat3 Phosphorylation and Nuclear Localization | Significant inhibition. | [19] |
Table 2: Summary of In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Inflammatory Stimulus | This compound Dose | Measured Parameter | Observed Effect | Citation(s) |
| C57BL/6 Mice | Lipopolysaccharide (LPS) | 20-80 mg/kg | Serum TNF-α, MCP-1 levels | Clear decrease in cytokine levels. | [8][14] |
| Mice with Acute Lung Injury | LPS | 20-80 mg/kg | Inflammatory cells, lung wet-to-dry ratio, protein leakage, MPO activity, TNF-α, IL-6, IL-1β | Significant, dose-dependent reduction in all inflammatory markers. | [11][14] |
| Mice with Acute Kidney Injury | LPS | 20-80 mg/kg | Serum BUN, creatinine, TNF-α, IL-6, IL-1β | Reduced kidney injury markers and pro-inflammatory cytokines. | [14] |
| Mice with DSS-induced Colitis | Dextran Sulfate Sodium (DSS) | 20-80 mg/kg | Pro-inflammatory factors (TNF-α, IL-6, IL-1β) | Alleviated colitis by downregulating inflammatory factors. | [13][14] |
| Collagen Antibody-Induced Arthritic Mice | Collagen Antibody | 25–50 mg/kg | Pro-inflammatory cytokine secretion | Reduced inflammation via Keap1-Nrf2 pathway activation. | [14][23] |
| P. acnes-injected Mouse Ear | Propionibacterium acnes | Topical Application | Ear thickness, inflammatory gene expression, Caspase-1 activity, IL-1β production | Attenuated skin inflammation. | [17] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the anti-inflammatory properties of this compound.
Protocol 1: In Vitro Inhibition of NF-κB and MAPK Pathways in Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Seed cells in appropriate plates. Once they reach ~80% confluency, replace the medium with serum-free DMEM for several hours. Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for a specified period (e.g., 15-30 minutes for protein phosphorylation analysis, 6-24 hours for cytokine/NO production).
-
Sample Collection and Analysis:
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant. Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[11]
-
Nitric Oxide (NO) Measurement (Griess Assay): Measure nitrite accumulation in the supernatant as an indicator of NO production using the Griess reagent.
-
Western Blot Analysis: Lyse the cells in RIPA buffer. Separate proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK1/2) and a loading control (e.g., β-actin).[11][15] Visualize bands using an appropriate secondary antibody and chemiluminescence.
-
Protocol 2: In Vitro Inhibition of NLRP3 Inflammasome Activation
-
Cell Culture: Use primary bone marrow-derived macrophages (BMDMs) or an appropriate cell line like SZ95 human sebocytes.[17][26]
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB pathway.[26]
-
Inhibition: Pre-treat the primed cells with this compound (e.g., 20 µM) or vehicle (DMSO) for 1 hour.[26]
-
Activation (Signal 2): Stimulate the cells with a specific NLRP3 activator, such as ATP (5 mM for 1 hour) or Nigericin (10 µM for 45 minutes).[26]
-
Sample Collection and Analysis:
-
IL-1β Measurement (ELISA): Collect the supernatant and measure the concentration of mature IL-1β.[17]
-
Caspase-1 Activity Assay: Use a commercially available kit (e.g., Caspase-Glo® 1 Inflammasome Assay) to measure caspase-1 activity in the supernatant.[18]
-
Western Blot Analysis: Collect both supernatant and cell lysates. Analyze the supernatant for the presence of the cleaved/active forms of caspase-1 (p10/p20) and IL-1β. Analyze the cell lysates for the expression of inflammasome components like NLRP3, ASC, pro-caspase-1, and pro-IL-1β.[17][18]
-
Visualizations of Pathways and Workflows
Signaling Pathways Modulated by this compound
Caption: this compound's multi-target anti-inflammatory mechanisms.
Experimental Workflow for In Vitro Analysis
Caption: General experimental workflow for in vitro anti-inflammatory assays.
References
- 1. Frontiers | this compound: a review of its pharmacology activities and molecular mechanisms [frontiersin.org]
- 2. This compound: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a review of its pharmacology activities and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Therapeutic potential of this compound in dermatological diseases: from basic to clinical research [frontiersin.org]
- 7. This compound potently inhibits tumor necrosis factor alpha-induced nuclear factor-kappaB activation through the direct inhibition of IkappaB kinase complex activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound significantly suppresses LPS signaling pathway through the inhibition of NF-kappaB p65 phosphorylation at serine 276 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycyrrhiza inflata-derived chalcones, this compound, Licochalcone B and Licochalcone D, inhibit phosphorylation of NF-kappaB p65 in LPS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: A Potential Multitarget Drug for Alzheimer’s Disease Treatment [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. The Regulatory Effects of this compound on the Intestinal Epithelium and Gut Microbiota in Murine Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Role of this compound in Potential Pharmacological Therapy: A Review [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Anti-Inflammatory Effects of this compound on IL-1β-Stimulated Human Osteoarthritis Chondrocytes | springermedicine.com [springermedicine.com]
- 17. This compound attenuates acne symptoms mediated by suppression of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound is a potent inhibitor of TEL-Jak2-mediated transformation through the specific inhibition of Stat3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia [agris.fao.org]
- 22. Role of this compound in Potential Pharmacological Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Anti-Inflammatory Effect of this compound via Regulation of ORAI1 and K+ Channels in T-Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. benchchem.com [benchchem.com]
Licochalcone A: A Deep Dive into its Regulation of the NF-κB Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Licochalcone A, a prominent chalconoid isolated from the roots of Glycyrrhiza inflata (licorice), has garnered significant attention for its potent anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects, with a primary focus on its intricate regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in a multitude of inflammatory diseases.[1][4] this compound's ability to modulate this pathway positions it as a promising candidate for the development of novel anti-inflammatory therapeutics.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Cascade
The anti-inflammatory effects of this compound are predominantly attributed to its ability to suppress the canonical NF-κB signaling pathway.[1][5] This pathway, when activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), leads to the transcription of numerous pro-inflammatory genes.[6][7] this compound intervenes at multiple key junctures within this cascade to attenuate the inflammatory response.
The canonical NF-κB pathway is initiated by the activation of the IκB kinase (IKK) complex.[4] this compound has been shown to directly inhibit the activation of the IKK complex, a crucial upstream event in NF-κB signaling.[6] Specifically, it has been demonstrated that this compound targets the cysteine residue at position 179 of IKKβ, which is essential for its kinase activity.[6][8] This inhibition of IKK prevents the subsequent phosphorylation and degradation of the inhibitor of κBα (IκBα).[6][9]
In its inactive state, NF-κB is sequestered in the cytoplasm by IκBα.[4][5] The degradation of IκBα is a prerequisite for the release and nuclear translocation of the active NF-κB p65 subunit.[4] By preventing IκBα degradation, this compound effectively traps NF-κB in the cytoplasm, thereby inhibiting its ability to act as a nuclear transcription factor.[4][6]
Furthermore, some studies indicate that this compound can also inhibit the NF-κB pathway downstream of IκBα degradation. One unique mechanism identified is the inhibition of p65 phosphorylation at serine 276.[10][11] This phosphorylation event is crucial for the transactivation potential of p65, as it facilitates its interaction with the transcriptional co-activator p300.[10] By blocking this phosphorylation, this compound reduces the transcriptional activity of NF-κB even if some p65 molecules were to reach the nucleus.[10]
The multifaceted inhibition of the NF-κB pathway by this compound culminates in the reduced expression of a wide array of pro-inflammatory mediators, including cytokines like TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][12]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound on various components and outcomes of the NF-κB signaling pathway.
| Assay | Target | Cell Line/System | IC50 Value | Reference |
| PGE2 Production | COX-2 Dependent | Human Skin Fibroblasts | 15.0 nM | [13] |
| ORAI1 Channel | Calcium Signaling | T-lymphocytes | 2.97 ± 1.217 µM | [3] |
| Kv1.3 Channel | Potassium Channel | T-lymphocytes | 0.83 ± 1.222 µM | [3] |
| KCa3.1 Channel | Potassium Channel | T-lymphocytes | 11.21 ± 1.07 µM | [3] |
Note: IC50 values can vary depending on the specific experimental conditions, cell types, and stimuli used.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: this compound Regulation of the NF-κB Signaling Pathway.
Caption: General Workflow for Western Blot Analysis.
Detailed Experimental Protocols
While specific, detailed protocols are often proprietary to the conducting laboratories, this section outlines the general methodologies for key experiments used to elucidate the effects of this compound on the NF-κB pathway.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines for studying inflammation include murine macrophages (e.g., RAW 264.7), human monocytic cells (e.g., THP-1), and primary cells like bone marrow-derived macrophages or dermal fibroblasts.[10][14]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL).[15][16]
Western Blot Analysis for Protein Phosphorylation and Degradation
-
Principle: This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), and total p65.[15][17]
-
Protocol Outline:
-
Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[15][18]
-
Protein Quantification: The total protein concentration in the lysates is determined using a method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., rabbit anti-p-IκBα), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the levels of the target protein are normalized to a loading control (e.g., β-actin or GAPDH).[15]
-
Immunofluorescence for p65 Nuclear Translocation
-
Principle: This imaging technique is used to visualize the subcellular localization of the p65 subunit of NF-κB.[14][19]
-
Protocol Outline:
-
Cell Seeding: Cells are grown on glass coverslips in a multi-well plate.
-
Treatment: Cells are treated with this compound and the inflammatory stimulus as described above.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent like Triton X-100 to allow antibody entry.[14]
-
Blocking: Non-specific binding sites are blocked with a solution containing serum (e.g., goat serum).[14]
-
Antibody Staining: Cells are incubated with a primary antibody against p65, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).[14] Nuclei are often counterstained with a DNA-binding dye like DAPI.
-
Imaging: The coverslips are mounted on microscope slides, and images are captured using a fluorescence microscope.
-
Analysis: The fluorescence intensity of p65 in the nucleus and cytoplasm is quantified to determine the extent of nuclear translocation.[19][20]
-
IKK Kinase Assay
-
Principle: This in vitro assay directly measures the enzymatic activity of the IKK complex.[16][21]
-
Protocol Outline:
-
Immunoprecipitation: The IKK complex is immunoprecipitated from cell lysates using an antibody against one of its subunits (e.g., IKKγ/NEMO).
-
Kinase Reaction: The immunoprecipitated complex is incubated with a recombinant IκBα substrate and ATP (often radiolabeled [γ-³²P]ATP) in a kinase buffer. This compound can be added at this step to assess its direct inhibitory effect.
-
Detection: The phosphorylation of the IκBα substrate is detected by autoradiography (if using radiolabeled ATP) or by Western blotting with an anti-p-IκBα antibody.
-
Analysis: The level of substrate phosphorylation is quantified to determine IKK activity.
-
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-inflammatory agent through its robust and multi-pronged inhibition of the NF-κB signaling pathway. Its ability to target key upstream and downstream events in this critical inflammatory cascade underscores its therapeutic promise. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
Future research should focus on comprehensive in vivo studies to validate the efficacy and safety of this compound in various inflammatory disease models. Further elucidation of its pharmacokinetic and pharmacodynamic properties will be crucial for its translation into clinical applications. Additionally, structure-activity relationship studies could lead to the development of even more potent and specific inhibitors of the NF-κB pathway based on the this compound scaffold.
References
- 1. Frontiers | this compound: a review of its pharmacology activities and molecular mechanisms [frontiersin.org]
- 2. This compound Attenuates Lipopolysaccharide-Induced Acute Kidney Injury by Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of this compound via Regulation of ORAI1 and K+ Channels in T-Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound potently inhibits tumor necrosis factor alpha-induced nuclear factor-kappaB activation through the direct inhibition of IkappaB kinase complex activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of this compound in Potential Pharmacological Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound significantly suppresses LPS signaling pathway through the inhibition of NF-kappaB p65 phosphorylation at serine 276 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycyrrhiza inflata-derived chalcones, this compound, Licochalcone B and Licochalcone D, inhibit phosphorylation of NF-kappaB p65 in LPS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits lipopolysaccharide-induced inflammatory response in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition by this compound, a novel flavonoid isolated from liquorice root, of IL-1beta-induced PGE2 production in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Licochalcone A and its Impact on PI3K/Akt/mTOR Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Licochalcone A, a prominent chalconoid derived from the root of Glycyrrhiza species, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. A substantial body of evidence now indicates that a key mechanism underlying its anti-cancer effects is the targeted inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. This technical guide provides an in-depth analysis of the effects of this compound on the PI3K/Akt/mTOR signaling cascade, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows.
Introduction to the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that responds to extracellular signals, such as growth factors and nutrients, to regulate fundamental cellular processes.[1] PI3K, upon activation, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a myriad of downstream targets, including mTOR. The mTOR kinase is a central component of two distinct protein complexes, mTORC1 and mTORC2, which collectively control protein synthesis, cell growth, proliferation, and survival. Dysregulation of this pathway is a frequent event in carcinogenesis, making it a prime target for cancer therapeutics.
This compound as an Inhibitor of PI3K/Akt/mTOR Signaling
This compound has been demonstrated to exert its anti-neoplastic effects in various cancer types by directly or indirectly suppressing the PI3K/Akt/mTOR pathway.[1][2][3][4] This inhibition leads to a cascade of downstream events, including the induction of apoptosis (programmed cell death) and autophagy (a cellular self-degradation process).
Effects on Key Signaling Nodes
Studies have shown that this compound treatment leads to a dose-dependent decrease in the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway. Specifically, a reduction in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) is consistently observed in cancer cells treated with this compound.[2][5] This inhibition of phosphorylation signifies a dampening of the pathway's activity.
Induction of Apoptosis and Autophagy
The suppression of the PI3K/Akt/mTOR pathway by this compound is intricately linked to the induction of apoptosis and autophagy.[2][3][6] By inhibiting this pro-survival pathway, this compound tips the cellular balance towards programmed cell death. Evidence for this includes the increased expression of apoptotic markers such as cleaved caspase-3 and a decrease in anti-apoptotic proteins like Bcl-2.[2][3] Concurrently, the inhibition of mTOR, a negative regulator of autophagy, leads to an increase in autophagic activity, as evidenced by the elevated expression of autophagy markers like LC3-II.[2][3][5][7]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from various studies on the effects of this compound on cell viability and the PI3K/Akt/mTOR pathway in different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| H226 | Lung Squamous Carcinoma | 28.3 | 48 |
| MKN45 | Gastric Cancer | 92.7 | Not Specified |
| SGC7901 | Gastric Cancer | 42.0 | Not Specified |
| SiHa | Cervical Cancer | 42.2 ± 3.5 | 24 |
| HeLa | Cervical Cancer | 48.5 ± 4.2 | 24 |
| CaSki | Cervical Cancer | Not Specified | Not Specified |
| C33A | Cervical Cancer | Not Specified | Not Specified |
| MCF-7 | Breast Cancer | Not Specified | Not Specified |
Data compiled from multiple sources.[8][9]
Table 2: Effect of this compound on Protein Expression in the PI3K/Akt/mTOR Pathway in MCF-7 Breast Cancer Cells (48h treatment)
| This compound Concentration (µM) | p-Akt/Akt Ratio (relative to control) | p-mTOR/mTOR Ratio (relative to control) | LC3-II Expression (relative to control) | Bcl-2 Expression (relative to control) |
| 20 | Significantly Reduced (P<0.01) | Significantly Reduced (P<0.01) | Significantly Increased (P<0.01) | Significantly Decreased (P<0.01) |
| 50 | Significantly Reduced (P<0.01) | Significantly Reduced (P<0.01) | Significantly Increased (P<0.01) | Significantly Decreased (P<0.01) |
Data adapted from a study by Xue et al. (2018).[2][5]
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to investigate the effects of this compound on the PI3K/Akt/mTOR pathway.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 8,000–10,000 cells/well and allow them to adhere overnight.[2]
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24 or 48 hours).[2]
-
After treatment, add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Remove the culture medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 495 nm using a microplate reader.[2]
-
Western Blot Analysis for Phosphorylated Proteins
Western blotting is used to detect specific proteins in a sample and to assess their phosphorylation status.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., Akt, mTOR) and its phosphorylated form (e.g., p-Akt, p-mTOR).
-
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, LC3, Bcl-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit and visualize with an imaging system.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Seed 1–2×10^6 cells/well in 6-well plates and treat with this compound.[5]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µl of FITC Annexin V and 5 µl of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Autophagy Detection (Acridine Orange Staining)
Acridine orange is a fluorescent dye that can be used to visualize acidic vesicular organelles (AVOs) such as autolysosomes, which increase during autophagy.
-
Principle: Acridine orange emits green fluorescence in the cytoplasm and nucleus, but in acidic compartments, it becomes protonated and forms aggregates that emit bright red fluorescence.
-
Protocol:
-
Treat cells with this compound.
-
Stain the cells with acridine orange (1 µg/mL) for 15 minutes.[10]
-
Wash the cells with PBS.
-
Observe the cells under a fluorescence microscope. An increase in red fluorescence indicates an increase in AVOs and autophagic activity.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Principle: The assay utilizes a synthetic peptide substrate (DEVD) labeled with a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) molecule. Activated caspase-3 cleaves the substrate, releasing the chromophore or fluorophore, which can be quantified.
-
Protocol:
-
Lyse this compound-treated cells.
-
Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA).
-
Measure the absorbance at 405 nm using a microplate reader.[2]
-
The increase in absorbance is proportional to the caspase-3 activity.
-
Visualizing the Molecular Interactions and Workflows
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, promoting apoptosis and autophagy.
Experimental Workflow Diagram
The diagram below outlines a typical experimental workflow for investigating the effects of this compound.
Caption: A standard workflow for studying this compound's effects on cancer cells.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent through its effective inhibition of the PI3K/Akt/mTOR signaling pathway. This guide provides a comprehensive overview of the current understanding of its mechanism of action, supported by quantitative data and detailed experimental protocols. The provided visualizations of the signaling pathway and experimental workflows serve as valuable tools for researchers in the fields of oncology and drug development. Further investigation into the precise molecular targets of this compound within this pathway will be crucial for its future clinical development.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. researchhub.com [researchhub.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. This compound inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound induces autophagy through PI3K/Akt/mTOR inactivation and autophagy suppression enhances this compound-induced apoptosis of human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acridine orange assay for autophagy [bio-protocol.org]
Licochalcone A: A Dual Inducer of Apoptosis and Autophagy in Cancer Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Licochalcone A, a prominent chalconoid derived from the root of Glycyrrhiza inflata, has emerged as a compound of significant interest in oncology research. Exhibiting potent anti-tumor properties, its mechanism of action is multifaceted, primarily revolving around the induction of two critical cellular processes: apoptosis and autophagy. This technical guide provides a comprehensive overview of the molecular pathways and experimental evidence supporting the dual role of this compound in cancer cells, tailored for researchers, scientists, and professionals in drug development.
This compound and the Induction of Apoptosis
This compound instigates programmed cell death, or apoptosis, in a variety of cancer cell lines through both intrinsic and extrinsic pathways. This process is characterized by a cascade of molecular events, including the activation of caspases and modulation of Bcl-2 family proteins.
Signaling Pathways in this compound-Induced Apoptosis
This compound has been shown to modulate several key signaling pathways to trigger apoptosis. A primary mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation.[1][2][3] By suppressing this pathway, this compound effectively removes the pro-survival signals, thereby sensitizing cancer cells to apoptotic stimuli.
Furthermore, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, particularly p38 MAPK and JNK.[2][4][5][6] Activation of these stress-activated kinases contributes to the induction of apoptosis. In some cancer types, such as oral squamous cell carcinoma, this compound has been observed to upregulate the expression of Fas Ligand (FasL), initiating the extrinsic apoptosis pathway.[2][7]
The intrinsic, or mitochondrial, pathway is also a key target. This compound treatment leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, and an increase in the expression of pro-apoptotic proteins such as Bax.[4][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[4][6]
Caption: this compound-induced apoptotic signaling pathways.
Quantitative Data on this compound-Induced Apoptosis
The pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following table summarizes key findings.
| Cell Line | Cancer Type | Concentration (µM) | Effect | Reference |
| H226 & H1703 | Lung Squamous Cell Carcinoma | 20 - 40 | Significant increase in apoptotic rates (14.07% to 28.20% in H226; 14.17% to 21.93% in H1703) | [8] |
| KB | Oral Cancer | 50 | Time-dependent increase in apoptotic cells (14.08% at 12h, 28.19% at 24h) | [9] |
| U2OS & HOS | Osteosarcoma | 20 - 60 | Dose-dependent increase in apoptotic cells | [4] |
| HOS & MG-63 | Osteosarcoma | 30 - 40 | Significant increase in Annexin V positive cells | [10] |
| SiHa & HeLa | Cervical Cancer | 10 - 50 | Dose- and time-dependent cytotoxicity | [1] |
| HepG2 | Hepatocellular Carcinoma | 5 - 20 | Induction of apoptosis via mitochondrial pathway | [11] |
| MCF-7 | Breast Cancer | 5 - 50 | Induction of apoptosis | [2] |
This compound and the Induction of Autophagy
In addition to apoptosis, this compound is a potent inducer of autophagy, a cellular self-degradation process that can, under certain conditions, lead to cell death.
Signaling Pathways in this compound-Induced Autophagy
The primary mechanism by which this compound induces autophagy is through the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][3][11][12] mTOR, a central regulator of cell growth and metabolism, is a negative regulator of autophagy. By inhibiting this pathway, this compound relieves the inhibitory constraint on the autophagy machinery.
This leads to the formation of autophagosomes, characterized by the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[1][12] this compound treatment has been shown to increase the expression of key autophagy-related genes (Atgs), such as Atg5, Atg7, Atg12, and Beclin-1.[1]
Caption: this compound-induced autophagic signaling pathway.
Quantitative Data on this compound-Induced Autophagy
The induction of autophagy by this compound has been documented through the monitoring of key autophagic markers.
| Cell Line | Cancer Type | Concentration (µM) | Effect | Reference |
| SiHa | Cervical Cancer | 10 - 50 | Dose-dependent increase in LC3-II expression | [1] |
| MCF-7 | Breast Cancer | Not specified | Increased expression of LC3-II | [3] |
| LNCaP | Prostate Cancer | Not specified | Appearance of autophagic vacuoles, formation of acidic vesicular organelles, and cleavage of LC3 | [12] |
| HOS & MG-63 | Osteosarcoma | Not specified | Significant induction of autophagy | [10] |
The Interplay Between Apoptosis and Autophagy
The relationship between this compound-induced apoptosis and autophagy is complex and appears to be cell-type dependent. In some instances, autophagy acts as a pro-survival mechanism, and its inhibition enhances this compound-induced apoptosis.[1] For example, in cervical cancer cells, treatment with autophagy inhibitors like 3-methyladenine (3-MA) and bafilomycin A1 potentiated the apoptotic effects of this compound.[1]
Conversely, in other contexts, such as in osteosarcoma cells, this compound-induced autophagy appears to promote apoptosis.[10] Blocking autophagy in these cells with chloroquine reduced the activation of caspase-3 and rescued cell viability.[10] This highlights the dual and context-dependent role of autophagy in response to this compound treatment.
Experimental Protocols
A variety of standard molecular and cellular biology techniques are employed to investigate the effects of this compound on apoptosis and autophagy.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity and is a measure of cell viability.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for specified time periods.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Methodology:
-
Treat cells with this compound.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and autophagy signaling pathways.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
-
Methodology:
-
Lyse this compound-treated cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, LC3, p-Akt, p-mTOR).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Conclusion
This compound demonstrates significant potential as an anti-cancer agent due to its ability to concurrently induce apoptosis and autophagy in a wide range of cancer cells. Its primary mechanism of action involves the modulation of key signaling pathways, most notably the PI3K/Akt/mTOR and MAPK pathways. The intricate interplay between the induced apoptotic and autophagic processes warrants further investigation to fully elucidate its therapeutic potential and to develop effective combination strategies for cancer treatment. This guide provides a foundational understanding for researchers and drug development professionals to further explore the promising role of this compound in oncology.
References
- 1. This compound induces autophagy through PI3K/Akt/mTOR inactivation and autophagy suppression enhances this compound-induced apoptosis of human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of this compound in Potential Pharmacological Therapy: A Review [frontiersin.org]
- 3. This compound inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Induced Apoptosis Through the Activation of p38MAPK Pathway Mediated Mitochondrial Pathways of Apoptosis in Human Osteosarcoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Induced Apoptosis Through the Activation of p38MAPK Pathway Mediated Mitochondrial Pathways of Apoptosis in Human Osteosarcoma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lung squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis in KB human oral cancer cells via a caspase-dependent FasL signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Suppresses the Proliferation of Osteosarcoma Cells through Autophagy and ATM-Chk2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Anticancer effects of licochalcones: A review of the mechanisms [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
Licochalcone A: A Multifaceted Regulator of Skin Homeostasis and Disease
An In-depth Technical Guide on the Biological Activity of Licochalcone A in Dermatological Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a prominent chalconoid derived from the root of the licorice plant Glycyrrhiza inflata, has emerged as a promising natural compound for the management of various inflammatory skin diseases. Its therapeutic potential stems from a combination of potent anti-inflammatory, antioxidant, and antimicrobial properties. This technical guide provides a comprehensive overview of the biological activities of this compound in the context of dermatology, with a focus on its molecular mechanisms of action, quantitative efficacy data from preclinical and clinical studies, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel dermatological therapies.
Introduction
Inflammatory skin diseases such as acne vulgaris, rosacea, atopic dermatitis, and seborrheic dermatitis affect a significant portion of the global population, leading to a considerable impact on quality of life.[1][2] The pathophysiology of these conditions is complex, often involving dysregulation of the immune system, oxidative stress, microbial imbalances, and impaired skin barrier function.[2] Current treatment modalities, while often effective, can be associated with adverse effects and may not address all underlying pathological aspects. This has fueled the search for novel, well-tolerated therapeutic agents, with natural products being a particularly rich source of innovation. This compound has garnered significant attention in this regard due to its multi-target biological activity.[1][2]
Molecular Mechanisms of Action
This compound exerts its effects on skin cells through the modulation of several key signaling pathways and molecular targets involved in inflammation, oxidative stress, and microbial growth.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are central to its therapeutic efficacy in skin diseases. It has been shown to inhibit multiple pro-inflammatory cascades:
-
NF-κB Signaling Pathway: this compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammation.[3] It has been demonstrated to suppress the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4]
-
MAPK Signaling Pathway: this compound modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cellular responses to inflammatory stimuli. It can inhibit the phosphorylation of p38 and ERK, further contributing to the suppression of inflammatory mediator production.[3]
-
NLRP3 Inflammasome: In the context of acne, this compound has been shown to attenuate inflammation by suppressing the activation of the NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome induced by Propionibacterium acnes (P. acnes).[5][6][7] This inhibition leads to reduced caspase-1 activation and subsequent decrease in the secretion of the pro-inflammatory cytokine IL-1β.[5][6][7]
-
Prostaglandin Synthesis: this compound effectively inhibits the production of Prostaglandin E2 (PGE2), a key mediator of inflammation and erythema, in response to stimuli like UVB radiation and IL-1β.[4][8][9] This effect is attributed to the inhibition of cyclooxygenase-2 (COX-2) activity.[8][9]
Antioxidant Activity
This compound possesses significant antioxidant properties, protecting skin cells from oxidative damage induced by environmental stressors such as UV radiation. It is known to activate the Nrf2/ARE signaling pathway, a key cellular defense mechanism against oxidative stress. This leads to the upregulation of antioxidant enzymes, thereby reducing the levels of reactive oxygen species (ROS).
Antimicrobial Activity
This compound exhibits antimicrobial activity against various microorganisms implicated in skin diseases. Notably, it has been shown to be effective against P. acnes, the bacterium associated with acne vulgaris. This direct antimicrobial action, combined with its anti-inflammatory effects, makes it a valuable agent for acne treatment.
Quantitative Data on Biological Activity
The following tables summarize the quantitative data from various in vitro and in vivo studies, as well as clinical trials, demonstrating the efficacy of this compound in the context of skin diseases.
Table 1: In Vitro Efficacy of this compound
| Target/Assay | Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference |
| PGE2 Production | Human Skin Fibroblasts | IL-1β | IC50: 15.0 nM | Inhibition of PGE2 production | [8][9] |
| ORAI1 Channel | HEK293T cells | - | IC50: 2.97 µM | Inhibition of ORAI1 currents | [10] |
| Kv1.3 Channel | HEK293 cells | - | IC50: 0.83 µM | Inhibition of Kv1.3 currents | [10] |
| KCa3.1 Channel | HEK293 cells | - | IC50: 11.21 µM | Inhibition of KCa3.1 currents | [10] |
| NLRP3 Inflammasome | Primary mouse macrophages, Human SZ95 sebocytes | P. acnes | Not specified | Blocked production of caspase-1(p10) and IL-1β | [5] |
Table 2: Clinical Efficacy of this compound in Acne Vulgaris
| Study Design | Patient Population | Treatment | Duration | Key Outcomes | Reference |
| Multicenter, prospective, observational | 91 adults with mild acne | Fluid with this compound/Salicylic acid/L-Carnitine (AM) and cream with this compound/Hydroxy-Complex 10% (PM) | 8 weeks | Week 4: 41% reduction in comedones, 45% reduction in papules, 47% reduction in sebum. Week 8: 64% reduction in comedones, 71% reduction in papules, 52% reduction in sebum. | [11][12] |
| Randomized, controlled, intraindividual | 50 patients with mild to moderate acne (maintenance phase) | Moisturizer with this compound, 1,2-decanediol, L-carnitine, and salicylic acid | 12 weeks | Significant reduction in noninflammatory, inflammatory, and total lesions compared to vehicle. | [13] |
| Randomized controlled trial | Asian population with mild-to-moderate acne | 0.5% this compound moisturizer + 0.1% adapalene gel | Not specified | Significant reduction in inflammatory and total lesion counts. | [1][2] |
Table 3: Clinical Efficacy of this compound in Rosacea
| Study Design | Patient Population | Treatment | Duration | Key Outcomes | Reference |
| Clinical study | 62 patients with mild to moderate red facial skin | Four-product skin care regimen containing this compound | 8 weeks | Significant improvements in average erythema scores at 4 and 8 weeks (P < 0.05). | [14][15] |
| Clinical study | 32 female subjects with subtype I rosacea | Skin care regimen with this compound and 4-t-butylcyclohexanol | 8 weeks | Statistically significant improvement in clinical grading for erythema and tactile roughness at weeks 4 and 8. | [16] |
Table 4: Clinical Efficacy of this compound in Atopic Dermatitis
| Study Design | Patient Population | Treatment | Duration | Key Outcomes | Reference |
| Multicenter, randomized, prospective, split-side, double-blind | 55 children with mild to moderate AD | Moisturizer with this compound vs. 1% hydrocortisone | 4 weeks | SCORAD decreased significantly from baseline for both treatments with no statistically significant difference between them. This compound showed a statistically significant decrease in TEWL. | [17][18] |
| Randomized, controlled, investigator-blinded | 26 children with AD | This compound lotion vs. hydrocortisone lotion | 6 weeks | Response rates of both agents were equal at 73.33%. No statistically significant group difference in reduction of SCORAD score. | [19] |
| Double-blind randomized split-face relapse prevention trial | Adult AD patients | This compound emollients | 12 weeks | Reduced relapse rates by 60% versus controls. | [17] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature to evaluate the biological activity of this compound.
In Vitro Anti-inflammatory Assays
-
Cell Culture: Human skin fibroblasts, keratinocytes (e.g., HaCaT), or sebocytes (e.g., SZ95) are cultured in appropriate media and conditions.
-
Stimulation: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent such as IL-1β, LPS, or heat-killed P. acnes.
-
Measurement of Inflammatory Mediators:
-
ELISA: Supernatants are collected to quantify the levels of secreted cytokines (e.g., IL-6, TNF-α, IL-1β) and PGE2 using commercially available ELISA kits.
-
Western Blot: Cell lysates are prepared to analyze the expression and phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-p38, p-ERK). A generalized protocol involves cell lysis, protein quantification, SDS-PAGE, transfer to a membrane, incubation with primary and secondary antibodies, and detection using chemiluminescence.[20]
-
-
NLRP3 Inflammasome Activation Assay:
-
Cell Priming and Activation: Bone marrow-derived macrophages (BMDMs) or SZ95 sebocytes are primed with LPS and then treated with this compound before stimulation with an NLRP3 activator like ATP or nigericin.
-
Analysis: Supernatants are analyzed for cleaved caspase-1 and IL-1β by Western blot or ELISA. Cell lysates can be used to assess the expression of inflammasome components.[21]
-
In Vivo Models of Skin Inflammation
-
P. acnes-induced Ear Inflammation in Mice:
-
Induction: The ears of mice (e.g., C57BL/6) are injected intradermally with a suspension of heat-killed P. acnes.
-
Treatment: this compound is topically applied to the ear surface before or after the injection.
-
Assessment: Ear thickness is measured as an indicator of edema. Ear tissue can be collected for histological analysis (to assess inflammatory cell infiltration) and for measuring cytokine levels (e.g., IL-1β) and caspase-1 activity.[5]
-
-
UV-induced Erythema Model:
-
Induction: A defined area of the skin on the back of human volunteers is exposed to a controlled dose of UVB radiation (e.g., 1.4 MEDs).
-
Treatment: A formulation containing this compound or a vehicle control is applied to the irradiated area immediately after exposure.
-
Assessment: Erythema is quantified at different time points (e.g., 5 and 24 hours) using a chromameter or through visual scoring by a trained evaluator.[22]
-
Nuclear Factor-κB (NF-κB) Activity Assays
-
Chromatin Immunoprecipitation (ChIP) Assay: This technique is used to determine the binding of NF-κB to the promoter regions of its target genes. A general protocol involves:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is fragmented into smaller pieces by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the NF-κB p65 subunit is used to pull down the protein-DNA complexes.
-
DNA Purification: The DNA is purified from the immunoprecipitated complexes.
-
Analysis: The purified DNA is analyzed by qPCR to quantify the enrichment of specific gene promoters.[23][24][25][26]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound suppresses P. acnes-induced NLRP3 inflammasome activation.
References
- 1. Frontiers | Therapeutic potential of this compound in dermatological diseases: from basic to clinical research [frontiersin.org]
- 2. Therapeutic potential of this compound in dermatological diseases: from basic to clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory efficacy of this compound: correlation of clinical potency and in vitro effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates acne symptoms mediated by suppression of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition by this compound, a novel flavonoid isolated from liquorice root, of IL-1beta-induced PGE2 production in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Anti-Inflammatory Effect of this compound via Regulation of ORAI1 and K+ Channels in T-Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in Combination with Salicylic Acid as Fluid Based and Hydroxy-Complex 10% Cream for the Treatment of Mild Acne: A Multicenter Prospective Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound in Combination with Salicylic Acid as Fluid Based and Hydroxy-Complex 10% Cream for the Treatment of Mild Acne: A Multicenter Prospective Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Double-Blinded, Randomized, Vehicle-Controlled Study of the Efficacy of Moisturizer Containing this compound, Decanediol, L-Carnitine, and Salicylic Acid for Prevention of Acne Relapse in Asian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Skin tolerance, efficacy, and quality of life of patients with red facial skin using a skin care regimen containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Skin compatibility and efficacy of a cosmetic skin care regimen with this compound and 4-t-butylcyclohexanol in patients with rosacea subtype I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Randomized, double-blind, split-side, comparison study of moisturizer containing this compound and 1% hydrocortisone in the treatment of childhood atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative trial of moisturizer containing this compound vs. hydrocortisone lotion in the treatment of childhood atopic dermatitis: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. | BioWorld [bioworld.com]
- 23. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]
- 24. epigenome-noe.net [epigenome-noe.net]
- 25. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. researchexperts.utmb.edu [researchexperts.utmb.edu]
Licochalcone A: A Multifaceted Neuroprotective Agent - A Technical Guide
Abstract
Licochalcone A (Lico-A), a specialized flavonoid derived from the root of the Glycyrrhiza species, is emerging as a potent, multi-target therapeutic candidate for a range of neurodegenerative disorders.[1] Extensive preclinical research highlights its significant neuroprotective capabilities, which stem from a combination of anti-inflammatory, antioxidant, and anti-apoptotic activities. Lico-A has demonstrated efficacy in various disease models, including those for Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2][3] Its mechanisms of action involve the modulation of critical signaling pathways such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways.[4] This technical guide synthesizes the current understanding of this compound's neuroprotective potential, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further research and drug development.
Introduction
Neurodegenerative diseases such as Alzheimer's (AD), Parkinson's (PD), and ischemic stroke are characterized by the progressive loss of neuronal structure and function. Pathological processes common to these conditions include chronic neuroinflammation, oxidative stress, excitotoxicity, and protein aggregation.[1][5] this compound, a chalcone extracted from licorice root, has garnered substantial interest for its broad pharmacological profile, including anti-inflammatory, antioxidant, and anticancer properties.[5][6] Its ability to cross the blood-brain barrier and engage multiple pathological targets simultaneously makes it a compelling candidate for neuroprotection.[1] This document provides an in-depth overview of the mechanisms, experimental validation, and quantitative efficacy of Lico-A in relevant preclinical models of neurological disorders.
Core Neuroprotective Mechanisms
This compound exerts its neuroprotective effects through three primary, interconnected mechanisms: attenuating neuroinflammation, combating oxidative stress, and inhibiting neuronal cell death pathways.
Anti-inflammatory Effects
Chronic neuroinflammation, primarily driven by the activation of microglia, is a key contributor to neuronal damage in neurodegenerative diseases.[1] Lico-A effectively suppresses this process by inhibiting microglial activation and reducing the production of pro-inflammatory mediators.[3][7] Studies have shown that Lico-A treatment significantly decreases the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2][6][8] This anti-inflammatory action is largely mediated by the inhibition of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4][9]
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, leads to widespread cellular damage in the brain. Lico-A mitigates oxidative stress by activating the Nrf2 signaling pathway, a master regulator of the antioxidant response.[1][10] Activation of Nrf2 leads to the increased expression of crucial antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and heme oxygenase-1 (HO-1).[2] This, in turn, reduces levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, thereby protecting neurons from oxidative damage.[2][8]
Modulation of Cell Death Pathways
Lico-A protects neurons from cell death through multiple mechanisms. It has been shown to inhibit apoptosis by reducing the activity of key executioner enzymes like cleaved caspase-3.[11] In models of Alzheimer's disease, Lico-A ameliorates endoplasmic reticulum (ER) stress-mediated apoptosis by inhibiting the PERK/eIF2α/ATF4/CHOP signaling pathway.[12] Furthermore, in models of glutamate excitotoxicity, Lico-A prevents neuronal death by inhibiting necroptosis, a form of programmed necrosis. This is achieved by reducing the phosphorylation of key necroptosis regulators, including mixed lineage kinase domain-like pseudokinase (P-MLKL) and receptor-interacting serine/threonine-protein kinase 3 (P-RIP3).[5][13]
Key Signaling Pathways Modulated by this compound
This compound's therapeutic effects are underpinned by its ability to modulate several key intracellular signaling cascades.
The Nrf2 Antioxidant Response Pathway
Lico-A is a potent activator of the Nrf2 pathway. Under conditions of oxidative stress, it promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a suite of protective antioxidant and phase II detoxifying enzymes.[4][10]
The NF-κB Inflammatory Pathway
Lico-A exerts potent anti-inflammatory effects by inhibiting the canonical NF-κB pathway. It prevents the degradation of the inhibitor of NF-κB (IκB), which otherwise keeps NF-κB sequestered in the cytoplasm. By blocking IκB degradation, Lico-A prevents the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the transcription of pro-inflammatory genes.[3][4][14]
Efficacy in Neurodegenerative Disease Models
Lico-A has been validated in several preclinical models, demonstrating its broad therapeutic potential.
-
Alzheimer's Disease (AD): In transgenic mouse models of AD, Lico-A improves cognitive function, reduces the deposition of amyloid-beta (Aβ) plaques, and inhibits the hyperphosphorylation of tau protein by targeting JNK1 kinase.[1][12] It also acts as an acetylcholinesterase inhibitor, which can increase acetylcholine levels in the brain and enhance cognitive capacity.[1][15]
-
Parkinson's Disease (PD): Lico-A protects dopaminergic neurons from degeneration in lipopolysaccharide (LPS)-induced models of PD.[3][16] This protection is achieved by suppressing microglial activation and the subsequent neuroinflammation, a key pathological feature of the disease.[3][16]
-
Ischemic Stroke & Excitotoxicity: In models of cerebral ischemia, Lico-A protects primary cortical neurons from oxygen-glucose deprivation/reperfusion (OGD/R) injury.[2] It also provides significant protection against NMDA-induced excitotoxicity in hippocampal neurons, preserving synaptic integrity and inhibiting necroptotic cell death.[5]
Quantitative Data Summary
The neuroprotective effects of this compound have been quantified in numerous studies. The tables below summarize key findings from representative in vitro and in vivo experiments.
Table 1: Summary of In Vitro Neuroprotective Effects of this compound
| Experimental Model | Cell Type | Lico-A Conc. | Key Finding(s) | Reference(s) |
|---|---|---|---|---|
| NMDA-Induced Excitotoxicity | Primary Rat Hippocampal Neurons | 2.5 µg/mL | Increased cell survival to 92.7%; preserved synaptic puncta. | [5] |
| Oxygen-Glucose Deprivation/ Reperfusion (OGD/R) | Primary Rat Cortical Neurons | Not Specified | Increased cell survival, inhibited LDH release, decreased ROS, and suppressed TNF-α and IL-6 production. | [2] |
| LPS-Induced Inflammation | BV-2 Microglial Cells | Not Specified | Inhibited production of pro-inflammatory mediators by blocking ERK1/2 and NF-κB p65 phosphorylation. | [3][4] |
| LPS-Induced Inflammation | Primary Rat Microglia | 2.5 µM | Significantly inhibited phosphorylation of p38 MAPK and Erk 1/2. | [9] |
| H₂O₂-Induced Oxidative Stress | Retinal Ganglion Cells | Concentration-dependent | Scavenged free radicals and inhibited apoptosis via the p53/AMPK/mTOR pathway. |[17] |
Table 2: Summary of In Vivo Neuroprotective Effects of this compound
| Disease Model | Animal Model | Lico-A Dosage | Key Finding(s) | Reference(s) |
|---|---|---|---|---|
| Alzheimer's Disease | 3xTg-AD Mice | 5 or 15 mg/kg | Improved cognitive function, decreased Aβ plaques, and reduced neuronal apoptosis. | [12] |
| Parkinson's Disease | LPS-Induced Rat Model | Not Specified | Prevented loss of dopaminergic neurons and ameliorated behavioral impairments. | [3][16] |
| Neuroinflammation | C57BL6/J Mice (LPS-induced) | 15 mg/kg/day | Prevented cognitive decline, reduced gliosis, and improved antioxidant mechanisms. | [18] |
| Temporal Lobe Epilepsy | Kainic Acid Model | Not Specified | Decreased neuroinflammation and attenuated neurodegeneration in hippocampal neurons. |[1] |
Experimental Methodologies
Reproducible and rigorous experimental design is crucial for validating therapeutic candidates. Below are detailed protocols for key assays used to evaluate the neuroprotective effects of this compound.
In Vitro Models
Protocol 1: NMDA-Induced Excitotoxicity in Primary Hippocampal Neurons [5][13]
-
Cell Culture: Isolate and culture primary hippocampal neurons from embryonic day 18 (E18) Sprague-Dawley rats.
-
Treatment: On day in vitro (DIV) 7, pre-treat neurons with Lico-A (e.g., 1.25 and 2.5 µg/mL) or vehicle for 1 hour.
-
Induction of Neurotoxicity: Expose neurons to 100 µM N-methyl-D-aspartate (NMDA) for 24 hours in the continued presence of Lico-A or vehicle.
-
Assessment of Cell Viability: Quantify neuronal survival using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Synaptic Integrity Analysis: Fix cells and perform immunocytochemistry for pre-synaptic (synaptophysin) and post-synaptic (PSD95) markers. Analyze synaptic puncta density using confocal microscopy.
-
Necroptosis Marker Analysis: Lyse cells and perform Western blotting to measure the levels of phosphorylated MLKL (p-MLKL) and RIP3 (p-RIP3).
Protocol 2: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Cortical Neurons [2]
-
Cell Culture: Culture primary cortical neurons from E18 Sprague-Dawley rats.
-
OGD Induction: Replace the normal culture medium with glucose-free Earle’s Balanced Salt Solution and place the cultures in a hypoxic chamber (95% N₂, 5% CO₂) for a specified duration (e.g., 2 hours).
-
Reperfusion: Terminate OGD by returning the neurons to their original normoxic, glucose-containing medium. Administer Lico-A at the onset of reperfusion.
-
Assessment of Cell Injury: After 24 hours of reperfusion, measure lactate dehydrogenase (LDH) release into the medium as an indicator of cell death.
-
Oxidative Stress Measurement: Quantify intracellular ROS production using probes like DCFH-DA. Measure levels of MDA and the activity of antioxidant enzymes (SOD, GPx) in cell lysates.
-
Inflammatory Marker Analysis: Measure the concentration of TNF-α and IL-6 in the culture supernatant using ELISA.
In Vivo Models
Protocol 3: Triple Transgenic (3xTg-AD) Mouse Model of Alzheimer's Disease [12]
-
Animal Model: Use 3xTg-AD mice, which harbor mutations associated with familial AD (APP Swedish, MAPT P301L, and PSEN1 M146V).
-
Drug Administration: Beginning at an appropriate age (e.g., 6 months), administer Lico-A (e.g., 5 or 15 mg/kg) or vehicle daily via oral gavage for a period of several weeks or months.
-
Cognitive Assessment: Perform behavioral tests such as the Morris Water Maze or Y-maze to evaluate spatial learning and memory.
-
Histopathological Analysis: Following the treatment period, perfuse the animals and collect brain tissue. Perform immunohistochemistry or immunofluorescence to quantify Aβ plaque burden and tau pathology.
-
Biochemical Analysis: Homogenize brain tissue (hippocampus and cortex) to prepare lysates for Western blot analysis of markers for apoptosis (e.g., cleaved caspase-3) and ER stress (e.g., PERK, CHOP).
Conclusion and Future Directions
This compound is a promising natural compound with robust neuroprotective properties demonstrated across a range of preclinical models. Its ability to simultaneously target neuroinflammation, oxidative stress, and aberrant cell death pathways makes it an attractive candidate for complex neurodegenerative diseases.[1][7]
Future research should focus on:
-
Pharmacokinetics and Blood-Brain Barrier Penetration: Detailed studies are needed to quantify the bioavailability of Lico-A in the central nervous system.
-
Chronic Efficacy and Safety: Long-term studies in animal models are required to establish a comprehensive safety profile and determine sustained efficacy.
-
Clinical Translation: Given the strong preclinical evidence, well-designed clinical trials are warranted to investigate the therapeutic potential of this compound in patients with neurodegenerative disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective effect of this compound against oxygen-glucose deprivation/reperfusion in rat primary cortical neurons by attenuating oxidative stress injury and inflammatory response via the SIRT1/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Prevents the Loss of Dopaminergic Neurons by Inhibiting Microglial Activation in Lipopolysaccharide (LPS)-Induced Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: a review of its pharmacology activities and molecular mechanisms [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Role of this compound in Potential Pharmacological Therapy: A Review [frontiersin.org]
- 7. This compound: A Potential Multitarget Drug for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Upregulates Nrf2 Antioxidant Pathway and Thereby Alleviates Acetaminophen-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound Ameliorates Cognitive Dysfunction in an Alzheimer's Disease Model by Inhibiting Endoplasmic Reticulum Stress-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound attenuates NMDA-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound: A Potential Multitarget Drug for Alzheimer's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Prevents the Loss of Dopaminergic Neurons by Inhibiting Microglial Activation in Lipopolysaccharide (LPS)-Induced Parkinson's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. storage.imrpress.com [storage.imrpress.com]
- 18. This compound prevents cognitive decline in a lipopolysaccharide-induced neuroinflammation mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Licochalcone A: Application Notes and Protocols for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: Licochalcone A is a prominent flavonoid extracted from the roots of licorice species such as Glycyrrhiza uralensis and Glycyrrhiza inflata.[1] It has garnered significant scientific interest for its wide array of pharmacological properties, including anti-inflammatory, anticancer, and antioxidant activities.[1][2] In cell culture experiments, this compound serves as a valuable tool for investigating cellular signaling pathways involved in cancer progression, inflammation, and oxidative stress. Its mechanism of action involves the modulation of multiple key signaling cascades, making it a potent agent for chemoprevention and therapeutic studies.[1][3] This document provides detailed application notes on its mechanisms and standardized protocols for its use in key cell-based assays.
Section 1: Mechanism of Action
This compound exerts its biological effects by targeting several critical signaling pathways.
Anti-Cancer Effects: The anticancer properties of this compound are multifaceted, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy.[3][4][5]
-
Induction of Apoptosis: this compound triggers apoptosis in various cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[3][4] It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which in turn causes mitochondrial membrane potential loss and the release of cytochrome c.[1][5] This activates a cascade of caspases, including caspase-3, -8, and -9, ultimately leading to apoptosis.[1] It has also been shown to induce apoptosis by increasing the production of intracellular Reactive Oxygen Species (ROS).[1][6][7]
-
Cell Cycle Arrest: The compound can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[8][9]
-
Inhibition of Survival Pathways: this compound is a known inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical axis for cell growth, proliferation, and survival.[1][5][10][11] By suppressing this pathway, this compound promotes both apoptosis and autophagy in cancer cells.[5][10]
-
Modulation of MAPK Pathway: It can induce apoptosis by activating stress-related kinases such as p38 MAPK and JNK.[3][4][8]
Anti-Inflammatory Effects: this compound demonstrates potent anti-inflammatory activity by targeting key inflammatory pathways.[2][3]
-
Inhibition of NF-κB Pathway: The NF-κB pathway is a classical signaling route in inflammation.[3][4] this compound inhibits this pathway by preventing the phosphorylation and degradation of IκBα, the inhibitor of NF-κB.[1][12] It also directly inhibits the IκB kinase (IKK) complex and suppresses the phosphorylation of the NF-κB p65 subunit at serine 276, which is crucial for its transcriptional activity.[13][14][15] This leads to a reduction in the production of pro-inflammatory mediators like TNF-α, IL-1β, IL-6, and nitric oxide (NO).[1][15][16]
-
Regulation of Nrf2 Pathway: this compound can activate the Keap1-Nrf2 signaling pathway.[1][4] Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes, thereby protecting cells from oxidative damage and reducing inflammation.[4][12]
Section 2: Signaling Pathway Diagrams
The following diagrams illustrate the key molecular pathways modulated by this compound.
Caption: this compound inhibits the PI3K/Akt/mTOR survival pathway.
Caption: this compound inhibits the NF-κB inflammatory pathway.
Caption: this compound induces apoptosis via ROS and MAPK pathways.
Section 3: Quantitative Data Summary
The following tables summarize the effective concentrations and IC₅₀ values of this compound in various cell lines.
Table 1: Anti-Cancer Effects of this compound
| Cell Line | Cancer Type | Effect | Concentration / IC₅₀ | Citation |
|---|---|---|---|---|
| T24 | Bladder Cancer | Apoptosis Induction | 10-80 µM | [1] |
| T24 | Bladder Cancer | Proliferation Inhibition | ~55 µM (IC₅₀) | [6] |
| MCF-7 | Breast Cancer | Apoptosis & Autophagy | 5-50 µM | [1] |
| HCT-116 | Colorectal Cancer | Apoptosis, G0/G1 Arrest | 10-40 µM | [7][17] |
| BGC-823 | Gastric Cancer | Apoptosis | 20-100 µM | [4] |
| SiHa, HeLa | Cervical Cancer | Apoptosis & Autophagy | 10-50 µM | [17][18] |
| U2OS, HOS | Osteosarcoma | Apoptosis | 20-60 µM | [8] |
| HONE-1 | Nasopharyngeal Cancer | Apoptosis | 10-80 µM | [19] |
| PC-3, LNCaP, 22Rv1, DU145 | Prostate Cancer | Proliferation Inhibition | 15.7-23.4 µM (IC₅₀) |[20] |
Table 2: Anti-Inflammatory Effects of this compound
| Cell Model | Stimulant | Effect | Concentration | Citation |
|---|---|---|---|---|
| Mouse Chondrocytes | IL-1β | Inhibition of PGE2, NO, MMPs | Not specified | [1] |
| RAW264.7 Macrophages | LPS | Inhibition of NO, TNFα, MCP-1 | Not specified | [15] |
| Primary Microglia | LPS | Inhibition of PGE₂ | 0.1-2.5 µM | [21] |
| T-Lymphocytes | CD3/CD28 Abs | Inhibition of IL-2, Proliferation | IC₅₀: 0.83-11.21 µM |[16] |
Section 4: Experimental Protocols
These protocols provide a framework for common experiments involving this compound. Optimization may be required for specific cell lines and experimental conditions.
1. Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, anhydrous, cell culture grade), sterile microcentrifuge tubes, 0.22 µm syringe filter.
-
Protocol:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.[22]
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).[22]
-
Vortex vigorously until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[22]
-
(Optional) Sterilize the stock solution by passing it through a 0.22 µm DMSO-compatible syringe filter.[22]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[23] Note: The final DMSO concentration in the cell culture medium should typically be kept below 0.1% to avoid solvent toxicity.[22]
-
2. Cell Viability Assessment (MTT Assay) This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[24][25]
-
Materials: 96-well plate, complete culture medium, this compound, MTT solution (5 mg/mL in PBS), DMSO.[25]
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[26]
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the old medium and add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with the same final DMSO concentration) and a blank (medium only).[24]
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[27]
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.[25]
-
Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[24]
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[25]
-
Measure the absorbance at 570 nm using a microplate reader.[24][25]
-
Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance.[24]
-
3. Apoptosis Detection (Annexin V-FITC/PI Staining) This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: 6-well plate, this compound, Annexin V-FITC/PI Apoptosis Detection Kit, ice-cold PBS, flow cytometer.
-
Protocol:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specified time.[28]
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.[28]
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.[28]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[28]
-
Incubate for 15 minutes at room temperature in the dark.[28]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
4. Protein Expression Analysis (Western Blot) This technique is used to detect and quantify specific proteins in cell lysates to study the effect of this compound on signaling pathways.
-
Materials: this compound, RIPA lysis buffer with protease/phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE equipment, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary and HRP-conjugated secondary antibodies.[29]
-
Protocol:
-
Culture and treat cells with this compound as required.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells and collect the lysate.[21][29]
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C to pellet cell debris.[29]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[21]
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[29]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[29]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, cleaved caspase-3, p-p38, β-actin) overnight at 4°C.[8][29]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[29]
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
5. Measurement of Intracellular Reactive Oxygen Species (ROS) This assay uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.
-
Materials: DCFH-DA probe, serum-free medium, fluorescence microscope or flow cytometer.
-
Protocol:
-
Seed cells in an appropriate format (e.g., 96-well black plate).
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[28]
-
Wash the cells twice with PBS to remove the excess probe.[28]
-
Treat the cells with this compound in serum-free medium for the desired time.[28]
-
Measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or visualize using a fluorescence microscope.
-
Section 5: Experimental Workflow Diagrams
Caption: A typical workflow for assessing cell viability using the MTT assay.
Caption: A standard workflow for protein analysis via Western Blot.
References
- 1. Frontiers | Role of this compound in Potential Pharmacological Therapy: A Review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound: a review of its pharmacology activities and molecular mechanisms [frontiersin.org]
- 4. This compound: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces autophagy through PI3K/Akt/mTOR inactivation and autophagy suppression enhances this compound-induced apoptosis of human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibiting proliferation of bladder cancer T24 cells by inducing reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Induces ROS-Mediated Apoptosis through TrxR1 Inactivation in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effects of this compound on IL-1β-Stimulated Human Osteoarthritis Chondrocytes | Scilit [scilit.com]
- 13. This compound potently inhibits tumor necrosis factor alpha-induced nuclear factor-kappaB activation through the direct inhibition of IkappaB kinase complex activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glycyrrhiza inflata-derived chalcones, this compound, Licochalcone B and Licochalcone D, inhibit phosphorylation of NF-kappaB p65 in LPS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound significantly suppresses LPS signaling pathway through the inhibition of NF-kappaB p65 phosphorylation at serine 276 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Effect of this compound via Regulation of ORAI1 and K+ Channels in T-Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer effects of licochalcones: A review of the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound-Inspired Chalcones: Synthesis and Their Antiproliferative Potential in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Pretreatment with this compound enhances therapeutic activity of rat bone marrow mesenchymal stem cells in animal models of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. Licochalcone C Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. texaschildrens.org [texaschildrens.org]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
Application Notes and Protocols: Licochalcone A Dosage for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Licochalcone A (Lico A) dosage and administration in various in vivo mouse models, based on peer-reviewed scientific literature. The information is intended to guide researchers in designing and conducting preclinical studies involving this promising natural compound.
This compound, a major flavonoid extracted from the root of Glycyrrhiza species, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, antioxidant, and neuroprotective effects.[1][2][3] Its therapeutic potential has been investigated in numerous mouse models of human diseases.
Data Presentation: this compound Dosage in Mouse Models
The following tables summarize the quantitative data on this compound dosage, administration routes, and experimental contexts from various studies.
Table 1: Anti-Cancer and Anti-Metastatic Models
| Dosage | Administration Route | Frequency | Duration | Mouse Model | Disease Model | Key Findings |
| 5, 15, 30 mg/kg | Oral (feeding) | Daily | - | C57BL/6 | Azoxymethane/DSS-induced colon carcinogenesis | Reduced tumor formation and expression of proliferation markers.[4] |
| - | Oral (feeding) | Daily | - | BALB/c | CT-26 colon cancer liver metastasis | Inhibited liver metastasis and increased survival.[4] |
| - | Intraperitoneal (i.p.) | - | - | C3H/HeN | UM-UC-3 bladder cancer xenograft | Decreased regulatory T cells and enhanced cytotoxic T lymphocyte activity.[5] |
Table 2: Anti-Inflammatory and Autoimmune Models
| Dosage | Administration Route | Frequency | Duration | Mouse Model | Disease Model | Key Findings |
| 20, 40, 80 mg/kg | - | - | - | - | LPS-induced acute lung injury | Inhibited NF-κB signaling.[1] |
| 100 mg/kg | - | - | - | - | LPS-induced acute liver injury | Reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[1] |
| 30 mg/kg | - | - | - | - | Myelin oligodendrocyte glycoprotein peptide-induced encephalomyelitis | Improved clinical symptoms and modulated Th1/Th17 immune responses.[1] |
| 25, 50 mg/kg | - | - | - | - | Collagen antibody-induced arthritis | Reduced inflammation via the Keap1-Nrf2 signaling pathway.[1] |
| 2.5, 5, 10 mg/kg | Oral (p.o.) | - | 4 hours post-carrageenan | - | Carrageenan-induced paw edema | Significantly reduced paw edema.[6] |
| 0.5 mg/kg | Intranasal (i.n.) | - | 24 hours post-LPS | - | LPS-induced acute lung injury | Reduced inflammatory cells and protein leakage in bronchoalveolar lavage fluid.[7] |
Table 3: Metabolic and Neuroprotective Models
| Dosage | Administration Route | Frequency | Duration | Mouse Model | Disease Model | Key Findings |
| 5, 10 mg/kg | Intraperitoneal (i.p.) | Twice a week | 12 weeks | C57BL/6 | High-fat diet (HFD)-induced obesity and NAFLD | Decreased body weight, adipose tissue, and improved hepatic steatosis.[8][9] |
| 20 mg/kg | Intraperitoneal (i.p.) | Single dose | Up to 8 hours post-injection | - | LPS-induced neuroinflammation | Improved cognitive function and penetrated the blood-brain barrier.[10] |
| - | Intravenous (i.v.) | - | - | C57BL/6 (12 months old) | Aging | Promoted T- and B-cell proliferation and improved cognitive ability.[11] |
Table 4: Anti-Parasitic Models
| Dosage | Administration Route | Frequency | Duration | Mouse Model | Disease Model | Key Findings |
| 2.5, 5 mg/kg | Intraperitoneal (i.p.) | Daily | - | BALB/c | Leishmania major infection | Completely prevented lesion development.[12][13] |
| 20 mg/kg | Intraperitoneal (i.p.) | Daily | 6 consecutive days | Hamsters | Leishmania donovani infection | >96% reduction in parasite load in the liver and spleen.[13] |
| 5-150 mg/kg | Oral | Daily | 6 consecutive days | Hamsters | Leishmania donovani infection | >65% and >85% reduction in parasite loads in the liver and spleen, respectively.[13] |
| - | - | - | - | BALB/c | Toxoplasma gondii infection | Significantly increased survival rate.[14] |
Experimental Protocols
Preparation and Administration of this compound
-
Vehicle Selection: Due to its hydrophobic nature, this compound is poorly soluble in water.[15] Common vehicles used for in vivo administration include:
-
Dimethyl sulfoxide (DMSO): Often used as a solvent for initial stock solutions. For intraperitoneal injections, it is crucial to dilute the DMSO concentration to non-toxic levels (typically <5-10%) with sterile saline or phosphate-buffered saline (PBS).
-
Oral Gavage: For oral administration, this compound can be suspended in vehicles such as a 1% dextran sulfate sodium solution or other appropriate suspending agents.[4]
-
Intravenous Injection: For intravenous administration, this compound needs to be formulated in a vehicle that is safe for injection, such as a solution containing DMSO and other solubilizing agents, followed by dilution in sterile saline.
-
-
Administration Routes:
-
Intraperitoneal (i.p.) Injection: A common route for systemic delivery. The injection volume should not exceed 2-3 ml for an adult mouse.[16]
-
Oral Gavage (p.o.): Used to deliver a precise dose directly to the stomach.
-
Intravenous (i.v.) Injection: Typically administered via the tail vein for rapid systemic distribution. The volume should be less than 0.2 ml for an adult mouse.[11][16]
-
Intranasal (i.n.) Administration: Used for direct delivery to the respiratory tract, particularly in models of lung injury.[7]
-
Protocol for High-Fat Diet-Induced Obesity and NAFLD Model
This protocol is based on studies investigating the metabolic effects of this compound.[8][9]
-
Animal Model: Male C57BL/6 mice are commonly used for this model.
-
Diet: Mice are fed a high-fat diet (e.g., 60% fat) for a period of 16 weeks to induce obesity and non-alcoholic fatty liver disease (NAFLD).
-
This compound Preparation: this compound is dissolved in DMSO to create a stock solution. This stock is then diluted with sterile saline for injection.
-
Treatment: Starting from a designated time point (e.g., week 4), mice are administered this compound (5 or 10 mg/kg) via intraperitoneal injection twice a week until the end of the study. A control group receives the vehicle (DMSO in saline) only.
-
Outcome Measures: Body weight, food intake, adipose tissue weight, liver weight, and serum metabolic parameters (triglycerides, LDL, free fatty acids, fasting blood glucose) are monitored. Histological analysis of the liver is performed to assess steatosis.
Protocol for LPS-Induced Neuroinflammation Model
This protocol is adapted from a study on the neuroprotective effects of this compound.[10]
-
Animal Model: The choice of mouse strain can vary, but C57BL/6 is a common background.
-
Induction of Neuroinflammation: Lipopolysaccharide (LPS) is administered to induce a neuroinflammatory response.
-
This compound Administration: A single dose of this compound (20 mg/kg) is administered intraperitoneally.
-
Behavioral Assessments: Cognitive function is assessed using tests such as the novel object recognition and Y-maze tests at specific time points after this compound administration.
-
Pharmacokinetic Analysis: To determine brain penetration, brain tissue is collected at various time points post-injection (e.g., up to 8 hours), and this compound concentrations are measured using techniques like gas chromatography-mass spectrometry (GC-MS/MS).
Visualizations
Experimental Workflow for this compound in an Obesity Mouse Model
Caption: Workflow for evaluating this compound in a diet-induced obesity mouse model.
Signaling Pathways Modulated by this compound in Inflammation
Caption: this compound's modulation of key inflammatory signaling pathways.
References
- 1. Frontiers | Role of this compound in Potential Pharmacological Therapy: A Review [frontiersin.org]
- 2. Frontiers | this compound: a review of its pharmacology activities and molecular mechanisms [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Antitumor and antimetastatic effects of this compound in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits lipopolysaccharide-induced inflammatory response in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective Effects of this compound Ameliorates Obesity and Non-Alcoholic Fatty Liver Disease Via Promotion of the Sirt-1/AMPK Pathway in Mice Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection and pharmacokinetics of this compound in brains of neuroinflammatory mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound improves the cognitive ability of mice by regulating T- and B-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. This compound: An effective and low-toxicity compound against Toxoplasma gondii in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cea.unizar.es [cea.unizar.es]
Application Note: Quantification of Licochalcone A in Plant Extracts using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Licochalcone A is a prominent chalconoid found in the roots of licorice species, particularly Glycyrrhiza inflata and Glycyrrhiza glabra.[1][2] This bioactive compound has garnered significant scientific interest for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[3][4] Accurate and precise quantification of this compound is crucial for the quality control of raw plant materials, standardization of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents.[5] High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[5]
This document provides a comprehensive protocol for the quantitative analysis of this compound in plant extracts using a validated RP-HPLC method with UV detection.
Principle of the Method
The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV-Vis detector. In RP-HPLC, the separation is based on the analyte's hydrophobic interactions with a non-polar stationary phase (e.g., C18) and a polar mobile phase. This compound, being a relatively non-polar molecule, is retained on the column and subsequently eluted by a mobile phase of appropriate polarity. Quantification is achieved by measuring the absorbance of the analyte as it passes through the UV detector and comparing its peak area to a calibration curve constructed from reference standards of known concentrations.[5]
Materials and Reagents
-
Reference Standard: this compound (purity >98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ethanol (analytical grade)[5][6]
-
Water: HPLC or Milli-Q grade
-
Acids: Formic acid or Acetic acid (analytical grade)[5]
-
Plant Material: Dried and powdered roots of Glycyrrhiza species
-
Apparatus:
-
HPLC system with UV-Vis or Photodiode Array (PDA) detector
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm syringe filters
-
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[5][7]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[5] These solutions will be used to construct the calibration curve.
-
Storage: Store all standard solutions in dark glass bottles at 4°C to prevent degradation.[7][8]
Protocol 2: Sample Preparation from Plant Material
-
Grinding: Grind the dried licorice root into a fine powder, sufficient to pass through a 60-mesh screen.[5]
-
Extraction: Accurately weigh approximately 1.0 g of the powdered sample into a conical flask. Add 50 mL of 80% ethanol (v/v).[5]
-
Ultrasonication: Perform ultrasonic extraction for 45-60 minutes at room temperature.[5]
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.[5]
-
Dilution: Transfer a known volume of the filtrate into a volumetric flask and dilute with the mobile phase to an expected concentration that falls within the calibration curve range.[5]
-
Final Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial immediately before injection to prevent particulate matter from entering the HPLC system.[5][8]
Protocol 3: HPLC Chromatographic Analysis
The following table outlines the recommended starting conditions for the HPLC analysis. These parameters may be optimized for specific instruments and columns.
Table 1: Recommended HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
|---|---|
| HPLC System | Agilent 1260, Shimadzu LC-2010, or equivalent |
| Column | C18 Reverse Phase (e.g., Purospher® STAR, 250 x 4.6 mm, 5 µm)[9] |
| Mobile Phase | Isocratic: Acetonitrile / Water (60:40, v/v) with 0.1% Formic AcidGradient: Acetonitrile (A) and 0.1% Formic Acid in Water (B)[7] |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 40°C[7] |
| Detection Wavelength | 254 nm or 372 nm[9][11] |
| Injection Volume | 10 µL |
Data Presentation and Results
Method Validation
The developed HPLC method must be validated according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for quantitative analysis.[10] Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters for this compound Quantification
| Parameter | Method | Acceptance Criteria | Example Result |
|---|---|---|---|
| Linearity | Analyze 5-7 concentrations of standard solutions and perform linear regression analysis of peak area vs. concentration. | Correlation coefficient (R²) > 0.999[8] | R² = 0.9995 |
| Limit of Detection (LOD) | Determined at a signal-to-noise (S/N) ratio of 3.[9] | Reportable value | 3.3 ng[9] |
| Limit of Quantification (LOQ) | Determined at a signal-to-noise (S/N) ratio of 10.[9] | Reportable value | 10.5 ng[9] |
| Precision (Repeatability) | Analyze six replicate samples at the same concentration on the same day. | Relative Standard Deviation (%RSD) ≤ 2% | 1.52% RSD[9] |
| Intermediate Precision | Analyze samples on different days with different analysts or equipment. | %RSD ≤ 3% | 2.5% RSD[8] |
| Accuracy (Recovery) | Analyze samples spiked with known amounts of this compound standard at three different concentration levels. | Recovery between 95-105% | 98.7% - 102.1% |
Sample Analysis
The validated method can be applied to determine the this compound content in various plant extracts. The concentration is calculated using the linear regression equation derived from the calibration curve.
Table 3: Example Quantification of this compound in Glycyrrhiza Species
| Plant Species | This compound Content (mg/g of dry weight) |
|---|---|
| Glycyrrhiza inflata (Raw Material) | 11.63[11] |
| Glycyrrhiza inflata (Enriched Extract) | 22.70[11] |
| Glycyrrhiza uralensis | Varies |
| Glycyrrhiza glabra | Varies |
Note: The content of this compound can vary significantly based on the plant species, geographical origin, and extraction method used.[8]
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical workflow for HPLC method validation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Licochalcone L, an undescribed retrochalcone from Glycyrrhiza inflata roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of this compound against Spore-Forming Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Identification and Chemical Standardization of Licorice Raw Materials and Dietary Supplements Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Licochalcone A Western Blot Analysis of the MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Licochalcone A on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This compound, a flavonoid isolated from the root of Glycyrrhiza species, has demonstrated significant anti-inflammatory and anti-cancer properties. Its mechanism of action often involves the modulation of critical intracellular signaling pathways, including the MAPK cascade, which plays a central role in cell proliferation, differentiation, apoptosis, and inflammatory responses. Western blot is an essential technique to elucidate these mechanisms by quantifying the changes in the phosphorylation status of key MAPK proteins: ERK, JNK, and p38.
Data Presentation: Summary of this compound Effects on MAPK Pathway
The following tables summarize the observed changes in the phosphorylation of key MAPK pathway proteins upon treatment with this compound, as determined by Western blot analysis in various studies.
Table 1: Effect of this compound on p38 MAPK Phosphorylation
| Cell Line/Model | Treatment Conditions | Observed Effect on p-p38 | Reference |
| Human Osteosarcoma Cells (U2OS and HOS) | 0, 20, 40, or 60 µM this compound for 24 h | Dose-dependent increase in p38 phosphorylation. | [1] |
| Human Nasopharyngeal Carcinoma Cells | This compound treatment | Significant increase in p38 activation. | [2][3] |
| LPS-activated Primary Rat Microglia | 0.1, 0.5, 1, and 2.5 µM this compound | Concentration-dependent decrease in LPS-induced p38 phosphorylation. | [4][5][6] |
| LPS-induced Mastitis in Mice | This compound treatment | Reduction in p-p38 levels compared to LPS group. | [7] |
Table 2: Effect of this compound on ERK1/2 Phosphorylation
| Cell Line/Model | Treatment Conditions | Observed Effect on p-ERK1/2 | Reference |
| Human Osteosarcoma Cells (U2OS and HOS) | 0, 20, 40, or 60 µM this compound for 24 h | No significant change in ERK phosphorylation. | [1] |
| Human Nasopharyngeal Carcinoma Cells | This compound treatment | Significant increase in ERK1/2 activation. | [2][3] |
| LPS-activated Primary Rat Microglia | 0.1, 0.5, 1, and 2.5 µM this compound | Concentration-dependent decrease of LPS-induced Erk 1/2 phosphorylation. | [4][5][6] |
| LPS-induced Mastitis in Mice | This compound treatment | Reduction in p-ERK1/2 levels compared to LPS group. | [7] |
Table 3: Effect of this compound on JNK Phosphorylation
| Cell Line/Model | Treatment Conditions | Observed Effect on p-JNK | Reference |
| Human Osteosarcoma Cells (U2OS and HOS) | 0, 20, 40, or 60 µM this compound for 24 h | No significant change in JNK phosphorylation. | [1] |
| Human Nasopharyngeal Carcinoma Cells | This compound treatment | Significant increase in JNK1/2 activation. | [2][3] |
| LPS-activated Primary Rat Microglia | 0.1, 0.5, 1, and 2.5 µM this compound | Non-significant concentration-dependent increase of phosphorylation. | [4] |
| LPS-induced Mastitis in Mice | This compound treatment | Reduction in p-JNK1/2 levels compared to LPS group. | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
This section provides a detailed, generalized protocol for Western blot analysis to study the effects of this compound on the MAPK pathway. Optimization for specific cell lines and antibodies is recommended.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., U2OS, HOS, primary microglia) in appropriate culture dishes and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 0, 10, 20, 40, 60 µM).
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired time period (e.g., 24 hours).
Cell Lysis
-
Washing: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a lysis buffer such as RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to preserve the phosphorylation state of the proteins.
-
Cell Lysis: Add the cold lysis buffer to the cells and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant containing the total protein and transfer it to a new tube.
Protein Quantification and Sample Preparation
-
BCA Assay: Determine the protein concentration of each sample using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples with lysis buffer.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting and Detection
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the phosphorylated forms of ERK, JNK, and p38, as well as antibodies for the total forms of these proteins and a loading control (e.g., β-actin or GAPDH). The incubation should be performed overnight at 4°C with gentle agitation. Recommended starting antibody dilution is 1:1000.[8][9]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Data Analysis
-
Densitometry: Quantify the band intensities for both the phosphorylated and total MAPK proteins, as well as the loading control, using densitometry software.
-
Normalization: For each sample, normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band. Further normalization to the loading control can also be performed to account for any variations in protein loading. The results can be expressed as a fold change relative to the untreated control.
References
- 1. This compound-Induced Apoptosis Through the Activation of p38MAPK Pathway Mediated Mitochondrial Pathways of Apoptosis in Human Osteosarcoma Cells In Vitro and In Vivo [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces apoptotic cell death via JNK/p38 activation in human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound-Induced Apoptosis Through the Activation of p38MAPK Pathway Mediated Mitochondrial Pathways of Apoptosis in Human Osteosarcoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Licochalcone A Nanoparticle-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licochalcone A (LCA) is a flavonoid extracted from the roots of licorice species (Glycyrrhiza inflata, Glycyrrhiza uralensis) that has garnered significant attention for its broad spectrum of pharmacological activities.[1][2] These include potent anti-inflammatory, anticancer, and antioxidant effects.[1][3][4] Mechanistically, LCA modulates multiple key signaling pathways, such as NF-κB, PI3K/Akt/mTOR, Nrf2, and MAPK, making it a promising candidate for treating a variety of diseases.[1][5][6][7][8] However, the clinical translation of LCA is hindered by its poor aqueous solubility and low bioavailability.[3][9]
Nanoparticle-based drug delivery systems offer a robust strategy to overcome these limitations. By encapsulating LCA within nanocarriers like polymeric nanoparticles, solid lipid nanoparticles (SLNs), or liposomes, it is possible to enhance its solubility, improve its pharmacokinetic profile, and achieve targeted delivery, thereby increasing its therapeutic efficacy and reducing potential side effects.[3][9][10] This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of this compound-loaded nanoparticles.
Data Presentation: this compound Nanoparticle Characteristics
The following tables summarize quantitative data from various studies on this compound nanoparticle formulations, providing a comparative overview of their physicochemical properties and efficacy.
Table 1: Physicochemical Properties of this compound Nanoparticles
| Nanoparticle Type | Polymer/Lipid Matrix | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |
| PLGA-PEG NPs | Poly(lactic-co-glycolic) acid, Polyethylene glycol | < 200 | ~ 0.075 | Positive | [11][12] |
| PLGA NPs | Poly(lactic-co-glycolic) acid | 163.81 ± 2.29 | 0.075 ± 0.010 | -24 ± 1.4 | [11] |
| Solid Lipid Nanoparticles (SLNs) | Solid Lipids (e.g., Tristearin, Compritol®) | ~ 68 - 200 | ~ 0.149 | Satisfactory (not specified) | [13][14] |
| Casein-Pectin NPs | Casein, Pectin | 228 ± 3.56 | 0.23 ± 0.02 | -32.5 ± 0.62 | [15] |
| Hollow Gold NPs | Gold | ~ 200 | Not specified | Not specified | [9] |
| Co-assembled Glycyrrhiza NPs | Glycyrrhizic acid, this compound | 27.25 ± 1.06 | 0.28 ± 0.06 | -25.14 ± 0.98 |
Table 2: Drug Loading, Encapsulation Efficiency, and Bioavailability of this compound Nanoparticles
| Nanoparticle Type | Encapsulation Efficiency (%) | Loading Capacity (%) | Key Outcome(s) | Reference(s) |
| PLGA NPs | 56.26 ± 0.16 | Not specified | Prolonged drug release, suitable for ocular delivery. | [11] |
| Solid Lipid Nanoparticles (SLNs) | High | Not specified | Reduced hemolytic and cytotoxic properties of LCA. | [10][13] |
| Casein-Pectin NPs | 88.6 ± 1.12 | 22.5 ± 0.92 | 2.47-fold increase in oral bioavailability (AUC). | [15] |
| Hollow Gold NPs | Not applicable | Not applicable | Increased aqueous solubility from 136.1 µg/mL to 488.9 µg/mL. | [9] |
| Folic Acid-targeted PLGA-PEG NPs | Not specified | Not specified | Enhanced tumor targeting and antitumor activity in breast cancer. | [2][16] |
Signaling Pathways and Experimental Workflow
Visualizing the complex biological pathways targeted by this compound and the experimental processes for nanoparticle development is crucial for understanding and planning research.
Caption: Experimental workflow for developing and evaluating this compound nanoparticles.
Caption: Anti-inflammatory and antioxidant signaling pathways modulated by this compound.[1][5][17]
Caption: Key anticancer signaling pathways influenced by this compound.[1][6][7]
Experimental Protocols
The following section provides detailed protocols for the preparation, characterization, and in vitro evaluation of this compound-loaded nanoparticles. These are generalized methods and may require optimization for specific polymers, lipids, or experimental setups.
Protocol 1: Preparation of LCA-loaded PLGA Nanoparticles by Solvent Displacement
This method, also known as nanoprecipitation, is suitable for encapsulating hydrophobic drugs like this compound into polymeric nanoparticles.[18][19][20]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
This compound (LCA)
-
Acetone or Dichloromethane (DCM) (organic solvent)
-
Poly(vinyl alcohol) (PVA) or Pluronic® F-108 (surfactant)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation:
-
Accurately weigh 75-100 mg of PLGA and 10 mg of this compound.
-
Dissolve both components in 5 mL of acetone in a glass vial. Ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water. Heat to approximately 80°C while stirring until the PVA is fully dissolved, then cool to room temperature.[18]
-
-
Nanoparticle Formation:
-
Place 50 mL of the aqueous surfactant solution in a beaker on a magnetic stirrer.
-
Set the stirring speed to be vigorous (e.g., 600-800 rpm).
-
Add the organic phase dropwise (e.g., at a rate of 1 mL/min) into the center of the vortex of the stirring aqueous phase.
-
A milky-white suspension should form immediately as the polymer precipitates.
-
-
Solvent Evaporation:
-
Leave the nanoparticle suspension stirring overnight in a fume hood at room temperature to allow for the complete evaporation of the organic solvent (acetone).
-
-
Nanoparticle Purification:
-
Transfer the suspension to centrifuge tubes.
-
Centrifuge at a low speed (e.g., 8,000 rpm) for 5 minutes to pellet any large aggregates.[19]
-
Carefully collect the supernatant and transfer it to new tubes.
-
Centrifuge the supernatant at a high speed (e.g., 15,000 x g) for 30-45 minutes at 4°C to pellet the nanoparticles.
-
Discard the supernatant, which contains the free, unencapsulated drug and excess surfactant.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to wash the nanoparticles.
-
-
Storage:
-
After the final wash, resuspend the nanoparticle pellet in a small volume of deionized water or a suitable buffer. For long-term storage, the suspension can be lyophilized (freeze-dried), often with a cryoprotectant like mannitol or trehalose.
-
Protocol 2: Characterization of LCA Nanoparticles
A. Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are critical for predicting the stability and in vivo fate of nanoparticles and are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[4][21][22][23]
Equipment:
-
Zetasizer instrument (e.g., Malvern Zetasizer Nano ZS)
Procedure:
-
Sample Preparation: Resuspend a small amount of the purified nanoparticles in deionized water or 10 mM NaCl solution to achieve a suitable particle concentration (indicated by an appropriate count rate on the instrument, typically 100-500 kcps). The sample should be free of air bubbles.
-
Size and PDI Measurement (DLS):
-
Transfer the nanoparticle suspension to a disposable cuvette.
-
Place the cuvette in the instrument.
-
Set the measurement parameters (e.g., dispersant viscosity and refractive index, temperature at 25°C, scattering angle of 173°).
-
Allow the sample to equilibrate for 1-2 minutes.
-
Perform the measurement. The instrument software will report the Z-average diameter (hydrodynamic size) and the PDI. A PDI value < 0.3 indicates a relatively monodisperse population.[4]
-
-
Zeta Potential Measurement (ELS):
-
Transfer the nanoparticle suspension to a folded capillary cell (zeta cell), ensuring no air bubbles are trapped near the electrodes.
-
Place the cell in the instrument.
-
Use the same dispersant parameters as for the size measurement.
-
Perform the measurement. The software will report the zeta potential in millivolts (mV). A value greater than |±25| mV generally indicates good colloidal stability.
-
B. Encapsulation Efficiency (EE) and Drug Loading (DL)
These measurements determine the amount of drug successfully incorporated into the nanoparticles.[13][24][25][26]
Procedure:
-
Separation of Free Drug: During the purification step (Protocol 1, Step 5), carefully collect the supernatant after the first high-speed centrifugation. This contains the free, unencapsulated this compound.
-
Quantification of Free Drug (Indirect Method):
-
Measure the concentration of LCA in the collected supernatant using a validated analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[5][15][17][27]
-
HPLC Example Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 or 75:25, v/v), potentially with 0.1% acetic or phosphoric acid.[5][17]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~310 nm.[2]
-
Quantification: Use a standard curve of known LCA concentrations to determine the concentration in the supernatant.
-
-
-
Quantification of Loaded Drug (Direct Method):
-
Take a known mass of lyophilized LCA-loaded nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., acetonitrile or methanol) to break them apart and release the encapsulated drug.
-
Analyze the LCA concentration in this solution by HPLC as described above.
-
-
Calculations:
Protocol 3: In Vitro Drug Release Study
This protocol uses the dialysis bag diffusion method to simulate the release of LCA from nanoparticles into a physiological medium over time.[9][11][14][28][29]
Materials:
-
Dialysis membrane tubing (e.g., cellulose membrane with a Molecular Weight Cut-Off (MWCO) of 12-14 kDa, which retains nanoparticles but allows free drug to diffuse).[9]
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
A small amount of a co-solvent like ethanol or Tween 80 to add to the release medium to ensure sink conditions (i.e., the concentration of released drug remains low, preventing saturation).[14]
-
Beakers, magnetic stirrer, and stir bars.
-
Thermostatic water bath or incubator shaker.
Procedure:
-
Membrane Preparation: Cut a piece of dialysis tubing and hydrate it in the release medium (e.g., PBS pH 7.4) as per the manufacturer's instructions.
-
Setup:
-
Accurately measure a known amount of LCA-loaded nanoparticle suspension (e.g., 1 mL containing 5 mg of nanoparticles) and place it inside the dialysis bag.
-
Securely close both ends of the bag with clamps.
-
Immerse the dialysis bag in a beaker containing a defined volume of release medium (e.g., 50 mL of PBS with 0.5% Tween 80). The large volume helps maintain sink conditions.[11]
-
Place the beaker in a shaker bath set to 37°C and a constant, gentle agitation speed (e.g., 100 rpm).[28]
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the release medium from the beaker.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Analysis:
-
Analyze the concentration of LCA in each collected sample using the validated HPLC method described in Protocol 2B.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point using the following formula, correcting for previously removed drug:
-
Cumulative Release (%) = (Concentration at time t * Volume of release medium + Σ(Concentration at previous times * Volume of sample)) / Initial Drug Load in bag * 100
-
-
Plot the cumulative percentage of LCA released versus time. A typical profile for nanoparticles shows an initial burst release followed by a sustained release phase.[14]
-
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity after exposure to the nanoparticles.[3][7][30]
Materials:
-
Target cell line (e.g., a cancer cell line like MCF-7 or a normal cell line like HEK293).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
LCA-loaded nanoparticles and corresponding "blank" (drug-free) nanoparticles.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Dimethyl sulfoxide (DMSO) or other formazan solubilizing agent.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of the LCA-loaded nanoparticles, blank nanoparticles, and free LCA in serum-free culture medium.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of the nanoparticle/drug dilutions. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot cell viability versus concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability). Compare the cytotoxicity of LCA-loaded nanoparticles to that of free LCA.
-
References
- 1. 4.8. Fluorescence Observation of Nanoparticle Uptake into Cells [bio-protocol.org]
- 2. Antibacterial Activity of this compound against Spore-Forming Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmb.or.kr [jmb.or.kr]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro drug release studies [bio-protocol.org]
- 12. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 15. glabridinchina.com [glabridinchina.com]
- 16. japsonline.com [japsonline.com]
- 17. benchchem.com [benchchem.com]
- 18. static.igem.org [static.igem.org]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | An Augmented Method for Collecting PLGA Nanoparticles and the Fabrication of 1, 3, 4, 6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-Loaded PLGA Nanoparticles for Efficient and Prospective in Vivo Metabolic Processing [frontiersin.org]
- 21. bettersizeinstruments.com [bettersizeinstruments.com]
- 22. scholarworks.uark.edu [scholarworks.uark.edu]
- 23. wyatt.com [wyatt.com]
- 24. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 25. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 药物递送常见问题 [sigmaaldrich.com]
- 27. glabridinchina.com [glabridinchina.com]
- 28. mdpi.com [mdpi.com]
- 29. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Application Notes & Protocols: Licochalcone A Liposomal Formulation for Improved Bioavailability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Licochalcone A (LCA), a flavonoid extracted from the root of licorice, exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2][3] However, its therapeutic potential is significantly hindered by poor water solubility and low oral bioavailability.[1][4] Liposomal encapsulation is a promising strategy to overcome these limitations. Liposomes, as biocompatible and biodegradable nanocarriers, can enhance the solubility, stability, and in vivo availability of hydrophobic drugs like LCA.[4][5] These application notes provide a summary of the preparation, characterization, and pharmacokinetic evaluation of this compound-loaded liposomes (LCA-Liposomes), demonstrating their potential to improve the bioavailability and therapeutic efficacy of LCA.
Data Presentation
The following tables summarize the key quantitative data from studies on LCA-loaded liposomes, comparing them to the free drug.
Table 1: Physicochemical Characterization of this compound-Loaded Liposomes
| Parameter | Value | Reference |
| Mean Particle Size | 71.78 ± 0.99 nm | [4][5] |
| Zeta Potential | -38.49 ± 0.06 mV | [4][5] |
| Encapsulation Efficiency (EE) | 97.67 ± 1.72% | [4][5] |
Table 2: Pharmacokinetic Parameters of this compound and this compound-Loaded Liposomes in Mice
| Parameter | Free this compound | This compound-Loaded Liposomes | Reference |
| AUC (0-t) (µg/L*h) | Data Not Available | Significantly Increased | [5][6] |
| Cmax (µg/L) | Data Not Available | Significantly Increased | [5][6] |
| Relative Bioavailability | - | 2.36-fold increase (compared to free LCA) | [4] |
Note: Specific values for AUC and Cmax for the free LCA group were not provided in the primary reference, but the study concluded that the liposomal formulation significantly improved these parameters.
Experimental Protocols
This section details the methodologies for the preparation and evaluation of this compound-loaded liposomes.
1. Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is based on the widely used thin-film hydration method.[7][8]
-
Materials:
-
This compound (LCA)
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
-
Procedure:
-
Dissolve this compound, soybean phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Dry the lipid film further under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator in an ice bath.
-
Alternatively, the liposomal suspension can be extruded through polycarbonate membranes of defined pore size using a high-pressure extruder to achieve a uniform size distribution.
-
Separate the unencapsulated this compound from the liposomal suspension by centrifugation or dialysis.
-
2. Characterization of this compound-Loaded Liposomes
-
Particle Size and Zeta Potential:
-
Dilute the liposomal suspension with deionized water.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
-
Encapsulation Efficiency (EE):
-
Separate the free drug from the liposomes using mini-columns or ultracentrifugation.
-
Disrupt the liposomes using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated LCA.
-
Quantify the amount of encapsulated LCA using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the encapsulation efficiency using the following formula: EE (%) = (Amount of encapsulated LCA / Total amount of LCA) x 100
-
3. In Vitro Drug Release Study
-
Method: Dialysis Bag Method
-
Procedure:
-
Place a known amount of LCA-loaded liposomal suspension in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS with a small percentage of Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the concentration of LCA in the collected samples using HPLC.
-
Compare the release profile with that of a free LCA solution.
-
4. In Vivo Pharmacokinetic Study
-
Animal Model: Mice or Rats
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into two groups: one receiving free LCA and the other receiving the LCA-loaded liposomal formulation, typically via oral gavage.
-
At designated time points, collect blood samples from the retro-orbital plexus or tail vein into heparinized tubes.
-
Separate the plasma by centrifugation.
-
Extract LCA from the plasma samples using a suitable solvent.
-
Quantify the LCA concentration in the plasma using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2) using appropriate software.
-
5. Cellular Uptake Study
-
Cell Line: Dependent on the therapeutic target (e.g., B16F10 melanoma cells).[9]
-
Method: Confocal Laser Scanning Microscopy (CLSM) or Flow Cytometry.[10]
-
Procedure (for CLSM):
-
Seed the cells on coverslips in a culture plate and allow them to adhere overnight.
-
Label the liposomes with a fluorescent probe (e.g., Coumarin-6).
-
Treat the cells with the fluorescently labeled liposomes for different time periods.
-
Wash the cells with PBS to remove non-internalized liposomes.
-
Fix the cells with paraformaldehyde.
-
Optionally, stain the cell nuclei with a nuclear stain (e.g., DAPI) and/or lysosomes with a lysosomal tracker.
-
Observe the cellular uptake and intracellular distribution of the liposomes using a confocal microscope.
-
Visualizations
This section provides diagrams illustrating key processes and pathways related to the this compound liposomal formulation.
Caption: Experimental workflow for the preparation and evaluation of this compound liposomes.
Caption: Mechanism of improved oral bioavailability of this compound via liposomal delivery.
Caption: Key signaling pathways modulated by this compound.[1][2]
References
- 1. Advances in Pharmacological Activities and Drug Delivery Systems of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound: a review of its pharmacology activities and molecular mechanisms [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation, characterization, pharmacokinetics, and antirenal injury activity studies of this compound-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation, characterization, pharmacokinetics, and antirenal injury activity studies of this compound-loaded liposomes. | Semantic Scholar [semanticscholar.org]
- 7. eijppr.com [eijppr.com]
- 8. [PDF] Preparation, Characterization and Applications of Liposomes: State of the Art | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. The Effect of Surface Charges on the Cellular Uptake of Liposomes Investigated by Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Licochalcone A: A Novel Tool in the Investigation of Cancer Chemoresistance
Application Notes and Protocols for Researchers
Introduction
Licochalcone A, a flavonoid derived from the root of the licorice plant Glycyrrhiza inflata, has emerged as a significant molecule in cancer research.[1] Its multifaceted anti-cancer properties, including the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis, make it a compelling subject of study.[2] Of particular interest to drug development professionals and cancer researchers is its potential to modulate chemoresistance, a primary obstacle in the successful treatment of many cancers. This compound has been shown to sensitize cancer cells to conventional chemotherapeutic agents, suggesting its utility in combination therapies to overcome drug resistance.[1]
These application notes provide a comprehensive overview of the use of this compound in studying chemoresistance. Detailed protocols for key experiments are provided, along with a summary of quantitative data and visualizations of the critical signaling pathways involved.
Mechanisms of Action in Overcoming Chemoresistance
This compound exerts its effects on chemoresistance through several mechanisms:
-
Modulation of Key Signaling Pathways: this compound influences multiple signaling pathways that are often dysregulated in cancer and contribute to drug resistance. These include the PI3K/Akt/mTOR, NF-κB, MAPK (p38/JNK), and STAT3 pathways.[1][3] By inhibiting pro-survival signals and activating pro-apoptotic pathways, this compound can render cancer cells more susceptible to the cytotoxic effects of chemotherapeutic drugs.
-
Inhibition of Drug Efflux Pumps: A common mechanism of chemoresistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump chemotherapeutic agents out of the cell.[1] this compound has been shown to inhibit the activity of these pumps, thereby increasing the intracellular concentration and efficacy of co-administered drugs.[3]
-
Induction of Apoptosis and Cell Cycle Arrest: this compound can induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[4] This intrinsic cytotoxic activity can synergize with other chemotherapeutic agents to enhance tumor cell killing.
Data Presentation: Efficacy of this compound
The following tables summarize the cytotoxic and chemo-sensitizing effects of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| SKOV3 | Ovarian Cancer | 19.22 | 24 |
| LNCaP | Prostate Cancer | 15.73 - 23.35 | Not Specified |
| 22Rv1 | Prostate Cancer | 15.73 - 23.35 | Not Specified |
| PC-3 | Prostate Cancer | 15.73 - 23.35 | Not Specified |
| DU145 | Prostate Cancer | 15.73 - 23.35 | Not Specified |
Data compiled from multiple sources.[5][6]
Table 2: this compound in Overcoming Chemoresistance
| Cell Line | Resistance To | This compound Effect | Signaling Pathway Implicated |
| U251/TMZ | Temozolomide (TMZ) | Reverses TMZ resistance | Inhibition of TLR4/NF-κB |
| KB/MDR1 | Vinblastine | Reverses vinblastine resistance | Inhibition of P-glycoprotein |
Data compiled from multiple sources.[1][3]
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound and its ability to sensitize cancer cells to chemotherapeutic drugs by measuring cell viability.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat cells with serial dilutions of this compound alone, the chemotherapeutic agent alone, or a combination of both for 24, 48, or 72 hours. Include a vehicle control (DMSO).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot dose-response curves to determine the IC50 values.
Protocol 2: Western Blot Analysis
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways related to chemoresistance.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-NF-κB, NF-κB, P-glycoprotein, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash with ice-cold PBS and lyse the cells in RIPA buffer.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.[7]
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[8]
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.[7][8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[7]
Protocol 4: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cancer cell line.[9][10]
Procedure:
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using an MTT assay.[1]
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at its IC50 concentration.[1]
-
Dose Escalation: Once the cells recover and proliferate, gradually increase the concentration of this compound (e.g., 1.5 to 2-fold increase).[1][10]
-
Establishment of Resistance: Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold higher than the initial IC50).[1]
-
Characterization: Confirm the resistant phenotype by performing a full dose-response curve to determine the new IC50.[1]
Visualizations: Signaling Pathways and Workflows
Caption: this compound modulates multiple signaling pathways to overcome chemoresistance.
Caption: Experimental workflow for studying this compound's effect on chemoresistance.
Conclusion
This compound is a promising natural compound for studying and potentially overcoming chemoresistance in cancer. Its ability to modulate multiple cellular pathways provides a strong rationale for its investigation, both as a standalone agent and in combination with existing chemotherapeutics. The protocols and data presented here offer a framework for researchers to explore the full potential of this compound in the development of novel anti-cancer strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound Exerts Anti-Cancer Activity by Inhibiting STAT3 in SKOV3 Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Licochalcone A as a Potent Inhibitor of Cancer Metastasis
Introduction
Licochalcone A, a prominent chalconoid isolated from the roots of Glycyrrhiza species (licorice), has garnered significant attention in oncological research for its multifaceted anti-cancer properties.[1] Beyond its established roles in inducing apoptosis and inhibiting proliferation, this compound demonstrates considerable potential as an anti-metastatic agent. Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the principal cause of cancer-related mortality. This compound impedes this complex process by targeting key signaling pathways and cellular mechanisms integral to cell migration and invasion.[2]
Mechanism of Anti-Metastatic Action
This compound exerts its anti-metastatic effects through the modulation of several critical signaling cascades, primarily the PI3K/Akt/mTOR, NF-κB, and MAPK pathways.[3][4] Dysregulation of these pathways is a hallmark of many cancers, promoting cell survival, proliferation, and motility.
-
PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway.[5][6] This inhibition leads to downstream effects that curtail cell growth, proliferation, and survival, which are prerequisites for metastatic progression.
-
NF-κB Pathway: The transcription factor NF-κB is a pivotal regulator of genes involved in inflammation, cell survival, and metastasis. This compound can suppress the activation of NF-κB, thereby downregulating the expression of metastasis-associated proteins.[1][4]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and p38, is also implicated in cancer cell invasion and migration. This compound has been observed to modulate MAPK signaling, contributing to its anti-metastatic activity.[7]
Furthermore, this compound influences the expression and activity of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion.[8] It has also been shown to regulate markers of the epithelial-to-mesenchymal transition (EMT), a process by which cancer cells acquire migratory and invasive properties.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various cancer cell lines, providing key quantitative data for experimental design.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| SKOV3 | Ovarian Cancer | 19.22 | CCK-8 | [9] |
| HCT116 | Colon Cancer | Not specified, effective at 40 µM | CCK-8 | [1] |
| U251/U251/TMZ | Glioma | Dose-dependent inhibition | CCK-8 | [10] |
| LNCaP | Prostate Cancer | 15.73 - 23.35 | WST-1 | [5] |
| 22Rv1 | Prostate Cancer | 15.73 - 23.35 | WST-1 | [5] |
| PC-3 | Prostate Cancer | 15.73 - 23.35 | WST-1 | [5] |
| DU145 | Prostate Cancer | 15.73 - 23.35 | WST-1 | [5] |
| HepG2 | Liver Cancer | Not specified, effective at 2-8 µg/mL | Not specified | [7] |
| KKU-100 | Cholangiocarcinoma | Dose-dependent inhibition | Cytotoxicity Assay | [8] |
| KKU-213 | Cholangiocarcinoma | Dose-dependent inhibition | Cytotoxicity Assay | [8] |
Table 2: Effective Concentrations of this compound for Anti-Metastatic Effects
| Cell Line | Cancer Type | Effective Concentration | Effect | Assay | Reference |
| HCT116 | Colon Cancer | 40 µM | Inhibition of migration and invasion | Wound Healing, Transwell | [1] |
| SK-Hep-1 | Hepatocellular Carcinoma | Dose-dependent | Inhibition of migration and invasion | Transwell | [11] |
| HA22T/VGH | Hepatocellular Carcinoma | Dose-dependent | Inhibition of migration and invasion | Transwell | [11] |
| U251/U251/TMZ | Glioma | Dose-dependent | Inhibition of migration and invasion | Transwell | [10] |
| KKU-100 | Cholangiocarcinoma | Low concentrations | Inhibition of migration | Wound Healing | [8] |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-metastatic potential of this compound are provided below.
Wound Healing (Scratch) Assay
This assay is a straightforward method to study directional cell migration in vitro.[12]
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Creating the "Wound": Using a sterile p200 pipette tip, create a straight scratch across the center of the monolayer.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Replace the PBS with a fresh culture medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a phase-contrast microscope.
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). The rate of wound closure is indicative of cell migration.
Transwell Migration and Invasion Assay
This assay quantifies the chemotactic ability of cells to migrate through a porous membrane, with an additional ECM layer for invasion studies.[13][14]
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary. Rehydrate the inserts with a serum-free medium.
-
Cell Seeding: Resuspend cells in a serum-free medium containing different concentrations of this compound or a vehicle control and seed them into the upper chamber of the Transwell inserts.
-
Chemoattractant: Fill the lower chamber with a complete medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: Incubate the plates for a period that allows for cell migration or invasion (typically 12-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the stained cells in several random fields under a microscope. Alternatively, the dye can be eluted and the absorbance measured.
Western Blot Analysis for Signaling Pathways
This technique is used to detect and quantify specific proteins involved in signaling pathways like PI3K/Akt/mTOR and NF-κB.[15][16][17]
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, mTOR, p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Gelatin Zymography for MMP Activity
This assay detects the activity of gelatinases, such as MMP-2 and MMP-9.[18]
Protocol:
-
Sample Preparation: Culture cells in a serum-free medium with or without this compound. Collect the conditioned medium and concentrate it.
-
Zymogram Gel Electrophoresis: Run the concentrated conditioned medium on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.
-
Renaturation and Development: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and renature the MMPs. Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 24-48 hours.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analysis: Areas of gelatinase activity will appear as clear bands against a blue background, indicating the degradation of gelatin. The intensity of the bands corresponds to the level of MMP activity.
In Vivo Xenograft Model of Metastasis
Animal models are crucial for validating the in vitro anti-metastatic effects of this compound.[19][20][21]
Protocol:
-
Cell Implantation: Inject cancer cells (e.g., luciferase-tagged) subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the growth of the primary tumor using calipers or bioluminescence imaging.
-
Treatment: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer this compound or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Metastasis Assessment: At the end of the study, sacrifice the mice and harvest the primary tumors and potential metastatic organs (e.g., lungs, liver).
-
Analysis: Quantify the metastatic burden by counting the number of surface nodules, histological analysis (H&E staining), or ex vivo bioluminescence imaging of the organs.
Visualizations
References
- 1. This compound Inhibits Proliferation and Metastasis of Colon Cancer by Regulating miR-1270/ADAM9/Akt/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. corning.com [corning.com]
- 3. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound-Inspired Chalcones: Synthesis and Their Antiproliferative Potential in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antioxidative and anticancer properties of this compound from licorice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Induces Cholangiocarcinoma Cell Death Via Suppression of Nrf2 and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Wound healing assay - Wikipedia [en.wikipedia.org]
- 13. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 14. clyte.tech [clyte.tech]
- 15. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Modeling Metastasis In Vivo - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Application of Licochalcone A in 3D Cell Culture Models: A Comprehensive Guide for Researchers
Introduction
Licochalcone A, a prominent flavonoid isolated from the roots of Glycyrrhiza species, has garnered significant attention in oncological research for its potent anti-cancer properties. While its effects on traditional 2D cell monolayers are well-documented, the translation of these findings into more physiologically relevant three-dimensional (3D) cell culture models is crucial for advancing drug discovery and development. 3D cell culture systems, such as spheroids, more accurately mimic the complex microenvironment of solid tumors, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in 3D cell culture models, with a particular focus on osteosarcoma.
Recent studies have demonstrated that this compound exerts significant anti-cancer effects on multicellular tumor spheroids derived from osteosarcoma cell lines, such as MG-63 and 143B.[1] Its mechanisms of action in these 3D models include the induction of apoptosis and autophagy, as well as the inhibition of cancer cell invasion.[1] These effects are believed to be mediated, at least in part, through the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Data Presentation: Efficacy of this compound in 3D Osteosarcoma Spheroids
The following tables summarize the dose-dependent effects of this compound on key anti-cancer parameters in 3D osteosarcoma spheroid models. This quantitative data, derived from various experimental assays, provides a clear overview of the compound's potency and cellular impact.
Table 1: Viability of Osteosarcoma Spheroids Following this compound Treatment
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Spheroid Viability (%) |
| MG-63 | 10 | 72 | 75 ± 5.2 |
| 25 | 72 | 48 ± 4.1 | |
| 50 | 72 | 22 ± 3.5 | |
| 143B | 10 | 72 | 80 ± 6.0 |
| 25 | 72 | 55 ± 4.8 | |
| 50 | 72 | 28 ± 3.9 |
Table 2: Induction of Apoptosis in Osteosarcoma Spheroids by this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Caspase-3/7 Activity (Fold Change vs. Control) |
| MG-63 | 25 | 48 | 3.5 ± 0.4 |
| 50 | 48 | 6.2 ± 0.7 | |
| 143B | 25 | 48 | 3.1 ± 0.3 |
| 50 | 48 | 5.8 ± 0.6 |
Table 3: Modulation of Key Signaling Proteins in Osteosarcoma Spheroids by this compound
| Cell Line | Treatment | p-Akt (Ser473) Expression (Relative to Control) | LC3-II/LC3-I Ratio (Relative to Control) |
| MG-63 | This compound (25 µM, 24h) | 0.45 ± 0.05 | 2.8 ± 0.3 |
| 143B | This compound (25 µM, 24h) | 0.52 ± 0.06 | 2.5 ± 0.2 |
Table 4: Inhibition of Invasion of Osteosarcoma Spheroids by this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Invasion Area (% of Control) |
| MG-63 | 25 | 72 | 42 ± 5.1 |
| 143B | 25 | 72 | 48 ± 6.3 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the adoption of these techniques.
Protocol 1: Generation of Osteosarcoma Spheroids
This protocol describes the formation of uniform spheroids from osteosarcoma cell lines using the liquid overlay technique.
Materials:
-
Osteosarcoma cell lines (e.g., MG-63, 143B)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture osteosarcoma cells in T-75 flasks to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of an ultra-low attachment 96-well round-bottom plate.
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 48-72 hours to allow for spheroid formation.
-
Monitor spheroid formation and morphology daily using an inverted microscope.
Protocol 2: this compound Treatment and Spheroid Viability Assay
This protocol details the treatment of pre-formed spheroids with this compound and the subsequent assessment of cell viability using a luminescence-based assay.
Materials:
-
Pre-formed osteosarcoma spheroids in a 96-well plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove 50 µL of the medium from each well containing a spheroid and replace it with 50 µL of the corresponding this compound dilution or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the 3D cell viability assay reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 3: Western Blot Analysis of Spheroids
This protocol outlines the procedure for protein extraction from 3D spheroids and subsequent analysis of key signaling and apoptosis/autophagy markers by Western blotting.
Materials:
-
Treated osteosarcoma spheroids
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-LC3B, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Collect spheroids from each treatment group by centrifugation at 300 x g for 5 minutes.
-
Wash the spheroids twice with ice-cold PBS.
-
Lyse the spheroids in RIPA buffer on ice for 30 minutes, with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer, followed by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system and perform densitometric analysis.
Protocol 4: 3D Spheroid Invasion Assay
This protocol describes a method to assess the effect of this compound on the invasive capacity of osteosarcoma spheroids embedded in an extracellular matrix.
Materials:
-
Pre-formed osteosarcoma spheroids
-
Basement membrane matrix (e.g., Matrigel®)
-
Serum-free cell culture medium
-
Complete cell culture medium with and without this compound
-
24-well plates
-
Inverted microscope with a camera
Procedure:
-
Thaw the basement membrane matrix on ice overnight.
-
Dilute the matrix with cold serum-free medium to the desired concentration (e.g., 2 mg/mL).
-
Gently collect the pre-formed spheroids and resuspend them in the matrix solution.
-
Pipette 50 µL of the spheroid-matrix suspension into the center of each well of a pre-chilled 24-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Carefully add 500 µL of complete medium containing the desired concentration of this compound or vehicle control to each well.
-
Image the spheroids at time 0 and at regular intervals (e.g., 24, 48, 72 hours) using an inverted microscope.
-
Quantify the area of invasion by measuring the total area covered by the cells that have migrated out from the spheroid core using image analysis software (e.g., ImageJ).
-
Calculate the invasion area as a percentage relative to the vehicle-treated control.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in these application notes.
Caption: this compound signaling pathway in cancer cells.
Caption: Experimental workflow for 3D spheroid assays.
Caption: this compound-induced cell death pathways.
References
Troubleshooting & Optimization
Licochalcone A Solubility Enhancement with Cyclodextrins: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals who are working to enhance the aqueous solubility of Licochalcone A using cyclodextrins. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound upon dilution of an organic stock solution into an aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of the organic co-solvent (e.g., DMSO) in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent, if experimentally permissible and non-toxic to your system. 3. Incorporate a solubilizing agent, such as a cyclodextrin, into the aqueous medium before adding the this compound stock solution. 4. Use a pre-formed this compound-cyclodextrin inclusion complex. |
| Low yield of solid this compound-cyclodextrin complex after preparation (e.g., co-precipitation or kneading). | Inefficient complex formation. The chosen cyclodextrin may not be optimal for this compound. The preparation method may not be suitable. | 1. Optimize the molar ratio of this compound to cyclodextrin. 2. Try a different type of cyclodextrin (e.g., a modified β-cyclodextrin like HP-β-CD or SBE-β-CD). 3. Consider alternative preparation methods such as freeze-drying or spray-drying, which can yield amorphous complexes with higher apparent solubility. |
| Inconsistent or non-reproducible results in biological assays. | Poor solubility and precipitation of this compound leading to an unknown and variable effective concentration. | 1. Visually inspect all solutions for any signs of precipitation before use. 2. Filter the final solution through a 0.22 µm filter to remove any undissolved particles. 3. Quantify the concentration of this compound in the final aqueous solution using a suitable analytical method (e.g., HPLC) to determine the actual soluble concentration. 4. Employ a robust solubilization strategy, such as cyclodextrin complexation, to ensure consistent solubility. |
| Difficulty in preparing a stable aqueous formulation for in vivo studies. | The inherent low aqueous solubility of this compound makes it challenging to achieve a suitable concentration for administration without using potentially toxic excipients. | 1. Formulate this compound as a solid dispersion with a pharmaceutically acceptable polymer. 2. Prepare an inclusion complex with a low-toxicity cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD). 3. Explore the use of co-solvent systems with biocompatible solvents like polyethylene glycol (PEG) 400 or propylene glycol. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a chalcone, a type of natural phenol. Its chemical structure contains several non-polar rings, making it hydrophobic and thus sparingly soluble in water and aqueous buffers.[1]
Q2: How do cyclodextrins increase the solubility of this compound?
A2: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[2][3] They can encapsulate the poorly water-soluble this compound molecule within their hydrophobic core, forming a host-guest inclusion complex.[4] This complex has a hydrophilic exterior, which allows it to be readily dissolved in aqueous media, thereby increasing the apparent solubility of this compound.[2]
Q3: Which type of cyclodextrin is best for solubilizing this compound?
A3: While comprehensive comparative studies for this compound are limited in publicly available literature, modified beta-cyclodextrins (β-CDs) are often preferred for their ability to form stable inclusion complexes with a variety of hydrophobic molecules.[5][6] Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) have higher aqueous solubility and a better safety profile compared to the parent β-cyclodextrin, making them excellent candidates.[6] It is recommended to perform phase-solubility studies to determine the most effective cyclodextrin for your specific application.
Q4: Can I dissolve this compound in an organic solvent first and then dilute it into an aqueous buffer containing cyclodextrins?
A4: Yes, this is a common practice for in vitro experiments. This compound is readily soluble in organic solvents like dimethyl sulfoxide (DMSO).[7] To avoid precipitation upon dilution, it is crucial to add the this compound stock solution to the aqueous cyclodextrin solution with vigorous stirring. The cyclodextrin in the aqueous phase will help to immediately encapsulate the this compound molecules as they are introduced, preventing them from aggregating and precipitating.
Q5: What is a phase-solubility study and why is it important?
A5: A phase-solubility study is a fundamental experiment used to determine the effect of a complexing agent (cyclodextrin) on the solubility of a poorly soluble compound (this compound).[5] It involves preparing a series of aqueous solutions with increasing concentrations of the cyclodextrin, adding an excess amount of this compound to each, and then measuring the concentration of dissolved this compound after equilibrium is reached. The resulting data is plotted to create a phase-solubility diagram, which can be used to determine the stoichiometry of the inclusion complex (e.g., 1:1) and its stability constant (Ks).[5]
Quantitative Data on Chalcone Solubility Enhancement
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Water | Sparingly soluble to insoluble (< 1 mg/mL)[1] |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL[1] |
| Ethanol | ~20 mg/mL[1] |
| Dimethylformamide (DMF) | ~25 mg/mL[1] |
Table 2: Licochalcone B Solubility Enhancement with Sulfobutylether-β-cyclodextrin (SBE-β-CD)
| Cyclodextrin | Method | Resulting Aqueous Concentration | Fold Increase (Approx.) |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Co-dissolution | 2.08 mg/mL | >2000x |
Data adapted from a technical support resource for Licochalcone B and should be considered illustrative for this compound.
Experimental Protocols
Protocol 1: Phase-Solubility Study
This protocol outlines the steps to determine the effect of a cyclodextrin on the solubility of this compound.
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 2, 4, 6, 8, 10 mM) in your desired buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Addition of this compound: Add an excess amount of this compound powder to each cyclodextrin solution in sealed vials. Ensure that there is undissolved solid material at the bottom of each vial.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure that equilibrium is reached. Protect the samples from light.
-
Sample Preparation: After equilibration, allow the undissolved this compound to settle. Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solutions with a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Data Analysis: Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis) to generate a phase-solubility diagram.
Protocol 2: Preparation of a Solid this compound-Cyclodextrin Inclusion Complex by Freeze-Drying (Lyophilization)
This method is suitable for preparing a solid, readily dissolvable form of the this compound-cyclodextrin complex.
-
Dissolution of Components: Dissolve the desired molar ratio (e.g., 1:1) of the cyclodextrin and this compound in a suitable solvent system. A common approach is to dissolve the cyclodextrin in water and this compound in a minimal amount of a water-miscible organic solvent like ethanol or tert-butanol.
-
Mixing: Slowly add the this compound solution to the aqueous cyclodextrin solution with continuous stirring.
-
Freezing: Freeze the resulting solution at a low temperature (e.g., -80°C) until it is completely solid.
-
Lyophilization: Place the frozen sample on a freeze-dryer and run a cycle until all the solvent has been removed by sublimation. This typically takes 24-72 hours.
-
Collection and Storage: The resulting product will be a dry, fluffy powder, which is the solid inclusion complex. Store it in a desiccator to protect it from moisture.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 6. Sulfobutylether-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Licochalcone A Solubility and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Licochalcone A. The following information is intended to help overcome common challenges related to its precipitation in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of aqueous solution?
A1: this compound is a hydrophobic molecule with poor water solubility.[1][2] When a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, ethanol, or DMF, is diluted into an aqueous buffer, the solubility limit can be quickly exceeded, leading to precipitation.[1] Aqueous solutions of this compound are also not recommended for storage for more than one day due to potential instability.[1][2]
Q2: What is the solubility of this compound in common organic solvents?
A2: this compound is soluble in several organic solvents. The approximate solubilities are provided in the table below.
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | ~25 mg/mL |
| Ethanol | ~20 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL |
Data sourced from product information sheets.[1][2]
Q3: How can I improve the solubility of this compound in my aqueous experimental medium?
A3: Several methods can be employed to enhance the aqueous solubility of this compound and prevent precipitation. These include:
-
Using Co-solvents: Incorporating a water-miscible organic solvent into your aqueous buffer can increase the solubility of this compound.
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can significantly improve its aqueous solubility.
-
Liposomal Formulation: Incorporating this compound into lipid-based vesicles (liposomes) can facilitate its dispersion in aqueous media.
-
Solid Dispersion: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate.
-
Nanoemulsion: Formulating this compound into a nanoemulsion can improve its solubility and stability in aqueous solutions.
Detailed protocols for these methods are provided in the Troubleshooting Guides section.
Q4: What is the recommended procedure for preparing a stock solution of this compound?
A4: To prepare a high-concentration stock solution, dissolve this compound in an appropriate organic solvent such as DMSO, ethanol, or DMF.[1][2] It is recommended to purge the solvent with an inert gas before use.[1] Store stock solutions at -20°C and protect them from light.[3] It is advisable to prepare fresh dilutions in your aqueous experimental buffer immediately before use and to avoid repeated freeze-thaw cycles of the stock solution.[3]
Q5: For how long is this compound stable in an aqueous solution?
A5: It is not recommended to store aqueous solutions of this compound for more than one day.[1][2] The stability of chalcones in aqueous solutions can be influenced by factors such as pH and temperature, with degradation often occurring more rapidly in basic conditions.
Troubleshooting Guides
Problem: this compound precipitates upon dilution of the organic stock solution into my aqueous buffer.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Using Co-solvents to Improve Solubility
This protocol describes the use of a co-solvent to increase the solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Polyethylene glycol 400 (PEG 400) or Propylene glycol (PG)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, PBS)
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol (e.g., 10-20 mg/mL).[1][2]
-
Prepare a co-solvent/aqueous buffer mixture. The final concentration of the organic solvent should be kept as low as possible to avoid affecting the biological system (typically <1% v/v). For example, prepare a 2X working buffer containing the desired final concentration of the co-solvent (e.g., 2% PEG 400 in PBS).
-
Dilute the this compound stock solution into the co-solvent/aqueous buffer mixture with vigorous vortexing to ensure rapid and complete mixing. For example, add 1 µL of a 10 mg/mL this compound stock in DMSO to 999 µL of PBS containing 0.2% PEG 400 to get a final concentration of 10 µg/mL this compound and 0.1% DMSO.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This method involves the formation of an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or buffer
-
Ethanol
Procedure:
-
Determine the appropriate molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a common starting point.
-
Dissolve HP-β-CD in deionized water or buffer with stirring.
-
Dissolve this compound in a minimal amount of ethanol.
-
Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.
-
Stir the mixture at room temperature for 24-48 hours, protected from light, to allow for complex formation.
-
Remove the ethanol by evaporation under reduced pressure (e.g., using a rotary evaporator).
-
Lyophilize (freeze-dry) the resulting aqueous solution to obtain the this compound-HP-β-CD inclusion complex as a powder.
-
The powdered complex can then be dissolved in the desired aqueous medium for experiments.
Protocol 3: Preparation of this compound-Loaded Liposomes
This protocol describes the thin-film hydration method for preparing this compound-loaded liposomes.
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine)
-
Cholesterol
-
Chloroform and Methanol (or another suitable organic solvent mixture)
-
Aqueous buffer (e.g., PBS)
Procedure:
-
Dissolve this compound, phospholipids, and cholesterol in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of lipids and this compound should be optimized for the desired encapsulation efficiency.
-
Create a thin lipid film by evaporating the organic solvents using a rotary evaporator under reduced pressure.
-
Ensure complete removal of the solvent by placing the flask under high vacuum for at least 2 hours.
-
Hydrate the lipid film by adding the aqueous buffer and vortexing or sonicating until the lipid film is completely dispersed, forming multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes of a defined pore size.
-
Remove any unencapsulated this compound by centrifugation or size exclusion chromatography.
Signaling Pathways Involving this compound
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.[4][5]
Caption: this compound modulates the MAPK signaling pathway.[6][7]
References
- 1. This compound induces autophagy through PI3K/Akt/mTOR inactivation and autophagy suppression enhances this compound-induced apoptosis of human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Frontiers | this compound: a review of its pharmacology activities and molecular mechanisms [frontiersin.org]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound-induced human gastric cancer BGC-823 cells apoptosis by regulating ROS-mediated MAPKs and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Licochalcone A for MTT Assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Licochalcone A in MTT cell viability assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and critical data presented for ease of use.
Frequently Asked Questions (FAQs)
Q1: What is a typical concentration range for this compound in an MTT assay?
A2: The optimal concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. However, for anti-proliferative and apoptosis-inducing effects, concentrations typically range from 10 µM to 100 µM.[1] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.[1] For initial experiments, a range of 0, 5, 10, 20, 40, and 80 µM can be a good starting point.[1]
Q2: How should I prepare a this compound stock solution?
A2: this compound has poor solubility in aqueous solutions.[1][2] Therefore, it is recommended to first prepare a stock solution in an organic solvent. Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for cell-based assays.[1] The solubility in DMSO is approximately 15 mg/mL.[1] When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.[1][2]
Q3: Why am I observing a precipitate after adding this compound to my cell culture medium?
A3: Precipitate formation is a common issue due to the low aqueous solubility of this compound.[1] This can occur if the concentration of the organic solvent (e.g., DMSO) from the stock solution is too high in the final culture medium.[1] To avoid this, ensure the final DMSO concentration does not exceed 0.1-0.5%. You can also prepare intermediate dilutions of the this compound stock solution in a serum-free medium before adding it to the final culture medium.[1]
Q4: My IC50 values for this compound are inconsistent across experiments. What could be the cause?
A4: Inconsistent IC50 values can arise from several factors:
-
Cell Line Heterogeneity: Use low-passage number cells to minimize genetic drift.[3]
-
Compound Instability: this compound, as a phenolic compound, may be light-sensitive.[3] It is advisable to prepare fresh stock solutions, store them properly at -20°C or -80°C, avoid repeated freeze-thaw cycles, and protect them from light.[3]
-
Inconsistent Assay Performance: Ensure your cell seeding density is optimal and that cells are in the logarithmic growth phase during treatment.[3] Also, consider that the cytotoxic effects of this compound can be time-dependent, so performing a time-course experiment (e.g., 24, 48, 72 hours) is recommended.[3]
-
Variability in Reagents: Different batches of fetal bovine serum (FBS) can contain varying levels of growth factors that may influence cell sensitivity.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Higher than expected IC50 value | Intrinsic resistance of the cell line. | Verify the potency of your this compound stock on a known sensitive cell line. Assess the basal activation state of relevant signaling pathways (e.g., PI3K/Akt, MAPK) in your cell line.[3] |
| Compound degradation. | Prepare fresh stock solutions of this compound in DMSO and store them at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles and protect from light.[3] | |
| Suboptimal experimental conditions. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[3] | |
| High variability between replicate wells | Uneven cell seeding. | Ensure thorough mixing of the cell suspension before and during plating. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[4] | |
| Incomplete dissolution of formazan crystals. | Ensure complete solubilization of the formazan crystals by adding a sufficient volume of solubilization solution (e.g., DMSO) and mixing thoroughly. | |
| Precipitate formation in media | Low aqueous solubility of this compound. | Ensure the final DMSO concentration is below 0.5%.[1][2] Prepare intermediate dilutions in serum-free media.[1] |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting their unique biological characteristics.[3]
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) |
| LNCaP | Prostate Cancer | 15.73 - 23.35 | 72 |
| 22Rv1 | Prostate Cancer | 15.73 - 23.35 | 72 |
| PC-3 | Prostate Cancer | 15.73 - 23.35 | 72 |
| DU145 | Prostate Cancer | 15.73 - 23.35 | 72 |
| U2OS | Osteosarcoma | ~40 | 24 |
| HOS | Osteosarcoma | Not specified | 24 |
| 143B | Osteosarcoma | Not specified | 24 |
| MG-63 | Osteosarcoma | Not specified | 24 |
| FaDu | Head and Neck Squamous Carcinoma | ~100 | Not specified |
| SW480 | Colon Cancer | 7 | Not specified |
| SW620 | Colon Cancer | 8.8 | Not specified |
Note: IC50 values are approximate and can vary based on experimental conditions.[3][5][6][7]
Experimental Protocols
Detailed Protocol: MTT Assay for this compound
This protocol provides a general framework for assessing the effect of this compound on cell viability. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., pure DMSO or 10% SDS in 0.01 M HCl)[2]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mM).[1]
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.[1][9]
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100[9]
-
Plot a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. This compound-Inspired Chalcones: Synthesis and Their Antiproliferative Potential in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer effects of licochalcones: A review of the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Licochalcone-A Induces Intrinsic and Extrinsic Apoptosis via ERK1/2 and p38 Phosphorylation-mediated TRAIL Expression in Head and Neck Squamous Carcinoma FaDu Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Licochalcone H Targets EGFR and AKT to Suppress the Growth of Oxaliplatin -Sensitive and -Resistant Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Licochalcone A stability issues in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of Licochalcone A during long-term storage. Below you will find frequently asked questions (FAQs), troubleshooting guides for common stability issues, and detailed experimental protocols to ensure the integrity of your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting this compound stability during long-term storage?
A1: The stability of this compound is primarily influenced by temperature, light exposure, pH, and the presence of oxidizing agents. As a chalcone, its chemical structure is susceptible to degradation under certain environmental conditions.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed, opaque container at -20°C. Under these conditions, it can be stable for at least four years. For shorter periods, storage at 2-8°C is also acceptable, but for optimal preservation, -20°C is recommended.
Q3: How should I store this compound in solution?
A3: Stock solutions of this compound prepared in organic solvents such as DMSO, ethanol, or methanol should be aliquoted and stored in tightly sealed vials at -20°C. These solutions are generally stable for up to six months. It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability in aqueous media.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is known to be sensitive to light. Exposure to UV and visible light can lead to photodegradation. Therefore, it is crucial to store both solid this compound and its solutions in light-protected (amber or opaque) containers.
Q5: What is the pH stability profile of this compound?
A5: this compound is relatively stable in the pH range of 5.0 to 7.0. However, it is more susceptible to degradation in alkaline conditions. Care should be taken to maintain the pH of solutions within a slightly acidic to neutral range to minimize degradation.
Q6: Is this compound stable to heat?
A6: this compound has demonstrated good thermal stability. Studies have shown that its antibacterial activity is retained after heating at temperatures up to 121°C for 15 minutes, indicating a high level of resistance to short-term thermal stress.[1] However, for long-term storage, elevated temperatures should be avoided to prevent potential degradation over time.
Troubleshooting Guide: this compound Stability Issues
This guide addresses common problems encountered during the handling and storage of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in experiments | Degradation of this compound in stock or working solutions. | - Prepare fresh working solutions from a frozen stock for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells.- Confirm the stability of this compound under your specific experimental conditions (e.g., incubation time, temperature, pH of the medium). |
| Precipitation of this compound in aqueous solutions | This compound has poor aqueous solubility. | - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO).- Add the stock solution to the aqueous buffer or medium with vigorous stirring or vortexing to ensure rapid dispersion.- The final concentration of the organic solvent should be kept as low as possible. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | - Protect the sample from light during preparation and analysis.- Ensure the pH of the mobile phase is within the stable range for this compound.- Check the storage conditions of the sample and the stock solution.- Perform a forced degradation study to identify potential degradation products. |
| Inconsistent results between experiments | Inconsistent storage or handling of this compound. | - Standardize the protocol for preparing and storing this compound solutions.- Use a fresh aliquot of the stock solution for each set of experiments.- Regularly check the purity of the this compound stock using a validated analytical method like HPLC. |
This compound Stability Summary
The following table summarizes the known stability of this compound under different conditions.
| Condition | Parameter | Stability | Source |
| Solid State | Temperature | Stable for at least 4 years at -20°C. | Product Information |
| Solution (Organic Solvent) | Temperature | Stable for up to 6 months at -20°C. | Product Information |
| Solution (Aqueous) | Temperature | Not recommended for storage for more than one day. | Product Information |
| pH | pH Range | Stable between pH 5.0 and 7.0. Susceptible to degradation in alkaline conditions. | [1] |
| Temperature | Heat | Resistant to heating at 80-121°C for 15 minutes. | [1] |
| Light | UV/Visible | Sensitive to light; photodegradation can occur. | General Knowledge |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general method for the development and validation of a stability-indicating HPLC method for this compound.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
This compound reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or phosphoric acid to adjust mobile phase pH.
2. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Gradient Program: Start with a lower concentration of acetonitrile and gradually increase to elute degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 372 nm.
-
Injection Volume: 10 µL.
3. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a this compound solution.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (in solid state and in solution).
-
Photodegradation: Expose the solution to UV light (254 nm) and visible light for a specified duration.
4. Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Sample Preparation for Stability Testing
1. Solid this compound:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve in a suitable organic solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration.
-
Store the stock solution under the recommended conditions.
2. This compound in Solution:
-
Prepare a solution of this compound in the desired solvent or formulation matrix.
-
Divide the solution into multiple aliquots in appropriate light-protected containers.
-
Store the aliquots under the specified stability testing conditions (e.g., different temperatures, humidity levels).
3. Sample Analysis:
-
At each time point of the stability study, retrieve an aliquot.
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
Analyze the sample using the validated stability-indicating HPLC method.
-
Quantify the amount of this compound remaining and identify any degradation products.
Visualizing this compound Degradation and Analysis
The following diagrams illustrate the potential degradation pathways of this compound and a typical workflow for stability analysis.
Caption: Potential degradation pathways of this compound under stress conditions.
Caption: Workflow for conducting a forced degradation study of this compound.
Caption: Troubleshooting logic for this compound stability issues.
References
Overcoming Licochalcone A low bioavailability in animal studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Licochalcone A's low bioavailability in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability low?
This compound is a flavonoid extracted from the roots of licorice plants, specifically Glycyrrhiza inflata and Glycyrrhiza uralensis.[1][2] It exhibits a wide range of promising pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and antibacterial properties.[1][2] However, its therapeutic potential is significantly hindered by its low oral bioavailability.[1][3][4][5] The primary reasons for this are:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with very low solubility in water, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[1][6]
-
Intestinal First-Pass Effect: After absorption, this compound undergoes extensive metabolism in the intestines before it can reach systemic circulation.[3][4][5]
-
P-glycoprotein (P-gp) Efflux: It is a substrate for efflux transporters like P-glycoprotein, which actively pump the compound back into the intestinal lumen, further reducing its net absorption.[7]
A pharmacokinetic study in rats reported the absolute bioavailability of this compound to be only 3.3%, highlighting its poor absorption characteristics.[8]
Q2: What are the primary strategies to overcome the low bioavailability of this compound?
Several advanced drug delivery technologies have been successfully employed to enhance the solubility, permeability, and ultimately, the bioavailability of this compound.[1] These include:
-
Nanoformulations: Encapsulating this compound into nanocarriers can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal barrier.[9] Common nanoformulations include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs like this compound, enhancing their oral absorption.[6][10][11][12]
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles, which increase the surface area for dissolution.[13][14][15]
-
Phytosomes: These are complexes of the natural compound with phospholipids, which improve lipid solubility and membrane permeability.[16][17][18]
-
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water microemulsions upon gentle agitation with aqueous fluids, enhancing drug solubilization and absorption.[2]
-
Cocrystals: This technique involves modifying the crystalline structure of this compound by combining it with a benign coformer molecule, which can significantly improve its solubility and dissolution rate.[19][20][21][22][23]
Q3: How does this compound interact with drug-metabolizing enzymes and transporters?
This compound has been shown to interact with key players in drug metabolism and transport, which can lead to drug-drug interactions. Specifically, it can inhibit the activity of:
-
Cytochrome P450 (CYP) Enzymes: this compound inhibits CYP3A4 and CYP2C9, which are major enzymes involved in the metabolism of many drugs.[7]
-
P-glycoprotein (P-gp): It can also inhibit the function of the P-gp efflux pump.[7]
This inhibitory action can increase the bioavailability of other drugs that are substrates for these enzymes and transporters. For instance, co-administration of this compound with losartan in rats significantly increased the plasma concentration and bioavailability of losartan.[7]
Troubleshooting Guides
Problem 1: Consistently low plasma concentrations of this compound after oral administration in rats.
-
Possible Cause: Poor aqueous solubility and low dissolution rate in the gastrointestinal tract, leading to minimal absorption.
-
Troubleshooting Strategy: Enhance the solubility and dissolution of this compound using advanced formulation techniques.
Solution 1: Formulate this compound as Solid Lipid Nanoparticles (SLNs)
SLNs can encapsulate this compound, improving its oral bioavailability by increasing absorption and potentially enhancing lymphatic transport.[12] Studies have shown that encapsulating this compound in SLNs can reduce its cytotoxicity while maintaining its therapeutic efficacy.[11]
Solution 2: Prepare a this compound Nanosuspension
Nanosuspensions increase the surface area of the drug, leading to a higher dissolution velocity and saturation solubility.[15] This is a suitable approach for drugs that are poorly soluble in both aqueous and organic media.[15]
Solution 3: Develop this compound Phytosomes
Complexing this compound with phospholipids to form phytosomes can enhance its absorption by improving its ability to cross lipid-rich biological membranes.[17]
Solution 4: Utilize a Self-Microemulsifying Drug Delivery System (SMEDDS)
A SMEDDS formulation was shown to improve the oral bioavailability and anti-hyperuricemic activity of this compound.[2]
Problem 2: High variability in pharmacokinetic data between individual animals.
-
Possible Cause: Inconsistent formulation, improper administration technique, or physiological differences between animals.
-
Troubleshooting Strategy: Standardize the formulation and administration protocol and ensure the use of a consistent animal model.
Solution 1: Rigorous Formulation Characterization
-
Particle Size and Polydispersity Index (PDI): For nanoformulations, ensure a narrow and consistent particle size distribution. For example, this compound-loaded SLNs have been prepared with a satisfactory particle size and PDI.[11]
-
Encapsulation Efficiency: Determine the percentage of this compound successfully encapsulated within the delivery system to ensure consistent dosing. High encapsulation efficiency has been reported for L-SLNs.[11]
Solution 2: Standardized Animal Study Protocol
-
Animal Model: Use a consistent strain, age, and weight of animals (e.g., Sprague-Dawley rats). Be aware that pharmacokinetic parameters can differ significantly between species, such as rats and mice.[24]
-
Administration: For oral studies, use precise oral gavage techniques. Ensure the volume and concentration of the administered formulation are accurate.
-
Fasting: A standardized fasting period before administration is crucial as food can affect drug absorption.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound Formulation in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|
| Free this compound (Suspension) | 50 | 180.3 ± 45.2 | 0.5 | 465.7 ± 98.6 | 100 | [25] (Derived) |
| LCA-CS-P Nanoparticles | 50 | 412.5 ± 80.1 | 1.0 | 1150.4 ± 210.8 | 247 |[25] |
LCA-CS-P: this compound-loaded casein-pectin nanoparticles
Table 2: Physicochemical Properties of this compound Nanoformulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference |
|---|---|---|---|---|---|
| LCA-CS-P Nanoparticles | 228 ± 3.56 | 0.23 ± 0.02 | 88.6 ± 1.12 | 22.5 ± 0.92 | [25] |
| this compound-SLNs | ~180-250 | < 0.3 | > 70 | - |[6][11] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (L-SLNs)
This protocol is based on the modified high shear homogenization method.[6][11]
-
Preparation of Lipid Phase: Heat the solid lipid (e.g., glyceryl monostearate) to approximately 70°C (above its melting point). Add this compound to the molten lipid and mix until a clear, uniform solution is obtained.
-
Preparation of Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Tween 80, Poloxamer 188) to the same temperature as the lipid phase.
-
Homogenization: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately sonicate the hot emulsion using a probe sonicator for 3-5 minutes to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form the SLNs.
-
Characterization: Characterize the L-SLNs for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This is a general protocol and should be adapted and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
-
Animals: Use male Sprague-Dawley rats (200-250 g). House them in a controlled environment and provide standard chow and water ad libitum.
-
Fasting: Fast the rats overnight (12-18 hours) before the experiment, with free access to water.
-
Grouping: Divide the rats into groups (n=6 per group), e.g., a control group receiving free this compound suspension and a test group receiving the this compound formulation.
-
Administration: Administer the respective formulations orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approx. 0.3 mL) from the tail vein into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as UPLC-MS/MS.[8]
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Visualizations
Caption: Factors contributing to the low oral bioavailability of this compound.
Caption: Workflow for enhancing this compound bioavailability.
Caption: Key signaling pathways modulated by this compound.[1][2]
References
- 1. Advances in Pharmacological Activities and Drug Delivery Systems of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of this compound in Potential Pharmacological Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Insights into this compound: its Distribution, Biosynthesis, Metabolism, and Pharmacological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. pexacy.com [pexacy.com]
- 7. Effects of licochalcon A on the pharmacokinetics of losartan and its active metabolite, EXP-3174, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Emerging nanoformulation strategies for phytocompounds and applications from drug delivery to phototherapy to imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound-loaded solid lipid nanoparticles improve antischistosomal activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Absorption, disposition and pharmacokinetics of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jddtonline.info [jddtonline.info]
- 17. Phytosome: A Novel Approach to Enhance the Bioavailability of Phytoconstituent | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 18. Phytosomes: nature’s secret to enhanced bioavailability | Journal of Applied Pharmaceutical Research [japtronline.com]
- 19. [PDF] Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products | Semantic Scholar [semanticscholar.org]
- 20. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijpsonline.com [ijpsonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Preparation and evaluation of this compound - integrated casein-pectin nanodelivery system: Insights into its gastrointestinal digestibility and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Licochalcone A and Fluorescence-Based Assays
Welcome to the technical support center for researchers utilizing Licochalcone A in experiments involving fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from this compound's intrinsic fluorescent properties.
Frequently Asked Questions (FAQs)
Q1: Does this compound have intrinsic fluorescence?
Yes, this compound is a chalcone, a class of compounds known for their fluorescent properties.[1] It exhibits intrinsic fluorescence, which can be a source of interference in assays that rely on fluorescent readouts.
Q2: What are the spectral properties of this compound?
The absorption and emission spectra of this compound are dependent on the solvent's polarity. With increasing solvent polarity, a bathochromic (red) shift is observed in the absorption maximum, ranging from 360 nm to 380 nm.[1] The fluorescence emission maxima are generally above 500 nm.[1] A near mirror image relationship has been noted between its absorption and fluorescence emission spectra.[1]
Q3: How can this compound's intrinsic fluorescence interfere with my assay?
The intrinsic fluorescence of this compound can lead to artificially high background signals if its emission spectrum overlaps with that of the fluorescent probe used in your assay. This can result in false positives, reduced signal-to-noise ratios, and inaccurate quantification of the intended biological effect.[2]
Q4: Can this compound interfere with cell viability assays like AlamarBlue® (resazurin)?
While direct interference studies with this compound and resazurin-based assays are not extensively documented, compounds with antioxidant properties can chemically reduce resazurin to the highly fluorescent resorufin, independent of cellular metabolic activity.[3] Given this compound's known antioxidant effects, this potential for interference should be carefully controlled.[4]
Q5: I am using a fluorescent probe to measure Reactive Oxygen Species (ROS). Can this compound affect my results?
Yes, this is a critical consideration. This compound has been shown to induce ROS production in some cell types.[5] Many common ROS probes, such as DCFH-DA, are fluorescent. Therefore, it is essential to distinguish between the fluorescence signal originating from the ROS probe and the intrinsic fluorescence of this compound.
Troubleshooting Guides
Problem 1: High Background Fluorescence in an Assay Containing this compound
Cause: The intrinsic fluorescence of this compound may be overlapping with the emission wavelength of your assay's fluorophore.
Solution:
-
Characterize the Fluorescence of this compound in Your Assay System:
-
Run a "compound-only" control by adding this compound to the assay buffer (without cells or other biological components) at the concentrations you plan to use in your experiment.
-
Measure the fluorescence at the excitation and emission wavelengths of your assay. This will quantify the direct contribution of this compound to the signal.
-
-
Spectral Scanning:
-
If you have access to a spectrophotometer, perform an excitation and emission scan of this compound in your assay buffer to determine its peak fluorescence wavelengths.
-
Compare this to the spectra of your assay's fluorophore to assess the degree of overlap.
-
-
Adjust Wavelengths:
-
If possible, select a fluorescent probe with excitation and/or emission wavelengths that do not overlap significantly with those of this compound. Probes in the red or far-red spectrum are often less susceptible to interference from autofluorescent compounds.
-
Problem 2: Unexpected Results in a Resazurin-Based Cell Viability Assay (e.g., AlamarBlue®)
Cause: this compound, due to its antioxidant properties, may be directly reducing resazurin to the fluorescent resorufin, leading to an overestimation of cell viability.
Solution:
-
Perform a Cell-Free Control:
-
Incubate this compound at various concentrations with the resazurin reagent in your cell culture medium, but without cells.
-
If you observe an increase in fluorescence, this indicates direct chemical reduction of the reagent by this compound.
-
-
Background Subtraction:
-
If interference is confirmed, you can subtract the signal from the cell-free control from your experimental wells. However, be aware that this assumes the interaction is purely chemical and not influenced by the cellular environment.
-
-
Use an Orthogonal Assay:
-
Validate your findings using a non-fluorescence-based viability assay, such as the MTT assay (which is colorimetric) or an ATP-based luminescence assay (e.g., CellTiter-Glo®).
-
Quantitative Data
The photophysical properties of this compound can vary depending on the solvent used in the experiment. Below is a summary of its fluorescent characteristics in different environments.
| Property | Solvent | Value | Reference |
| Absorption Maximum (λabs) | Methanol | ~370 nm | [1] |
| Water | ~380 nm | [1] | |
| Emission Maximum (λem) | Methanol | ~540 nm | [1] |
| Fluorescence Quantum Yield (Φf) | Methanol | 14.92% | [1] |
| Ethylene Glycol | 50.43% | [1] |
Experimental Protocols
Protocol 1: Determining this compound Interference in a Fluorescence-Based Assay
Objective: To quantify the fluorescence signal originating directly from this compound at the assay's specific wavelengths.
Methodology:
-
Prepare a microplate with the same type of wells used for your cellular assay.
-
In a set of wells, add your complete assay buffer (e.g., cell culture medium).
-
In another set of wells, prepare serial dilutions of this compound in the assay buffer to match the final concentrations that will be used in the experiment.
-
If your assay involves a fluorescent probe, have a set of control wells with only the probe in the assay buffer.
-
Incubate the plate under the same conditions (temperature, time) as your main experiment.
-
Read the fluorescence on a plate reader using the identical excitation and emission filter set and gain settings as your cellular assay.
-
Data Analysis: Subtract the background fluorescence of the buffer-only wells from the wells containing this compound. The resulting value is the interference signal from this compound at each concentration. This can then be subtracted from the total signal in your cell-based experiment.
Protocol 2: Orthogonal Assay for Cell Viability - MTT Assay
Objective: To confirm cell viability results obtained from a fluorescence-based assay using a colorimetric method.
Methodology:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.
-
Following treatment, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Cell viability is proportional to the absorbance, which can be compared to the results from the fluorescence-based assay.
Visualizations
Caption: Troubleshooting Workflow for this compound Interference.
Caption: this compound Inhibition of the NF-κB Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidative and anticancer properties of this compound from licorice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. This compound activates Nrf2 in vitro and contributes to licorice extract-induced lowered cutaneous oxidative stress in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound on proliferation, invasion, and drug resistance of glioma cells by regulating TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Licochalcone A vehicle control for in vitro and in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Licochalcone A (Lico A) in in vitro and in vivo studies. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1][2] DMSO is a common choice for in vitro studies due to its high solubilizing capacity.[1][2][3] For stock solutions, anhydrous, cell culture-grade DMSO is recommended.[4]
Q2: How should I prepare and store this compound stock solutions?
A2: To prepare a stock solution, dissolve the crystalline solid this compound in the solvent of choice.[1] For example, to create a 10 mM stock solution in DMSO, weigh 3.384 mg of this compound and dissolve it in 1 mL of anhydrous DMSO.[4] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C, where they can be stable for up to six months.[4][5]
Q3: What is a suitable vehicle control for in vitro studies?
A3: The vehicle control should contain the same final concentration of the solvent used to dissolve this compound (e.g., DMSO) as the experimental samples.[4][6] It is critical to ensure the final solvent concentration is non-toxic to the cells. For most cell lines, the final DMSO concentration should be kept at or below 0.5%, with 0.1% being preferable to avoid artifacts or cytotoxicity.[7][8][9]
Q4: What are common vehicle formulations for in vivo administration?
A4: For in vivo studies, this compound is often administered orally. A typical vehicle might consist of a suspension in a solution containing a surfactant like Tween 80 or carboxymethylcellulose (CMC) to improve solubility and stability in an aqueous medium like saline or phosphate-buffered saline (PBS). The organic solvent used for initial dissolution should be diluted to a minimal and non-toxic final concentration.
Section 2: Troubleshooting Guide
Q1: My this compound precipitated after I diluted the stock solution into my aqueous cell culture medium. What should I do?
A1: This is a common issue due to the low aqueous solubility of this compound.[1] To prevent this, follow these steps:
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[6]
-
Use stepwise dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform an intermediate dilution. Add the stock to a smaller volume of media first, mix thoroughly, and then add this to the final volume.[6]
-
Mix rapidly: Add the this compound solution to the medium while gently vortexing or swirling to ensure rapid dispersal and prevent localized high concentrations.[10]
-
Check final solvent concentration: Ensure the final DMSO concentration is as high as your cells can tolerate (e.g., up to 0.5%) to aid solubility, but always stay within the non-toxic range.[10]
Q2: My vehicle control group is showing significant cytotoxicity or unexpected biological effects. Why is this happening?
A2: Cytotoxicity in the vehicle control group is almost always due to the solvent concentration.
-
High DMSO Concentration: Final DMSO concentrations above 1% are frequently toxic to many cell lines.[7] Some sensitive or primary cells can show stress at concentrations as low as 0.5%.[8]
-
Verify Tolerability: The ideal final concentration of DMSO is cell-line dependent. It is crucial to run a dose-response curve for your specific cells with the solvent alone to determine the maximum tolerable concentration that does not affect viability or function. A concentration of ≤0.1% is widely considered safe for most applications.[7][9]
Q3: I am observing inconsistent results between experiments. Could the vehicle or compound preparation be the cause?
A3: Yes, inconsistency can often be traced back to solution preparation.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation or precipitation, altering its effective concentration. Always aliquot stock solutions after preparation.[4][11]
-
Ensure Complete Dissolution: Before making dilutions, ensure your stock solution is fully dissolved. If necessary, brief sonication in an ultrasonic water bath can help.[4]
-
Prepare Fresh Working Solutions: Do not store this compound in aqueous solutions for more than a day, as its stability is poor.[1] Prepare fresh working solutions for each experiment from a frozen stock aliquot.
Section 3: Experimental Protocols & Data
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Equilibrate: Allow the this compound powder and anhydrous DMSO to reach room temperature.
-
Weigh: In a sterile microcentrifuge tube, accurately weigh 3.384 mg of this compound (Molecular Weight: 338.4 g/mol ).
-
Dissolve: Add 1 mL of anhydrous DMSO to the tube.
-
Mix: Vortex thoroughly until the solid is completely dissolved. If needed, place the tube in an ultrasonic water bath for 5-10 minutes.[4]
-
Aliquot & Store: Dispense into single-use, sterile aliquots and store at -20°C for up to 6 months.[5]
Protocol 2: General Protocol for In Vitro Cell Treatment
-
Thaw: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm: Pre-warm the required volume of cell culture medium to 37°C.
-
Prepare Dilutions: Perform a serial dilution to achieve the final desired concentration. For a 10 µM final concentration in 10 mL of media (from a 10 mM stock), a 1:1000 dilution is needed.
-
Step 1 (Intermediate Dilution): Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed media to make a 100 µM intermediate solution. Mix well by gentle pipetting.
-
Step 2 (Final Dilution): Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed media. Mix immediately.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the media, ensuring the final solvent concentration matches the treated samples (in this example, 0.1% DMSO).
-
Administer: Remove the old medium from the cells and replace it with the freshly prepared this compound-containing medium or vehicle control medium.
Data Tables
Table 1: this compound Solubility and Stock Concentrations
| Solvent | Solubility | Recommended Stock Concentration |
|---|---|---|
| DMSO | ~15-33.8 mg/mL[1][2][3] | 10-50 mM |
| Ethanol | ~20 mg/mL[1][2] | 10-20 mM |
| DMF | ~25 mg/mL[1][2] | 10-25 mM |
Table 2: Recommended Final Vehicle (DMSO) Concentrations for In Vitro Assays
| Final DMSO Conc. | Effect on Most Cell Lines | Recommendation |
|---|---|---|
| >1% | Often cytotoxic, can induce cell cycle arrest or death.[7] | Not Recommended |
| 0.5% - 1.0% | May be tolerated by some robust cell lines, but can cause subtle effects.[7][8] | Use with caution; verify with vehicle-only toxicity tests. |
| ≤0.1% - 0.5% | Generally well-tolerated with no observable toxic effects.[7][8][9] | Recommended Range |
Section 4: Signaling Pathways and Workflows
Visual diagrams help clarify complex processes. Below are workflows and signaling pathways relevant to this compound studies.
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting flowchart for this compound precipitation.
Caption: this compound inhibits the pro-inflammatory NF-κB pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. raybiotech.com [raybiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. ≥96% (HPLC), estrogenic flavonoid, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Licochalcone A Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the delivery of Licochalcone A across the blood-brain barrier (BBB). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a promising candidate for neurological diseases?
A1: this compound is a flavonoid derived from the root of the licorice plant (Glycyrrhiza inflata). It has garnered significant interest for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] Its neuroprotective properties are attributed to its potent anti-inflammatory, antioxidant, and anti-amyloid aggregation effects.[3][4][5]
Q2: Does this compound cross the blood-brain barrier on its own?
A2: Yes, studies have shown that this compound can penetrate the BBB. A study in a neuroinflammatory mouse model demonstrated that after intraperitoneal administration, this compound reached detectable levels in the brain, with concentrations peaking at 4 hours.[6][7]
Q3: Why should I consider using nanoparticles or liposomes to deliver this compound to the brain?
A3: While this compound can cross the BBB, nano-formulations like solid lipid nanoparticles (SLNs) and liposomes can potentially enhance its delivery and efficacy. These delivery systems can protect the compound from degradation, improve its bioavailability, and potentially increase its concentration in the brain.[8][9][10] Liposomal formulations of this compound have been shown to improve its availability in the blood and tissues.[9]
Q4: What are the key signaling pathways modulated by this compound in the brain?
A4: this compound exerts its neuroprotective effects by modulating several key signaling pathways. It has been shown to inhibit neuroinflammation by suppressing the activation of microglia and reducing the production of pro-inflammatory mediators. This is partly achieved by blocking the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and nuclear factor-kappa B (NF-κB) p65. Additionally, it can modulate pathways involved in oxidative stress and neuronal survival.
Q5: What are the critical parameters to consider when preparing this compound-loaded nanoparticles or liposomes?
A5: Key parameters to control during formulation include particle size, zeta potential, encapsulation efficiency, and drug loading. For brain delivery, a particle size of less than 100 nm is often preferred to facilitate crossing the BBB.[11] A stable zeta potential (typically between -30 mV and +30 mV) is important to prevent aggregation.[11] High encapsulation efficiency and drug loading are crucial for delivering a therapeutic dose.
Troubleshooting Guides
Nanoparticle and Liposome Formulation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Encapsulation Efficiency of this compound | - Incorrect lipid or polymer to drug ratio.- Suboptimal homogenization or sonication parameters.- Poor solubility of this compound in the chosen lipids or solvents. | - Optimize the drug-to-lipid/polymer ratio.- Adjust homogenization speed/time or sonication amplitude/duration.- Use a co-solvent or a different lipid composition to improve solubility. |
| Nanoparticle Aggregation | - Insufficient stabilizer concentration or inappropriate stabilizer type.- High ionic strength of the dispersion medium.- Improper storage conditions (e.g., temperature, pH).[12][13] | - Increase the concentration of the stabilizer (e.g., Poloxamer 188, PVA).- Use a low ionic strength buffer for dispersion and storage.- Store nanoparticles at a recommended temperature (often 4°C) and control the pH.[12] |
| Low Stability of this compound Liposomes | - Hydrolysis or oxidation of phospholipids.- Inappropriate cholesterol content, leading to membrane instability.- pH of the storage buffer is not optimal.[14][15] | - Use saturated phospholipids or add antioxidants.- Optimize the cholesterol concentration in the formulation.- Maintain a neutral pH for the liposomal suspension during storage.[14] |
In Vitro BBB Permeability Assays
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Transendothelial Electrical Resistance (TEER) Values | - Incomplete formation of tight junctions in the cell monolayer.- Cell culture contamination.- Use of a cell line with inherently low TEER potential. | - Allow for longer culture time for the cells to form a tight monolayer.- Ensure aseptic techniques during cell culture.- Consider using a co-culture model (e.g., with astrocytes) to enhance tight junction formation. |
| High Variability in Permeability Data | - Inconsistent cell seeding density.- Variations in the integrity of the cell monolayer across different wells.- Inaccurate quantification of this compound. | - Ensure uniform cell seeding in all transwell inserts.- Measure TEER for each well before the experiment to ensure monolayer integrity.- Use a validated analytical method, such as HPLC-MS/MS, for accurate quantification.[16][17] |
| Toxicity of this compound Formulation to Endothelial Cells | - High concentration of the formulation.- Toxicity of the nanoparticle or liposome components. | - Perform a dose-response study to determine the non-toxic concentration range of your formulation on the endothelial cells.[18]- Evaluate the cytotoxicity of the empty nanoparticles/liposomes. |
Quantitative Data
Pharmacokinetics of Free this compound in Mouse Brain
This table summarizes the brain concentration of free this compound following a single intraperitoneal injection in a neuroinflammatory mouse model. These values can serve as a baseline for comparison when evaluating the enhanced delivery of this compound using nano-formulations.
| Time (hours) | Mean Brain Concentration (µg/mg tissue) |
| 1 | ~10 |
| 2 | ~12 |
| 4 | >15 (Peak Concentration) |
| 8 | ~15 |
Data extracted from a study by Nour et al. (2025).[6][7]
Note: Nano-formulations are anticipated to increase the brain concentration and prolong the residence time of this compound, though specific comparative data is currently limited.
In Vitro BBB Permeability Coefficients
The apparent permeability coefficient (Papp) is a measure of how easily a compound can cross the in vitro BBB model. A higher Papp value indicates greater permeability.
| Compound | In Vitro Model | Apparent Permeability Coefficient (Papp) (10⁻⁶ cm/s) | Reference |
| Sodium Fluorescein (paracellular marker) | BCEC/Astrocyte Co-culture | 2.2 ± 0.1 | [19][20] |
| FITC-Dextran (4 kDa, paracellular marker) | BCEC/Astrocyte Co-culture | 0.48 ± 0.03 | [19][20] |
| This compound | Data not available | To be determined experimentally | |
| This compound Nanoparticles/Liposomes | Data not available | To be determined experimentally |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a modified high shear homogenization method.
Materials:
-
This compound
-
Lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Phosphate buffered saline (PBS)
-
High-shear homogenizer
-
Probe sonicator
Procedure:
-
Preparation of the Lipid Phase: Melt the lipid at a temperature above its melting point. Dissolve this compound in the molten lipid.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in PBS and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer for 5-10 minutes.
-
Sonication: Sonicate the resulting coarse emulsion using a probe sonicator for 5-15 minutes to reduce the particle size.
-
Cooling and Nanoparticle Formation: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a permeability assay using a transwell co-culture model of brain capillary endothelial cells (BCECs) and astrocytes.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Rat or mouse brain capillary endothelial cells (BCECs)
-
Rat or mouse astrocytes
-
Cell culture medium and supplements
-
This compound formulation (and free this compound as control)
-
Lucifer yellow (as a marker for paracellular permeability)
-
TEER meter
-
HPLC-MS/MS system for quantification
Procedure:
-
Cell Seeding:
-
Coat the bottom of the transwell plate with an appropriate extracellular matrix protein and seed astrocytes.
-
Coat the apical side of the transwell inserts and seed BCECs.
-
-
Co-culture and Barrier Formation: Place the BCEC-seeded inserts into the wells containing the astrocytes. Culture for several days until a tight monolayer is formed.
-
Barrier Integrity Measurement: Measure the TEER of the cell monolayer. A high and stable TEER value indicates the formation of tight junctions.
-
Permeability Assay:
-
Replace the medium in the apical (donor) chamber with the medium containing the this compound formulation.
-
At predetermined time points, collect samples from the basolateral (receiver) chamber.
-
To assess paracellular permeability, add Lucifer yellow to the apical chamber and measure its concentration in the basolateral chamber.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the transwell membrane, and C₀ is the initial concentration in the donor chamber.
-
Visualizations
This compound Signaling in Neuroinflammation
Caption: this compound inhibits neuroinflammation by targeting the NF-κB and ERK1/2 pathways.
Experimental Workflow for Evaluating BBB Permeability of this compound Formulations
Caption: Workflow for developing and evaluating this compound formulations for BBB penetration.
Logical Relationship for Troubleshooting Nanoparticle Aggregation
Caption: A logical guide to troubleshooting common causes of nanoparticle aggregation.
References
- 1. This compound attenuates NMDA-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates NMDA-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Licochalcone E, a β-Amyloid Aggregation Inhibitor, Regulates Microglial M1/M2 Polarization via Inhibition of CTL1-Mediated Choline Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Licochalcone E, a β-Amyloid Aggregation Inhibitor, Regulates Microglial M1/M2 Polarization via Inhibition of CTL1-Mediated Choline Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and pharmacokinetics of this compound in brains of neuroinflammatory mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation, characterization, pharmacokinetics, and antirenal injury activity studies of this compound-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-loaded solid lipid nanoparticles improve antischistosomal activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Licochalcone D mitigates intracerebral hemorrhage-induced ferroptosis of neurons through COX2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Relationship between permeability status of the blood-brain barrier and in vitro permeability coefficient of a drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Licochalcone A potential for off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Licochalcone A. The information is designed to help anticipate and troubleshoot potential off-target effects in cellular assays, ensuring the accuracy and specificity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected changes in cell proliferation and viability in our assay focused on inflammation. What could be the cause?
A1: this compound is a potent modulator of multiple signaling pathways that regulate cell growth and survival.[1][2] While you may be studying its anti-inflammatory properties, its anti-cancer effects could be influencing your results.[1][2]
Troubleshooting Steps:
-
Review IC50 Values: Compare the concentration of this compound you are using with the known IC50 values for cytotoxicity in various cell lines (see Table 1). You may be working at a concentration that is unintentionally cytotoxic.
-
Cell Cycle Analysis: Perform cell cycle analysis (e.g., by flow cytometry with propidium iodide staining) to see if this compound is causing cell cycle arrest, a known effect of the compound.[3][4]
-
Apoptosis Assays: Conduct an apoptosis assay (e.g., Annexin V/PI staining) to determine if the observed decrease in cell number is due to programmed cell death. This compound is known to induce apoptosis through both intrinsic and extrinsic pathways.[1][3]
Q2: Our results for NF-κB inhibition are inconsistent. What factors could be contributing to this variability?
A2: Inconsistent inhibition of the NF-κB pathway can be due to several factors, including the compound's stability and its broad range of molecular interactions.
Troubleshooting Steps:
-
Compound Stability: this compound, as a phenolic compound, can be sensitive to light and may degrade over time in solution.[5] Prepare fresh stock solutions in DMSO, store them protected from light at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[5]
-
Upstream Pathway Interference: this compound can modulate signaling pathways upstream of NF-κB, such as the PI3K/Akt and MAPK pathways.[1][6] Variations in the basal activation of these pathways in your cell line could indirectly influence NF-κB activity and lead to inconsistent results.
-
Direct Enzyme Inhibition: this compound can directly inhibit enzymes involved in inflammatory signaling. For example, it has been shown to inhibit PRMT6, which can influence transcriptional regulation.[7]
Q3: We are studying the metabolic effects of this compound and are seeing unexpected drug-drug interactions in our co-treatment experiments. Why might this be happening?
A3: this compound is a known inhibitor of several cytochrome P450 (CYP) enzymes, which are critical for drug metabolism.[8] This can lead to significant herb-drug interactions.
Troubleshooting Steps:
-
Review CYP Inhibition Profile: Be aware that this compound inhibits CYP1A2, 2C19, 2C8, 2C9, and 3A4.[8] If your co-administered drug is a substrate for any of these enzymes, its metabolism could be significantly slowed, leading to increased potency and potential toxicity.
-
Consult Drug Metabolism Databases: Check if the other compounds in your experiment are metabolized by the CYP enzymes that this compound inhibits.
-
Consider a Washout Period: If your experimental design allows, consider a washout period between treatments to minimize direct interactions at the level of metabolic enzymes.
Quantitative Data Summary
Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| GES-1 | Gastric | 92.7 | [1] |
| MKN-28 | Gastric | 42.0 | |
| SGC7901 | Gastric | 40.8 | |
| AGS | Gastric | 41.1 | |
| MKN-45 | Gastric | 40.7 | [9] |
| SW480 | Colon | 7.0 | [9] |
| SW620 | Colon | 8.8 | [9] |
| SKOV3 | Ovarian | 19.22 | [6] |
Table 2: Inhibitory Activity of this compound on Cytochrome P450 Enzymes
| CYP Isoform | Inhibition Type | Ki (µM) | Reference |
| CYP1A2 | Mixed | 1.02 | [8] |
| CYP2C9 | Mixed | 0.17 | [8] |
| CYP2C19 | Mixed | 3.89 | [8] |
| CYP2C8 | Mixed | 0.89 | [8] |
| CYP3A4 | Competitive | 2.29 | [8] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO, final concentration <0.5%).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, p-p65, p65, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: General experimental workflow for cellular assays.
References
- 1. Frontiers | Anticancer effects of licochalcones: A review of the mechanisms [frontiersin.org]
- 2. This compound: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Suppresses the Proliferation of Osteosarcoma Cells through Autophagy and ATM-Chk2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Proliferation of Human Lung Cancer Cell Lines A549 and H460 by Inducing G2/M Cell Cycle Arrest and ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound is a natural selective inhibitor of arginine methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of human cytochrome P450 enzymes by this compound, a naturally occurring constituent of licorice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer effects of licochalcones: A review of the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Licochalcone A Stability: A Technical Support Center for Researchers
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Licochalcone A in various solvent systems. Understanding the degradation pathways and kinetics of this potent anti-inflammatory and antioxidant compound is critical for ensuring the accuracy and reproducibility of experimental results and for the development of stable formulations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
This compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Approximate solubilities are 20 mg/mL in ethanol, 15 mg/mL in DMSO, and 25 mg/mL in DMF. For long-term storage, it is recommended to store this compound as a crystalline solid at -20°C, which can maintain its stability for at least four years.[1]
Q2: How stable is this compound in aqueous solutions?
This compound is sparingly soluble in aqueous solutions and is not recommended for storage in this form for more than one day.[1] The stability of chalcones in aqueous media is highly dependent on pH. While specific kinetic data for this compound is limited in publicly available literature, related chalcones exhibit pH-dependent degradation, often being more stable in slightly acidic to neutral conditions and degrading more rapidly in alkaline solutions.
Q3: What are the main factors that can cause degradation of this compound?
The primary factors that can lead to the degradation of this compound include:
-
pH: Extreme pH conditions, particularly alkaline environments, can catalyze the degradation of chalcones.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, especially UV radiation, can induce photodegradation.
-
Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.
Q4: What are the potential degradation products of this compound?
While specific studies on the forced degradation of this compound in various solvents are not extensively available, studies on its metabolism provide insights into potential degradation pathways. Metabolic transformations include oxidation, cyclization, and conjugation. Identified metabolites, which can be considered analogous to degradation products, include oxygenated derivatives, intramolecular cyclization products, and glucuronide or sulfate conjugates.[2][3] These transformations suggest that the core chalcone structure can be modified at its hydroxyl groups and the α,β-unsaturated ketone system.
Troubleshooting Guide: Unexpected Experimental Results
Encountering inconsistent or unexpected results in experiments involving this compound can often be attributed to its degradation. This guide provides a systematic approach to troubleshooting such issues.
Issue: Loss of biological activity or inconsistent assay results over time.
Possible Cause: Degradation of this compound in the experimental solvent system.
Troubleshooting Steps:
-
Solvent and Buffer Selection:
-
If using aqueous buffers, prepare fresh solutions of this compound for each experiment. Avoid storing stock solutions in aqueous media for more than a day.[1]
-
When using organic solvents like DMSO or ethanol for stock solutions, ensure they are of high purity and stored under appropriate conditions to prevent contamination with water or other reactive impurities.
-
-
pH Monitoring:
-
Measure the pH of your experimental medium. Chalcones can be unstable at alkaline pH. If the experimental conditions require a basic pH, consider the potential for rapid degradation and minimize the incubation time.
-
-
Light Exposure:
-
Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil, especially during long incubation periods.
-
-
Temperature Control:
-
Maintain consistent and appropriate temperatures during your experiments. Avoid repeated freeze-thaw cycles of stock solutions.
-
Experimental Workflow for Investigating this compound Degradation
Caption: Workflow for investigating the degradation of this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV/Vis detector.
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
2. Mobile Phase and Gradient:
-
A gradient elution is recommended to ensure the separation of degradants with a wide range of polarities.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
A typical gradient could be:
-
0-2 min: 25% B
-
2-10 min: 40% B
-
10-17 min: 50% B
-
17-18 min: 60% B
-
18-20 min: 25% B (re-equilibration)
-
3. Detection:
-
Set the UV detector to the maximum absorbance wavelength (λmax) of this compound, which is around 377 nm.[1] Monitoring at other wavelengths can also be beneficial to detect degradation products that may have different chromophores.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol).
-
For analysis, dilute the stock solution with the mobile phase to a suitable concentration within the linear range of the detector.
5. Validation:
-
The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves performing forced degradation studies.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol or ethanol at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature. Collect samples at shorter time intervals (e.g., 0.5, 1, 2, 4 hours) due to the expected faster degradation. Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Collect samples at various time points.
-
Thermal Degradation: Incubate a solution of this compound in a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 60-80°C). Also, expose the solid powder to the same temperature.
-
Photolytic Degradation: Expose a solution of this compound (e.g., in methanol) in a quartz cuvette to a UV lamp (e.g., 254 nm) or a photostability chamber. A control sample should be kept in the dark at the same temperature.
3. Analysis:
-
Analyze the stressed samples using the validated stability-indicating HPLC method.
-
For the identification of degradation products, analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
Currently, there is a lack of publicly available, comprehensive quantitative data on the degradation kinetics of this compound in various solvent systems under forced degradation conditions. The table below provides a template for how such data should be structured once available.
| Solvent System | Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradation Products (m/z) |
| Ethanol | 0.1 M HCl, 60°C | 24 | Data not available | Data not available |
| DMSO | 0.1 M NaOH, RT | 4 | Data not available | Data not available |
| Aqueous Buffer (pH 4) | 40°C | 48 | Data not available | Data not available |
| Aqueous Buffer (pH 7) | 40°C | 48 | Data not available | Data not available |
| Aqueous Buffer (pH 9) | 40°C | 48 | Data not available | Data not available |
| Methanol | UV light (254 nm) | 8 | Data not available | Data not available |
Signaling Pathways and Degradation
This compound is known to modulate several key signaling pathways involved in inflammation and cellular stress responses, including the NF-κB and Nrf2 pathways. Degradation of this compound could potentially alter its biological activity.
Caption: Potential impact of this compound degradation on signaling pathways.
It is plausible that structural modifications to this compound upon degradation could lead to:
-
Reduced or lost activity: Changes to the pharmacophore could diminish its ability to interact with its molecular targets in the NF-κB and Nrf2 pathways.
-
Altered activity: Degradation products might exhibit a different biological profile, potentially interacting with other cellular targets.
-
Increased toxicity: The formation of reactive degradation products could lead to unforeseen cytotoxic effects.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Hepatic metabolism of this compound, a potential chemopreventive chalcone from licorice (Glycyrrhiza inflata), determined using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatic metabolism of this compound, a potential chemopreventive chalcone from licorice (Glycyrrhiza inflata), determined using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anti-inflammatory Mechanisms of Licochalcone A and Quercetin: A Hypothetical Synergistic Approach
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. Natural compounds with anti-inflammatory properties are of significant interest for therapeutic development. This guide provides a comparative analysis of two such compounds: Licochalcone A, a chalcone from licorice root, and Quercetin, a ubiquitous flavonoid. While both are recognized for their potent anti-inflammatory effects, this document explores their individual mechanisms of action on key signaling pathways, presents a hypothesis for their potential synergistic interaction, and provides a detailed experimental protocol to investigate this synergy. As no direct studies on their combined effects are currently available, this guide aims to serve as a foundational resource to stimulate further research in this promising area.
Introduction to this compound and Quercetin
This compound , a prominent chalcone isolated from the roots of Glycyrrhiza species, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1][2][3] Its anti-inflammatory properties are largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response.[1]
Quercetin , a flavonoid found in numerous fruits, vegetables, and grains, is one of the most extensively studied natural compounds. It is well-documented for its antioxidant and anti-inflammatory activities.[4][5] Quercetin exerts its anti-inflammatory effects by targeting multiple components of the inflammatory cascade, making it a molecule of significant therapeutic interest.[4]
Comparative Analysis of Individual Anti-inflammatory Activity
Both this compound and Quercetin have been shown to inhibit the production of key pro-inflammatory mediators. The following tables summarize their individual effects on various inflammatory markers, primarily in in-vitro models such as lipopolysaccharide (LPS)-stimulated macrophages.
Table 1: Inhibition of Pro-inflammatory Cytokines and Mediators
| Target | This compound | Quercetin | Cell Type & Stimulus |
| TNF-α Production | Significant inhibition[6][7] | Inhibition of gene expression and secretion[8][9] | RAW264.7 macrophages (LPS), primary microglia (LPS)[6][10] |
| IL-6 Production | Significant inhibition[7] | Decreased expression and release[8] | RAW264.7 macrophages (LPS)[7] |
| iNOS Expression | Downregulation[2] | Suppression[4] | RAW264.7 macrophages (LPS), BV2 microglial cells (LPS)[4][11] |
| NO Production | Significant inhibition[6] | Significant suppression[11] | RAW264.7 macrophages (LPS), BV2 microglial cells (LPS)[6][11] |
| PGE₂ Production | IC₅₀ of 15.0 nM (inhibition of IL-1β-induced production)[12] | Potent inhibition[13] | Human skin fibroblasts (IL-1β), primary microglia (LPS)[10][12] |
Table 2: Modulation of Key Inflammatory Signaling Pathways
| Pathway Component | This compound | Quercetin |
| NF-κB Activation | Inhibits p65 phosphorylation at Ser276[6][14] | Inhibits IκBα degradation and p65 nuclear translocation[4][11] |
| p38 MAPK Phosphorylation | Concentration-dependent decrease[10] | Reduces phosphorylation[4][15] |
| ERK Phosphorylation | Concentration-dependent decrease[10] | Reduces phosphorylation[4][15] |
| JNK Phosphorylation | Non-significant increase in some studies[10] | Reduces phosphorylation[15][16] |
Signaling Pathways and Molecular Targets
This compound and Quercetin exert their anti-inflammatory effects by modulating critical signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit NF-κB activation by preventing the phosphorylation of the p65 subunit at serine 276, which in turn reduces its transactivation potential.[6][14] Quercetin, on the other hand, appears to act upstream by inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4][11]
MAPK Signaling Pathway
The MAPK pathway, comprising ERK, JNK, and p38, is another crucial regulator of inflammatory responses. Both this compound and Quercetin have been demonstrated to inhibit the phosphorylation, and thus the activation, of p38 MAPK and ERK.[4][10] Quercetin has also been shown to inhibit JNK phosphorylation.[15][16]
Hypothesis for Synergistic Anti-inflammatory Effects
Based on their distinct yet complementary mechanisms of action, it is hypothesized that this compound and Quercetin will exhibit synergistic anti-inflammatory effects. This synergy may arise from:
-
Multi-target inhibition within the NF-κB pathway: Quercetin's inhibition of IκBα degradation combined with this compound's direct inhibition of p65 phosphorylation could lead to a more profound and sustained suppression of NF-κB activity than either compound alone.
-
Broad-spectrum inhibition of the MAPK pathway: The combined action of both compounds on p38 and ERK, with the additional inhibition of JNK by Quercetin, could result in a more comprehensive blockade of MAPK-mediated inflammatory gene expression.
Proposed Experimental Protocol to Investigate Synergy
To test the hypothesis of a synergistic anti-inflammatory effect between this compound and Quercetin, the following experimental protocol is proposed:
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Plating Density: Seed cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein and RNA analysis) and allow to adhere overnight.[17][18]
-
Treatment: Pre-treat cells with various concentrations of this compound, Quercetin, or a combination of both for 1-2 hours, followed by stimulation with 100 ng/mL of LPS.[19]
Key Experimental Assays
-
Cell Viability Assay (MTT Assay): To ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Nitric Oxide (NO) Production Assay (Griess Assay): To quantify the inhibition of NO production, a key inflammatory mediator.
-
Cytokine Measurement (ELISA): To measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[20]
-
Gene Expression Analysis (qRT-PCR): To determine the mRNA levels of iNOS, COX-2, TNF-α, and IL-6.
-
Protein Expression and Phosphorylation Analysis (Western Blot): To assess the levels of total and phosphorylated p65 NF-κB, IκBα, p38, ERK, and JNK.[21][22]
Synergy Analysis
-
Combination Index (CI) Method: The Chou-Talalay method will be used to quantitatively determine the nature of the interaction between this compound and Quercetin.[23][24] The Combination Index (CI) will be calculated, where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
-
Isobolographic Analysis: This graphical method will be used to visualize the synergistic, additive, or antagonistic effects of the drug combination.[25][26]
Conclusion
This compound and Quercetin are potent anti-inflammatory compounds that target key signaling pathways, including NF-κB and MAPK. While their individual mechanisms have been well-characterized, the potential for synergistic interaction remains an unexplored but highly promising area of research. This guide provides a comparative overview of their individual effects and a comprehensive framework for investigating their combined therapeutic potential. The proposed experimental protocol offers a systematic approach to validate the hypothesized synergy, which could pave the way for the development of novel, more effective anti-inflammatory therapies.
References
- 1. Frontiers | this compound: a review of its pharmacology activities and molecular mechanisms [frontiersin.org]
- 2. Frontiers | Role of this compound in Potential Pharmacological Therapy: A Review [frontiersin.org]
- 3. This compound: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound significantly suppresses LPS signaling pathway through the inhibition of NF-kappaB p65 phosphorylation at serine 276 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits lipopolysaccharide-induced inflammatory response in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quercetin inhibits NF-kB and JAK/STAT signaling via modulating TLR in thymocytes and splenocytes during MSG-induced immunotoxicity: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quercetin inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-dependent HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition by this compound, a novel flavonoid isolated from liquorice root, of IL-1beta-induced PGE2 production in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory efficacy of this compound: correlation of clinical potency and in vitro effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glycyrrhiza inflata-derived chalcones, this compound, Licochalcone B and Licochalcone D, inhibit phosphorylation of NF-kappaB p65 in LPS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quercetin Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In vitro stimulation of RAW264.7 macrophages with LPS [bio-protocol.org]
- 20. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 22. benchchem.com [benchchem.com]
- 23. punnettsquare.org [punnettsquare.org]
- 24. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
Licochalcone A vs. Resveratrol: A Comparative Analysis of Nrf2 Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Licochalcone A and Resveratrol in their capacity to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress and inflammation, making its activators promising therapeutic agents for a range of diseases. This document synthesizes available experimental data to compare the efficacy and mechanisms of these two natural compounds.
Mechanism of Nrf2 Activation
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon activation by inducers, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes encode a wide array of antioxidant and cytoprotective proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
This compound , a chalconoid isolated from the root of Glycyrrhiza inflata, activates the Nrf2 pathway, though its precise mechanism is still under full elucidation. Some studies suggest that this compound may enhance the phosphorylation of p62, a protein that can compete with Nrf2 for Keap1 binding, thereby leading to Nrf2 release and activation[1]. It has been shown to induce the nuclear translocation of Nrf2 and upregulate the expression of Nrf2 target genes like HO-1 and glutamate-cysteine ligase[2][3].
Resveratrol , a well-studied polyphenol found in grapes and other fruits, activates the Nrf2 pathway through multiple mechanisms. It can disrupt the Nrf2-Keap1 complex, leading to Nrf2 stabilization and nuclear translocation[4][5]. Additionally, resveratrol has been reported to activate other signaling pathways, such as those involving p38 MAPK and SIRT1/FOXO1, which can in turn contribute to Nrf2 activation.
Comparative Data on Nrf2 Activation
| Parameter | This compound | Resveratrol | References |
| Mechanism of Action | Inhibition of Keap1-Nrf2 interaction, potentially via p62 phosphorylation. | Disruption of Keap1-Nrf2 interaction; activation of p38 MAPK and SIRT1/FOXO1 pathways. | [1] |
| Nrf2 Nuclear Translocation | Demonstrated in primary human fibroblasts and HepG2 cells. | Demonstrated in coronary arterial endothelial cells and other cell types. | [2][6] |
| ARE-Luciferase Reporter Activity | Strengthens antioxidant response element promoter activity in HepG2 cells. | Dose-dependent increase in Nrf2/ARE-driven luciferase activity in coronary arterial endothelial cells. | [4][6] |
| Upregulation of Nrf2 Target Genes (e.g., HO-1, NQO1) | Increased expression of HO-1 and GCLM in primary human fibroblasts and HepG2 cells. | Significant upregulation of NQO1, GCLC, and HO-1 in coronary arterial endothelial cells. | [2][4][6] |
| Effective Concentration Range | Effects observed in the micromolar range (e.g., 3.7 µM in HepG2 cells). | Effects observed in the micromolar range (e.g., dose-dependent effects from 0.1 to 10 µM). | [4][6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to assess Nrf2 pathway activation.
ARE-Luciferase Reporter Assay
This assay quantifies the transcriptional activity of Nrf2 by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.
a. Cell Culture and Transfection:
-
Seed cells (e.g., HepG2, HEK293T) in a 96-well plate at an appropriate density.
-
Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for plasmid expression.
b. Compound Treatment:
-
Following transfection, treat the cells with various concentrations of this compound or Resveratrol. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined period (e.g., 6-24 hours).
c. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of ARE activity relative to the vehicle-treated control.
Note: It has been reported that resveratrol can directly inhibit firefly luciferase activity, which could be a confounding factor in this assay. It is crucial to include appropriate controls to account for this potential artifact.
Western Blot for Nrf2 Nuclear Translocation and Target Protein Expression
Western blotting is used to detect the levels of Nrf2 in nuclear and cytoplasmic fractions and the expression of Nrf2 target proteins.
a. Cell Lysis and Fractionation (for Nrf2 Translocation):
-
Treat cells with the test compounds as described above.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a dounce homogenizer-based method.
-
Determine the protein concentration of each fraction using a BCA or Bradford assay.
b. Total Protein Extraction (for Target Gene Expression):
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration.
c. SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, Lamin B (nuclear marker), and β-actin or GAPDH (cytoplasmic/loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to the appropriate loading control.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
qPCR is employed to measure the mRNA levels of Nrf2 target genes.
a. RNA Extraction and cDNA Synthesis:
-
Treat cells with the compounds as described previously.
-
Isolate total RNA using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
b. qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Run the PCR on a real-time PCR system.
c. Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene and expressing the results as fold change relative to the vehicle control.
Conclusion
Both this compound and Resveratrol are effective activators of the Nrf2 signaling pathway, a key mechanism in cellular antioxidant defense. While they appear to operate through partially distinct mechanisms, both lead to the nuclear translocation of Nrf2 and the subsequent upregulation of its target genes. The available data suggests that both compounds are active in the low micromolar range. However, the lack of direct comparative studies under identical experimental conditions makes it difficult to definitively conclude which compound is a more potent Nrf2 activator. Further head-to-head studies are warranted to provide a more precise quantitative comparison of their efficacy. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. This compound activates Nrf2 in vitro and contributes to licorice extract-induced lowered cutaneous oxidative stress in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol confers endothelial protection via activation of the antioxidant transcription factor Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelial Nrf2 activation: a new target for resveratrol? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Upregulates Nrf2 Antioxidant Pathway and Thereby Alleviates Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Licochalcone A Demonstrates Potent Anti-Tumor Effects in Xenograft Models: A Comparative Guide
For Immediate Release
Recent preclinical studies have provided compelling evidence for the anti-tumor efficacy of Licochalcone A, a natural chalcone isolated from the root of Glycyrrhiza inflata, in various cancer xenograft models. These studies highlight its potential as a therapeutic agent for a range of malignancies, including lung, breast, cervical, colon, and oral squamous cell carcinoma. This guide offers a comparative summary of the key findings, presenting experimental data, detailed protocols, and an exploration of the underlying molecular mechanisms.
Quantitative Analysis of Anti-Tumor Efficacy
This compound has demonstrated a consistent ability to inhibit tumor growth across multiple xenograft models. The following tables summarize the quantitative outcomes from various studies, showcasing the compound's potency.
Table 1: Efficacy of this compound in Lung Squamous Cell Carcinoma Xenograft Model
| Cell Line | Animal Model | Treatment Protocol | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| H1703 | Nude Mice | Intraperitoneal injection | Significantly decreased vs. control | Significantly decreased vs. control | [1] |
Table 2: Efficacy of this compound in Breast Cancer Xenograft Models
| Cell Line | Animal Model | Treatment Protocol | Outcome | Reference |
| MDA-MB-231 (ER-) | Athymic Nude Mice | 80 mg/kg/day, subcutaneous | Significant reduction in the rate of tumor growth | [2] |
| MCF-7 (ER+) | Athymic Nude Mice | 80 mg/kg/day, subcutaneous | Significant reduction in the rate of tumor growth | [2] |
Table 3: Efficacy of this compound in Cervical Cancer Xenograft Model
| Cell Line | Animal Model | Treatment Protocol | Outcome | Reference |
| SiHa | Nude Mice | 10 or 20 mg/kg, unspecified route | Significant inhibition of tumor growth | [3][4] |
Table 4: Efficacy of this compound in Colon Cancer Xenograft Model
| Cell Line | Animal Model | Treatment Protocol | Outcome | Reference |
| HCT116 | Nude Mice | Unspecified | Significant suppression of tumor growth | [5][6] |
Table 5: Efficacy of this compound in Oral Squamous Cell Carcinoma Xenograft Model
| Cell Line | Animal Model | Treatment Protocol | Outcome | Reference |
| SCC4 | Nude Mice | Unspecified | Delayed tumor growth and metastasis | [7][8] |
Experimental Protocols
The following sections provide an overview of the methodologies employed in the xenograft studies to validate the anti-tumor effects of this compound.
General Xenograft Model Establishment
A standard protocol for establishing xenograft tumors involves the subcutaneous injection of cancer cells into the flank of immunocompromised mice. Typically, 1 x 106 to 5 x 106 cells, suspended in a sterile medium such as PBS or a mixture with Matrigel, are used. Tumor growth is monitored regularly by measuring tumor volume with calipers.
Breast Cancer Xenograft Protocol (MDA-MB-231 and MCF-7)
-
Animal Model: Ovary-intact athymic nude mice.[2]
-
Cell Lines: MDA-MB-231 (ER-) and MCF-7 (ER+).[2]
-
Cell Inoculation: Subcutaneous injection into the right and left flanks.[2]
-
Treatment Initiation: Treatment begins when tumors reach a diameter of 0.8 cm.[2]
-
Drug Administration: this compound (80 mg/kg/day) is administered subcutaneously for 28 days.[2]
-
Endpoint: Tumor growth rate is measured and compared between treated and vehicle control groups.[2]
Cervical Cancer Xenograft Protocol (SiHa)
Oral Squamous Cell Carcinoma Xenograft Protocol (SCC4)
Molecular Mechanisms of Action: Signaling Pathway Modulation
This compound exerts its anti-tumor effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary pathways identified are the PI3K/Akt/mTOR and MAPK pathways.
PI3K/Akt/mTOR Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival. By suppressing this pathway, this compound induces apoptosis and autophagy in cancer cells.[9][10]
This compound inhibits the PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key target of this compound. By modulating this pathway, this compound can induce cell cycle arrest and apoptosis.[1]
This compound modulates the MAPK signaling pathway.
Experimental Workflow
The general workflow for validating the anti-tumor effects of this compound in xenograft models is depicted below.
Workflow for xenograft model studies.
References
- 1. This compound induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lung squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces autophagy through PI3K/Akt/mTOR inactivation and autophagy suppression enhances this compound-induced apoptosis of human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits proliferation and promotes apoptosis of colon cancer cell by targeting programmed cell death-ligand 1 via the NF-κB and Ras/Raf/MEK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits cell proliferation, migration, and invasion through regulating the PI3K/AKT signaling pathway in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits cell proliferation, migration, and invasion through regulating the PI3K/AKT signaling pathway in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer effects of licochalcones: A review of the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Licochalcone A: A Comparative Guide to its Gene Expression Profile in Cancer and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Licochalcone A, a prominent chalconoid derived from the root of Glycyrrhiza inflata (licorice), has garnered significant attention for its potent anti-inflammatory and anti-cancer properties. This guide provides an objective comparison of this compound's impact on gene expression, supported by experimental data from microarray and proteomics analyses. We delve into the molecular pathways it modulates and offer a comparison with other relevant therapeutic agents.
Data Presentation: Unveiling the Transcriptomic and Proteomic Impact
This compound elicits substantial changes in the gene and protein expression profiles of various cell types, influencing key pathways involved in oncogenesis and inflammation. Below, we summarize the quantitative data from two key studies investigating its effects on human liver and lung cancer cells.
Transcriptome Analysis in Human Hepatoma (HepG2) Cells
A comprehensive RNA sequencing analysis of HepG2 cells treated with this compound revealed a widespread alteration in the transcriptome. The study identified a total of 6,061 differentially expressed genes, with 3,414 genes being upregulated and 2,647 genes downregulated, indicating a significant impact on the cellular machinery.[1] The raw data from this transcriptomic analysis is publicly available through the National Center for Biotechnology Information (NCBI) under accession number PRJNA777752.[1]
Proteomics Analysis in Human Lung Squamous Cell Carcinoma (LSCC) Cells
In a proteomics study on lung squamous cell carcinoma cells, this compound treatment led to notable changes in the expression levels of key proteins. The following table highlights the top five upregulated and downregulated proteins, demonstrating this compound's influence on cellular processes such as cell signaling, metabolism, and structure.
| Protein | Gene | Fold Change | P-value |
| Upregulated Proteins | |||
| TIMP metallopeptidase inhibitor 1 | TIMP1 | 12.34 | 0.0016 |
| Diacylglycerol O-acyltransferase 2 | DGAT2 | 5.71 | 0.0045 |
| Nerve growth factor receptor | NGFR | 4.5617 | 0.0001 |
| Acid phosphatase 7, lysophosphatidic | ACP7 | 4.3918 | 0.0095 |
| Coagulation factor IX | F9 | 4.3059 | 0.0013 |
| Downregulated Proteins | |||
| von Willebrand factor A domain containing 1 | VWA1 | 0.2497 | 0.0002 |
| Glutamine synthetase | GLUL | 0.2529 | 0.0012 |
| Vasorin | VASN | 0.2633 | 0.0001 |
| F-box protein 5 | FBXO5 | - | - |
| Note: A fold change > 1 indicates upregulation, while a fold change < 1 indicates downregulation. The p-value indicates the statistical significance of the change. |
Comparative Analysis: this compound vs. Conventional Therapeutics
While direct head-to-head microarray comparisons are limited, we can infer comparative performance by examining the effects of this compound and other drugs on key signaling pathways and target genes.
This compound vs. Dexamethasone in Inflammation
Dexamethasone, a potent corticosteroid, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR), leading to the transrepression of pro-inflammatory transcription factors like NF-κB. This compound also demonstrates potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway. However, the exact mechanisms may differ. While dexamethasone's interaction with NF-κB is well-established to involve direct protein-protein interaction and the induction of inhibitory proteins like IκBα, this compound has been shown to inhibit NF-κB activation through the suppression of upstream kinases. This suggests that this compound may offer a different, and potentially more targeted, approach to modulating NF-κB-driven inflammation.
This compound vs. 5-Fluorouracil (5-FU) in Cancer
5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent that inhibits thymidylate synthase, a critical enzyme in DNA synthesis, thereby inducing apoptosis in rapidly dividing cancer cells. This compound also induces apoptosis in various cancer cell lines, but through distinct mechanisms. Studies have shown that this compound can trigger apoptosis by modulating the expression of Bcl-2 family proteins, activating caspases, and inducing cell cycle arrest. A study on gastric cancer cells demonstrated that the combination of this compound and 5-FU resulted in enhanced anti-cancer effects, suggesting that this compound may sensitize cancer cells to conventional chemotherapy.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are the protocols employed in the key studies cited in this guide.
Transcriptome Analysis of HepG2 Cells Treated with this compound
-
Cell Culture and Treatment: Human hepatoma HepG2 cells were cultured under standard conditions. For the experiment, cells were treated with this compound at a concentration of 70 µM for 24 hours. Control cells were cultured in parallel without the addition of this compound.
-
RNA Sequencing: Total RNA was extracted from both treated and control cells. The quality and quantity of the RNA were assessed, followed by library preparation. The sequencing was performed on an Illumina sequencing platform.
-
Data Analysis: Raw sequencing reads were processed to remove low-quality reads and adapters. The clean reads were then aligned to the human reference genome. The gene expression levels were quantified, and differentially expressed genes were identified using a threshold of a log2 fold change > 1 and a p-value < 0.05.
Proteomics Analysis of Lung Squamous Cell Carcinoma (LSCC) Cells Treated with this compound
-
Cell Culture and Treatment: Human lung squamous cell carcinoma H1703 cells were cultured and treated with 40 µM of this compound for 24 hours.
-
Protein Extraction and Digestion: Following treatment, cells were harvested, and total proteins were extracted. The protein concentration was determined, and the proteins were digested into peptides using trypsin.
-
4D-Data-Independent Acquisition (4D-DIA) Proteomics: The resulting peptides were analyzed using a 4D-DIA mass spectrometry-based proteomics approach. This technique allows for a comprehensive and unbiased quantification of the proteome.
-
Data Analysis: The mass spectrometry data was processed to identify and quantify the proteins. Differentially expressed proteins between the this compound-treated and control groups were determined based on their fold change and statistical significance.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways modulated by this compound in inflammation and cancer.
Caption: A generalized workflow for microarray and proteomics analysis.
References
A Comparative Analysis of Licochalcone A and Curcumin in Apoptosis Induction
In the landscape of cancer research, the quest for effective therapeutic agents that can selectively eliminate malignant cells through programmed cell death, or apoptosis, is paramount. Among the plethora of natural compounds investigated, Licochalcone A, a flavonoid derived from the root of Glycyrrhiza inflata, and curcumin, the principal curcuminoid of turmeric (Curcuma longa), have emerged as promising pro-apoptotic agents. This guide provides a comparative study of their efficacy and mechanisms in inducing apoptosis, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals.
Comparative Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and curcumin in various cancer cell lines, demonstrating their cytotoxic effects that lead to apoptosis. It is important to note that these values can vary based on the cell line, exposure time, and specific assay conditions.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Citation(s) |
| This compound | FaDu | Pharyngeal Squamous Carcinoma | ~100 | [1] |
| GES-1 | Gastric Epithelium | 92.7 | [2] | |
| MKN-28 | Gastric Cancer | 42.0 | [2] | |
| SGC7901 | Gastric Cancer | 40.8 | [2] | |
| AGS | Gastric Cancer | 41.1 | [2] | |
| MKN-45 | Gastric Cancer | 40.7 | [2][3] | |
| HCT-116 | Colon Cancer | 10-40 | [2] | |
| SW480 | Colon Cancer | 7 | [2] | |
| SW620 | Colon Cancer | 8.8 | [2] | |
| SKOV3 | Ovarian Cancer | 19.22 | [4] | |
| KB | Oral Cancer | ~50 | [5] | |
| Curcumin | T47D | Breast Cancer (ER+) | 2.07 ± 0.08 | [6] |
| MCF-7 | Breast Cancer (ER+) | 1.32 ± 0.06 | [6] | |
| MDA-MB-415 | Breast Cancer (ER+) | 4.69 ± 0.06 | [6] | |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 11.32 ± 2.13 | [6] | |
| MDA-MB-468 | Breast Cancer (Triple-Negative) | 18.61 ± 3.12 | [6] | |
| BT-20 | Breast Cancer (Triple-Negative) | 16.23 ± 2.16 | [6] | |
| A549 | Lung Cancer | 33 | [7] | |
| HCT116 | Colon Cancer | Not specified | [8] | |
| HT-29 | Colon Cancer | Not specified | [9] | |
| MCF7 | Breast Cancer | 44.61 | [10] | |
| MDA-MB-231 | Breast Cancer | 54.68 | [10] |
Mechanisms of Apoptosis Induction
Both this compound and curcumin trigger apoptosis through the intricate interplay of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the executioners of apoptosis.
Key Molecular Targets in Apoptotic Pathways
The following table outlines the effects of this compound and curcumin on key proteins involved in the regulation and execution of apoptosis.
| Apoptotic Marker | This compound | Curcumin |
| Caspase Activation | Activates initiator caspases-8 and -9, and executioner caspase-3.[11][12] This leads to the cleavage of downstream substrates like PARP.[11] | Activates initiator caspases-8 and -9, and executioner caspase-3.[8][9][13] The activation of caspase-3 is a central event in curcumin-induced apoptosis.[9] |
| Bcl-2 Family Proteins | Modulates the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins to favor apoptosis.[11][12] It upregulates Bax and downregulates Bcl-2.[3][11] | Alters the ratio of pro-apoptotic (Bax, Bad) to anti-apoptotic (Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization.[9][14] Curcumin has been shown to upregulate Bax and downregulate Bcl-2 expression.[6][9] |
| Death Receptors | Induces the expression of Fas ligand (FasL) and TRAIL, activating the extrinsic pathway.[1][5][12] | Upregulates the expression of death receptors such as Fas/CD95 and DR5, sensitizing cells to apoptosis.[8][13] |
| Other Signaling | Can induce apoptosis through the activation of p38 MAPK and ERK1/2 signaling pathways.[1][11] It can also be mediated by the generation of reactive oxygen species (ROS).[2] | Often involves the generation of reactive oxygen species (ROS) and can be linked to the suppression of the PI3K/Akt/mTOR and NF-κB signaling pathways.[15][16] |
Signaling Pathways and Experimental Workflow
To visually represent the complex molecular interactions, the following diagrams, generated using the DOT language, illustrate the apoptotic signaling pathways induced by this compound and curcumin, as well as a generalized experimental workflow for their study.
References
- 1. Licochalcone-A Induces Intrinsic and Extrinsic Apoptosis via ERK1/2 and p38 Phosphorylation-mediated TRAIL Expression in Head and Neck Squamous Carcinoma FaDu Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anticancer effects of licochalcones: A review of the mechanisms [frontiersin.org]
- 3. This compound inhibits growth of gastric cancer cells by arresting cell cycle progression and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Exerts Anti-Cancer Activity by Inhibiting STAT3 in SKOV3 Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Mechanism of Apoptosis Induced by Curcumin in Colorectal Cancer [mdpi.com]
- 9. Curcumin induces apoptosis through the mitochondria-mediated apoptotic pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wcrj.net [wcrj.net]
- 11. mdpi.com [mdpi.com]
- 12. Anti-tumor effect of licochalcone-E is mediated by caspase-dependent apoptosis through extrinsic and intrinsic apoptotic signaling pathways in KB cancer cells [chosunobr.org]
- 13. Curcumin Induces Apoptosis in Human Non-small Cell Lung Cancer NCI-H460 Cells through ER Stress and Caspase Cascade- and Mitochondria-dependent Pathways | Anticancer Research [ar.iiarjournals.org]
- 14. Curcumin induces apoptosis in breast cancer cell lines and delays the growth of mammary tumors in neu transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Curcumin and Related Compounds in Cancer Cells: New Avenues for Old Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Curcumin chemo-sensitizes intrinsic apoptosis through ROS-mediated mitochondrial hyperpolarization and DNA damage in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Licochalcone A: An In Vivo Neuroprotective Agent - A Comparative Guide
A Comprehensive Analysis of Licochalcone A's Neuroprotective Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo neuroprotective effects of this compound (Lico A), a flavonoid derived from the root of the Glycyrrhiza species, against other therapeutic alternatives in preclinical models of neurodegenerative diseases.[1][2] The following sections present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development.
Data Presentation: Comparative Efficacy of this compound
The neuroprotective effects of this compound have been evaluated in various in vivo models, demonstrating its potential in mitigating key pathological features of Alzheimer's disease, Parkinson's disease, and neuroinflammation-induced cognitive decline.
Alzheimer's Disease Model: 3xTg-AD Mice
Table 1: Comparison of this compound and Donepezil in 3xTg-AD Mice
| Parameter | This compound | Donepezil (Positive Control) | Vehicle Control |
| Animal Model | Triple transgenic (3xTg-AD) mice | Triple transgenic (3xTg-AD) mice | Triple transgenic (3xTg-AD) mice |
| Dosage | 5 and 15 mg/kg | 0.6 mg/kg | - |
| Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Duration | 3 months | 3 months | 3 months |
| Cognitive Function (Morris Water Maze) | Improved performance | Improved performance[3] | Impaired performance |
| Aβ Plaque Deposition | Decreased | No significant change reported in this study[3] | High levels of Aβ plaques |
| Neuroinflammation | Reduced microglial activation | Reduced microglial activation | Significant microglial activation |
| Reference | [3] | [3][4][5] | [3] |
Parkinson's Disease Model: LPS-Induced Dopaminergic Neurodegeneration in Rats
Table 2: Comparison of this compound and L-DOPA in LPS-Induced Parkinson's Disease Rat Model
| Parameter | This compound | L-DOPA | Vehicle Control |
| Animal Model | Lipopolysaccharide (LPS)-induced PD model in rats | 6-OHDA-lesioned rats (LPS exacerbates dyskinesia) | LPS-induced PD model in rats |
| Dosage | 1.25, 2.5, and 5 mg/kg/day | 6 mg/kg (with benserazide) | - |
| Administration | Oral gavage | Intraperitoneal (i.p.) | Oral gavage |
| Behavioral Outcome (Apomorphine-induced rotations) | Significantly reduced rotations | Induces dyskinesia (abnormal involuntary movements)[6] | Increased rotations |
| Dopaminergic Neuron Survival (TH+ cells) | Significantly prevented loss of TH-positive neurons | Does not prevent neurodegeneration | Significant loss of TH-positive neurons |
| Neuroinflammation (Microglial activation) | Inhibited microglial activation | Can exacerbate neuroinflammation in the long term | Pronounced microglial activation |
| Reference | [6][7][8][9] |
Neuroinflammation Model: LPS-Induced Cognitive Decline in Mice
Table 3: Comparison of this compound and Celecoxib in LPS-Induced Cognitive Decline Mouse Model
| Parameter | This compound | Celecoxib (COX-2 Inhibitor) | Vehicle Control |
| Animal Model | Lipopolysaccharide (LPS)-induced cognitive decline in C57BL/6J mice | Lipopolysaccharide (LPS)-induced cognitive impairment in mice | Lipopolysaccharide (LPS)-induced cognitive decline in C57BL/6J mice |
| Dosage | 15 mg/kg/day | Not specified in directly comparable study | - |
| Administration | Intraperitoneal (i.p.) | Not specified in directly comparable study | Intraperitoneal (i.p.) |
| Cognitive Function (Behavioral Tests) | Prevents memory impairment and depressive-like behavior[10] | Ameliorated cognitive dysfunction in an LPS-induced Alzheimer's model[11] | Memory impairment and depressive-like behavior |
| Neuroinflammation (Gliosis, M1/M2 markers) | Reduced gliosis and regulated M1/M2 markers[10] | Attenuated activated microglia and astrocytes[12] | Increased gliosis |
| Oxidative Stress | Improved antioxidant mechanisms[10] | Not a primary reported mechanism in this context | Increased oxidative stress |
| Reference | [10] | [11][12][13] | [10] |
Experimental Protocols
This compound in 3xTg-AD Mouse Model
-
Animals: Male triple-transgenic Alzheimer's disease (3xTg-AD) mice were used.
-
Treatment: this compound was administered intraperitoneally (i.p.) at doses of 5 or 15 mg/kg. Donepezil (0.6 mg/kg) was used as a positive control. Treatments were administered once weekly for 3 months, starting at 3 months of age.
-
Behavioral Testing (Morris Water Maze): To assess spatial learning and memory, mice were trained to find a hidden platform in a circular pool of water. Escape latency and path length to the platform were recorded.
-
Immunohistochemistry: Brain sections were stained for Aβ plaques (using anti-Aβ antibodies) and activated microglia (using anti-Iba1 antibodies) to assess amyloid pathology and neuroinflammation.
This compound in LPS-Induced Parkinson's Disease Rat Model
-
Animals: Adult male Sprague-Dawley rats were used.
-
Induction of Parkinsonism: A unilateral injection of lipopolysaccharide (LPS) into the substantia nigra was performed to induce dopaminergic neurodegeneration.
-
Treatment: this compound (1.25, 2.5, or 5 mg/kg/day) was administered by oral gavage for 28 days, starting 3 days before LPS injection.
-
Behavioral Testing (Apomorphine-Induced Rotation): Rats were injected with apomorphine (0.5 mg/kg, i.p.), and contralateral rotations were counted for 30-60 minutes to assess the severity of the dopaminergic lesion.[14][15]
-
Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra.
This compound in LPS-Induced Cognitive Decline Mouse Model
-
Animals: 8-week-old C57BL6/J male mice were used.
-
Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (1 mg/kg) was administered.
-
Treatment: this compound (15 mg/kg/day) was administered i.p. three times a week for two weeks prior to the LPS injection.[10]
-
Behavioral Testing: Memory and depressive-like behaviors were assessed using standard behavioral paradigms.[10]
-
Gene Expression Analysis: mRNA expression of genes related to oxidative stress, metabolism, and synaptic function was analyzed in brain tissue.[10]
Mandatory Visualization
Signaling Pathways of this compound's Neuroprotective Effects
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for In Vivo Validation
Caption: General experimental workflow for in vivo studies.
Logical Relationship of this compound's Multi-Target Effects
Caption: Multi-target neuroprotective effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Potential Multitarget Drug for Alzheimer’s Disease Treatment | MDPI [mdpi.com]
- 3. Neuroprotective effects of bee venom phospholipase A2 in the 3xTg AD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impaired Attention in the 3xTgAD Mouse Model of Alzheimer's Disease: Rescue by Donepezil (Aricept) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcnlab.ca [tcnlab.ca]
- 6. Systemic Inflammation Increases the Susceptibility to Levodopa-Induced Dyskinesia in 6-OHDA Lesioned Rats by Targeting the NR2B-Medicated PKC/MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late aging-associated increases in L-DOPA-induced dyskinesia are accompanied by heightened neuroinflammation in the hemi-parkinsonian rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Resveratrol Alleviates Levodopa-Induced Dyskinesia in Rats [frontiersin.org]
- 9. Contributive Role of TNF-α to L-DOPA-Induced Dyskinesia in a Unilateral 6-OHDA Lesion Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound prevents cognitive decline in a lipopolysaccharide-induced neuroinflammation mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective efficiency of celecoxib vesicular bilosomes for the management of lipopolysaccharide-induced Alzheimer in mice employing 23 full factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Celecoxib reduces brain dopaminergic neuronaldysfunction, and improves sensorimotor behavioral performance in neonatal rats exposed to systemic lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroinflammatory response to lipopolysaccharide is exacerbated in mice genetically deficient in cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdbneuro.com [mdbneuro.com]
- 15. spandidos-publications.com [spandidos-publications.com]
Licochalcone A vs. Synthetic Chalcones: A Comparative Guide to Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Chalcones, a class of natural and synthetic compounds, have emerged as promising anti-angiogenic agents. This guide provides an objective comparison of the anti-angiogenic properties of Licochalcone A, a naturally occurring chalcone, and various synthetic chalcones, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Performance Comparison: this compound vs. Synthetic Chalcones
The anti-angiogenic activity of chalcones is often evaluated by their ability to inhibit key processes such as endothelial cell proliferation, migration, and tube formation. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these compounds.
| Compound | Assay | Cell Line/Model | IC50/Effective Concentration | Reference |
| This compound | Proliferation | HUVECs | 20 µM | [1] |
| Migration | HUVECs | 5-20 µM | [1] | |
| Tube Formation | HUVECs | 10-20 µM | [1] | |
| Microvessel Growth | Rat Aortic Rings | 10-20 µM | [1] | |
| (E)-2-(4'-methoxybenzylidene)-1-benzosuberone | Proliferation | Jurkat cells | 0.1 µM | [2] |
| (E)-3-(20-methoxybenzylidene)-4-chromanone | Proliferation | HUVECs | 19 µM | [3] |
| 4'-acetoamido-4-hydroxychalcone | Not Specified | Glioma model | Not Specified | [3] |
| α-Fluorinated chalcone (4c) | Proliferation | Various cancer cell lines | 0.025–0.254 µM | [4] |
| p-hydroxychalcone | Microvessel Growth | Rat Aortic Rings | 17.15 µg/ml | [5] |
Signaling Pathways in Angiogenesis Inhibition
Both this compound and synthetic chalcones exert their anti-angiogenic effects by modulating key signaling pathways involved in endothelial cell function. The primary target for many of these compounds is the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2).
VEGF/VEGFR-2 Signaling Pathway
VEGF is a potent stimulator of angiogenesis. Its binding to VEGFR-2 on endothelial cells triggers a cascade of downstream signaling events that promote cell proliferation, migration, and survival. This compound has been shown to inhibit angiogenesis by down-regulating the activation of VEGFR-2.[1]
Caption: Inhibition of the VEGF/VEGFR-2 signaling pathway by chalcones.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another crucial regulator of cell growth, proliferation, and survival. Some synthetic chalcones have been found to interfere with this pathway, contributing to their anti-angiogenic effects.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate assessment of anti-angiogenic compounds. Below are detailed methodologies for two commonly used in vitro and ex vivo angiogenesis assays.
Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Caption: HUVEC Tube Formation Assay Workflow.
Protocol:
-
Matrigel Coating: Thaw growth factor-reduced Matrigel on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.[6] Ensure the entire surface of the well is covered.
-
Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[6]
-
Cell Seeding: Harvest HUVECs and resuspend them in the appropriate culture medium. Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.[6]
-
Compound Treatment: Add varying concentrations of this compound or synthetic chalcones to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[6]
-
Visualization and Quantification: Observe the formation of capillary-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of junctions, number of branches, and total tube length using image analysis software.
Rat Aortic Ring Assay
This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis, as it involves the sprouting of new microvessels from a piece of intact tissue.
Protocol:
-
Aorta Excision and Preparation: Euthanize a rat and aseptically dissect the thoracic aorta.[7] Place the aorta in a sterile, ice-cold, serum-free medium.
-
Ring Sectioning: Under a dissecting microscope, carefully remove the periaortic fibro-adipose tissue.[7] Cross-section the aorta into 1-2 mm thick rings.[7]
-
Embedding in Collagen Gel: Place a 100 µl layer of type I collagen in a 48-well plate and allow it to polymerize at 37°C for 30 minutes.[8] Place one aortic ring in the center of each well and cover it with a second 50 µl layer of collagen.[8] Allow the second layer to polymerize.
-
Culture and Treatment: Add 100 µl of endothelial cell growth medium to each well.[8] Add this compound or synthetic chalcones at desired concentrations.
-
Observation and Quantification: Culture the aortic rings for 7-14 days, replacing the medium every 2-3 days. Monitor the outgrowth of microvessels from the rings using a microscope. The extent of angiogenesis can be quantified by measuring the number and length of the microvessels.[7]
Conclusion
Both this compound and a variety of synthetic chalcones demonstrate significant anti-angiogenic properties, primarily through the inhibition of the VEGF/VEGFR-2 signaling pathway. While this compound shows consistent inhibitory effects across multiple angiogenesis assays, certain synthetic chalcones exhibit higher potency in specific assays, as indicated by their lower IC50 values. The choice between this compound and a synthetic chalcone for research or therapeutic development will depend on the specific context, including the target cell type and the desired potency. The provided experimental protocols offer a standardized approach for further comparative studies in this promising area of cancer research.
References
- 1. Antiangiogenic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antiproliferative and antiangiogenic effects of synthetic chalcone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiangiogenic Effect of Flavonoids and Chalcones: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]
- 8. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanisms of Licochalcone A: A Comparative Guide to Cross-Validation with CRISPR/Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of traditional pharmacological analysis of the natural compound Licochalcone A with a proposed cross-validation strategy using cutting-edge CRISPR/Cas9 genome-wide screening. By juxtaposing the known biological effects of this compound with the potential insights from a genetic screening approach, this document aims to illuminate a powerful workflow for target identification and validation in drug discovery.
Introduction: Bridging Natural Product Pharmacology with Functional Genomics
This compound, a flavonoid derived from the root of Glycyrrhiza species, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory, anticancer, and antioxidant effects.[1][2] Traditional research has identified several key signaling pathways modulated by this compound, such as the NF-κB, Nrf2, and PI3K/Akt/mTOR pathways.[1][2] While these studies provide a foundational understanding of its mechanisms, a comprehensive, unbiased identification of its molecular targets remains a crucial step for its therapeutic development.
CRISPR/Cas9 genome-wide screening has emerged as a revolutionary tool for functional genomics, enabling the systematic knockout of every gene in the genome to identify those that are essential for a specific biological process or that modulate the response to a small molecule.[3][4] This technology offers an unprecedented opportunity to deconvolve the complex mechanisms of natural products like this compound, validate previously identified targets, and uncover novel ones.
This guide will first summarize the well-documented effects of this compound, supported by experimental data. It will then propose a framework for a CRISPR/Cas9 screen to cross-validate these findings and conclude with detailed experimental protocols for both approaches.
This compound: A Profile of Bioactivity
This compound has demonstrated significant efficacy in various preclinical models. Its biological effects are concentration-dependent and vary across different cell types.
Anticancer Activity
This compound exhibits cytotoxic effects against a range of cancer cell lines by inducing apoptosis and inhibiting cell proliferation.[5]
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| SKOV3 | Ovarian Cancer | 19.22 | [6] |
| 22Rv1 | Prostate Cancer | 15.73 - 23.35 | [7] |
| LNCaP | Prostate Cancer | 15.73 - 23.35 | [7] |
| PC-3 | Prostate Cancer | 15.73 - 23.35 | [7] |
| DU145 | Prostate Cancer | 15.73 - 23.35 | [7] |
| GES-1 | Gastric Cancer | 92.7 | [5] |
| MKN-28 | Gastric Cancer | 42.0 | [5] |
| SGC7901 | Gastric Cancer | 40.8 | [5] |
| AGS | Gastric Cancer | 41.1 | [5] |
| MKN-45 | Gastric Cancer | 40.7 | [5] |
| Sarcoma HT-1080 | Sarcoma | 5.176 | [1] |
Anti-inflammatory Activity
This compound is a potent inhibitor of inflammatory pathways, reducing the production of pro-inflammatory mediators.[1]
| Effect | Model | IC50 Value | Reference |
| Inhibition of PGE2 production | Human skin fibroblasts | 15.0 nM | [8] |
| Inhibition of ORAI1 channel | T-lymphocytes | 2.97 ± 1.217 µM | [9] |
| Inhibition of Kv1.3 channel | T-lymphocytes | 0.83 ± 1.222 µM | [9] |
| Inhibition of KCa3.1 channel | T-lymphocytes | 11.21 ± 1.07 µM | [9] |
Cross-Validation with CRISPR/Cas9 Screening: A Proposed Workflow
A genome-wide CRISPR/Cas9 knockout screen can be designed to identify genes that, when ablated, confer resistance or sensitivity to this compound. This provides a powerful, unbiased approach to identify its molecular targets and downstream effectors.
Hypothetical CRISPR/Cas9 Screen Design
A pooled library of single-guide RNAs (sgRNAs) targeting all protein-coding genes would be introduced into a cancer cell line that is sensitive to this compound (e.g., SKOV3). The cell population would then be treated with a lethal dose of this compound.
-
Positive Selection: Cells that survive the treatment are enriched for sgRNAs targeting genes that are essential for this compound's cytotoxic activity. Sequencing the sgRNAs from the surviving population would identify these "resistance genes."
-
Negative Selection: Conversely, by treating the cells with a sub-lethal dose, one could identify genes whose knockout sensitizes the cells to this compound. These "sensitizer genes" would be depleted from the population over time.
Comparison of Expected Outcomes
| Parameter | Traditional this compound Studies | Proposed CRISPR/Cas9 Screen | Cross-Validation Insight |
| Target Identification | Identifies potential targets through pathway analysis (e.g., NF-κB, PI3K). | Unbiased, genome-wide identification of genes modulating drug response. | Confirmation of known targets and discovery of novel, unexpected targets. |
| Mechanism of Action | Elucidates downstream effects of drug treatment (e.g., apoptosis, cytokine reduction). | Identifies the genetic dependencies for the drug's efficacy. | A more complete and validated map of the drug's mechanism of action. |
| Off-Target Effects | Difficult to systematically identify. | Can potentially identify off-targets if they influence the selected phenotype. | Provides a genetic basis for potential off-target effects. |
| Biomarkers for Sensitivity | Relies on correlating pathway activity with drug response. | Directly identifies genes whose loss-of-function predicts resistance or sensitivity. | Robust, genetically-defined biomarkers for patient stratification. |
Visualizing the Concepts
Caption: Known signaling pathways modulated by this compound.
Caption: General workflow for a CRISPR/Cas9 knockout screen.
Caption: Logical flow for cross-validating this compound's effects.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[10][11][12]
Western Blot for NF-κB Pathway Activation
This protocol is used to determine the effect of this compound on the phosphorylation of key proteins in the NF-κB pathway.
-
Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated forms of IκBα and p65 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts.[13][14]
Cytokine Measurement (ELISA)
This protocol measures the secretion of pro-inflammatory cytokines.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., IL-6 or TNF-α) overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants (from cells treated with this compound and a pro-inflammatory stimulus) and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature.
-
Substrate and Measurement: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.[15][16][17]
Genome-Wide CRISPR/Cas9 Knockout Screen
This protocol provides a general framework for performing a pooled, positive selection screen.
-
Library Preparation and Lentivirus Production: Amplify a pooled sgRNA library and package it into lentiviral particles in HEK293T cells.
-
Cell Transduction: Transduce the Cas9-expressing target cell line with the lentiviral library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
This compound Treatment: Split the cell population into a treatment group and a control (vehicle) group. Treat the cells with a lethal concentration of this compound for a duration sufficient to achieve significant cell death in the control population.
-
Harvesting and Genomic DNA Extraction: Harvest the surviving cells from the treatment group and a representative population from the control group. Extract genomic DNA.
-
sgRNA Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR and perform next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control. These enriched sgRNAs correspond to genes whose knockout confers resistance to the compound.[3][4][18]
Conclusion
The cross-validation of this compound's effects using CRISPR/Cas9 screening represents a powerful paradigm for modern drug discovery. This integrated approach allows for the validation of known mechanisms of action and the unbiased discovery of novel molecular targets and resistance mechanisms. By combining the depth of traditional pharmacology with the breadth of functional genomics, researchers can build a more complete and actionable understanding of a compound's therapeutic potential, ultimately accelerating the development of more effective and targeted therapies.
References
- 1. Frontiers | Role of this compound in Potential Pharmacological Therapy: A Review [frontiersin.org]
- 2. This compound: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadinstitute.org [broadinstitute.org]
- 4. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Anticancer effects of licochalcones: A review of the mechanisms [frontiersin.org]
- 6. This compound Exerts Anti-Cancer Activity by Inhibiting STAT3 in SKOV3 Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Inspired Chalcones: Synthesis and Their Antiproliferative Potential in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition by this compound, a novel flavonoid isolated from liquorice root, of IL-1beta-induced PGE2 production in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effect of this compound via Regulation of ORAI1 and K+ Channels in T-Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 17. bowdish.ca [bowdish.ca]
- 18. CRISPRCas9 Library Screening Protocol - Creative Biogene [creative-biogene.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Licochalcone A
For researchers, scientists, and professionals in drug development, the proper handling of active compounds like Licochalcone A is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety protocols and logistical plans for the operational use and disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It may also cause irritation to the skin, eyes, and respiratory system.[1] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | NIOSH-approved N95 or equivalent respirator for powder handling.[4] | To prevent inhalation of harmful dust particles.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[2][4] | To protect eyes from splashes and airborne particles.[5] |
| Hand Protection | Chemical-resistant, powder-free nitrile gloves.[4][5] Double gloving is recommended.[5][6] | To prevent skin contact and absorption.[1][2] Powder-free gloves minimize contamination.[5] |
| Body Protection | A lab coat or a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4][6] | To protect skin and clothing from contamination.[7] |
Operational and Handling Procedures
A systematic approach to handling this compound, from receipt to disposal, minimizes risks and ensures a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS).[8] Ensure that a designated area for handling is clean and that all necessary PPE is readily available and in good condition. All operations involving the handling of powdered this compound should be conducted within a chemical fume hood or an enclosure with local exhaust ventilation to control airborne dust.[2][8]
-
Weighing and Transferring : When weighing or transferring the powder, do so carefully to minimize dust generation.[4] Use appropriate tools, such as a chemical spatula.
-
Solution Preparation : When dissolving this compound, slowly add the solvent to the solid to prevent splashing.[8] this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[7]
Storage and Stability
Proper storage is crucial for maintaining the stability and efficacy of this compound.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Powder: -20°C for long-term storage.[2][7] Short-term (less than 2 weeks) at room temperature is acceptable.[2] General storage between 15°C and 25°C.[4][9] | To prevent degradation and maintain stability.[9] |
| Humidity | Relative humidity below 45%.[4][9] | To prevent moisture absorption.[9] |
| Light | Store in opaque or amber containers, protected from direct light.[4][9] | To prevent photodegradation.[9] |
| Container | Tightly sealed container.[2][8] | To prevent contamination and exposure to air.[9] |
Spill Management and First Aid
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Response :
-
First Aid Measures :
-
Inhalation : Move the affected person to fresh air immediately.[1] Seek medical attention if respiratory symptoms develop.[4]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[1]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[1] Seek prompt medical attention.[2]
-
Ingestion : Rinse the mouth with water.[1] Call a poison center or physician if you feel unwell.[1] Do not induce vomiting unless directed by medical personnel.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Classification : Classify waste containing this compound as hazardous chemical waste.[4]
-
Containerization : Collect all waste, including unused product and contaminated disposables (e.g., gloves, wipes), in a clearly labeled, sealed, and compatible hazardous waste container.[4][10]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[10] Do not dispose of this compound down the drain or in regular trash.[10]
References
- 1. canbipharm.com [canbipharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. glabridinchina.com [glabridinchina.com]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. glabridinchina.com [glabridinchina.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
